Flurazepam hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1172-18-5 |
|---|---|
Molecular Formula |
C21H24Cl2FN3O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C21H23ClFN3O.ClH/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H |
InChI Key |
PUGVROXLRUQCAF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |
Canonical SMILES |
CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl |
Appearance |
Solid powder |
melting_point |
406 to 424 °F (decomposes) (NTP, 1992) |
Other CAS No. |
1172-18-5 |
physical_description |
Flurazepam dihydrochloride is an odorless off-white to yellow crystalline powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
17617-23-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Apo Flurazepam Apo-Flurazepam Dalmadorm Dalmane Dihydrochloride, Flurazepam Dormodor Flurazepam Flurazepam Dihydrochloride Flurazepam Hydrochloride Flurazepam Mono Perchlorate Flurazepam Mono-Perchlorate Flurazepam Monohydrochloride Hydrochloride, Flurazepam Mono-Perchlorate, Flurazepam Monohydrochloride, Flurazepam Staurodorm |
Origin of Product |
United States |
Foundational & Exploratory
Flurazepam hydrochloride synthesis and structural elucidation
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Flurazepam Hydrochloride
This guide provides a comprehensive overview of the synthesis and structural characterization of this compound, a benzodiazepine (B76468) derivative with hypnotic and sedative properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
The synthesis of flurazepam involves a multi-step process, beginning with the appropriate benzophenone (B1666685) derivative. The hydrochloride salt is typically prepared in the final step.
Synthetic Pathway
A common synthetic route for flurazepam is outlined below.[1] The process begins with 2-amino-5-chloro-2'-fluorobenzophenone (B18288), which undergoes a series of reactions to build the diazepine (B8756704) ring and introduce the diethylaminoethyl side chain.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of flurazepam, based on established chemical principles for benzodiazepine synthesis.[1]
Step 1: Synthesis of 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone
-
Reactants: 2-amino-5-chloro-2'-fluorobenzophenone and bromoacetyl chloride.
-
Procedure: 2-amino-5-chloro-2'-fluorobenzophenone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or toluene. The solution is cooled in an ice bath, and bromoacetyl chloride is added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature. After completion, the reaction mixture is washed with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 2-(Diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone
-
Reactants: 2-(Bromoacetyl)amino-5-chloro-2'-fluorobenzophenone and diethylamine (B46881).
-
Procedure: The product from Step 1 is dissolved in a suitable solvent like ethanol (B145695) or tetrahydrofuran. An excess of diethylamine is added, and the mixture is heated under reflux for several hours. After the reaction is complete, the solvent is evaporated. The residue is taken up in an organic solvent and washed with water to remove any diethylamine hydrobromide salt. The organic layer is dried and the solvent evaporated to give the desired product.
Step 3: Ring Closure to form Flurazepam
-
Procedure: The intermediate from Step 2 is treated with a suitable reagent to effect ring closure. This is often achieved by heating in a high-boiling point solvent, sometimes in the presence of a catalyst. One method involves heating with hexamethylenetetramine in ethanol. An alternative involves treatment with ammonia (B1221849) in a suitable solvent, which leads to the formation of the seven-membered diazepine ring.
Step 4: Formation of this compound
-
Procedure: Flurazepam free base is dissolved in a suitable organic solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride (either gaseous HCl bubbled through the solution or an ethanolic HCl solution) is added dropwise with stirring. The this compound salt precipitates out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product. Flurazepam can form both a monohydrochloride and a dihydrochloride (B599025) salt.[2]
Synthesis Diagram
Caption: Synthetic pathway of this compound.
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of the atoms.
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural elucidation of flurazepam and its hydrochloride salt.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1680 | C=O (Amide) stretching vibration | [2] |
| ~1615 | C=N (Iminie) stretching vibration | [2] |
| 2200-2600 | Broad bands characteristic of hydrochloride salts | [2] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: Specific chemical shifts can vary depending on the solvent and the salt form (mono- or dihydrochloride). The following are representative values.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.0 - 1.2 | Triplet | -CH₃ of diethylamino group |
| ¹H | 2.5 - 2.8 | Quartet | -CH₂- of diethylamino group |
| ¹H | 3.5 - 4.5 | Multiplet | -CH₂-CH₂-N side chain protons |
| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons |
| ¹³C | ~170 | Singlet | C=O (Amide carbonyl) |
| ¹³C | ~165 | Singlet | C=N (Imine carbon) |
| ¹³C | 115 - 160 | Multiple | Aromatic carbons |
| ¹⁹F | Varies | Singlet | Fluorine on the fluorophenyl ring |
¹⁹F-NMR is particularly useful for quantifying flurazepam and its degradation products in solution.[3]
Table 3: Mass Spectrometry (MS) Data
| Technique | Key Fragment Ions (m/z) | Description |
| GC-MS | 387 (M⁺) | Molecular ion peak for flurazepam free base.[4] |
| LC-MS/MS | Varies | Fragmentation patterns are used for identification and quantification in biological matrices.[5] The loss of the alkylamino substituent is a characteristic fragmentation pathway.[5] |
Experimental Protocols for Structural Analysis
Infrared (IR) Spectroscopy:
-
Method: The potassium chloride (KCl) disk method is commonly used.[6]
-
Procedure: A small amount of dried this compound is ground with anhydrous KCl powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).[3] ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer. The choice of solvent is critical as it can influence the chemical shifts and the stability of the compound.[3]
Mass Spectrometry (MS):
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a common technique for the analysis of flurazepam in various matrices.[5]
-
Procedure:
-
Sample Preparation: For biological samples, a liquid-liquid extraction is performed to isolate the analyte.[5]
-
Chromatography: The extracted sample is injected into a liquid chromatograph, typically using a reverse-phase C18 column for separation.[7]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[5]
-
Mass Analysis: The separated components are introduced into a tandem mass spectrometer. Precursor ions are selected and fragmented to produce characteristic product ions, which are used for identification and quantification.
-
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of Flurazepam HCl.
References
- 1. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. A Fourier transform-Raman and IR vibrational study of flurazepam base and the mono- and dihydrochloride salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multinuclear NMR (1H, 13C and 19F) spectroscopic re-examination of the solvolytic behaviour of flurazepam dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. lcms.cz [lcms.cz]
A Technical Guide to the Mechanism of Action of Flurazepam Hydrochloride on GABA-A Receptors
Abstract
This technical guide provides an in-depth examination of the molecular mechanism by which flurazepam hydrochloride, a classical benzodiazepine (B76468), modulates the function of γ-aminobutyric acid type A (GABA-A) receptors. It details the allosteric binding, the subsequent potentiation of GABAergic currents, and the key factors influencing this interaction, including GABA concentration, receptor subunit composition, and extracellular pH. This document synthesizes quantitative data from electrophysiological studies, outlines core experimental methodologies, and provides visual representations of the signaling and experimental pathways to serve as a comprehensive resource for neuropharmacology and drug development professionals.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric, ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Composed of five subunits (typically two α, two β, and one γ subunit) arranged around a central chloride (Cl⁻) permeable pore, the receptor is activated by the endogenous neurotransmitter GABA.[2] Upon GABA binding, the channel opens, allowing an influx of Cl⁻ ions that hyperpolarizes the neuron's membrane potential, thus decreasing the likelihood of an action potential.[1][2]
This compound is a long-acting benzodiazepine used clinically for the treatment of insomnia.[1][3] It belongs to a class of drugs known as Positive Allosteric Modulators (PAMs).[3] Unlike direct agonists, PAMs do not activate the receptor on their own; instead, they bind to a distinct allosteric site and enhance the receptor's response to the endogenous ligand, GABA.[1]
Core Mechanism of Flurazepam Action
The Benzodiazepine Binding Site
Flurazepam exerts its effects by binding to a specific, high-affinity site on the GABA-A receptor, commonly referred to as the benzodiazepine (BZD) site.[1] This site is located at the extracellular interface between the α and γ subunits.[2] The presence of both an α and a γ subunit is essential for the receptor to be sensitive to modulation by classical benzodiazepines like flurazepam.
Positive Allosteric Modulation
The binding of flurazepam to the BZD site induces a conformational change in the receptor that increases its affinity for GABA.[1] This is primarily achieved by decreasing the unbinding rate of GABA from its own binding sites (located at the β+/α- interfaces). The practical consequence of this enhanced affinity is an increase in the frequency of the chloride channel opening in the presence of GABA.[1] This leads to a greater influx of chloride ions for a given concentration of GABA, potentiating the natural inhibitory signal. Flurazepam is metabolized in the liver to active metabolites, including desalkylflurazepam and hydroxyethylflurazepam, which also possess long half-lives and contribute to its prolonged pharmacological effects.[1]
The signaling pathway is visualized below.
Caption: Flurazepam allosterically modulates the GABA-A receptor to enhance GABA's inhibitory effect.
Quantitative Analysis of Flurazepam's Effects
Electrophysiological studies have quantified the impact of flurazepam on GABA-A receptor function. Its effects are notably dependent on the concentration of GABA.
Modulation of GABA-Evoked Currents
At low, non-saturating concentrations of GABA, flurazepam potentiates the current response. However, at high, saturating GABA concentrations, flurazepam has been observed to produce a slight reduction in current amplitude.[4][5] This suggests a complex interaction with receptor gating and desensitization states.
| Parameter | Flurazepam Conc. | GABA Conc. | Receptor/Cell Type | Observed Effect | Reference |
| Current Amplitude | 3 µM | 1 µM (low) | Rat Hippocampal Neurons | Markedly enhanced | [5] |
| Current Amplitude | 3 µM | Saturating | Rat Hippocampal Neurons | Reduced amplitude | [5] |
| Current Amplitude | Not specified | Saturating | α₁β₂γ₂ Receptors | Slightly but significantly reduced amplitude | [4] |
| Deactivation Kinetics | 3 µM | 1 µM (low) | Rat Hippocampal Neurons | Prolonged (Relative τmean: 2.39 ± 0.21) | [5] |
| Deactivation Kinetics | 3 µM | 30 µM (high) | Rat Hippocampal Neurons | No significant effect at pH 7.2 | [5] |
| Onset Kinetics | 3 µM | 30 µM (high) | Rat Hippocampal Neurons | Shortened rise-time (Relative: 0.77 ± 0.03) | [5] |
| Spontaneous Activity | 3 µM | 0 µM | α₁β₂γ₂ Receptors | Potentiated spontaneous channel openings | [4] |
Comparative Binding Affinities
A key quantitative measure for any ligand is its binding affinity (Kᵢ), which indicates the concentration required to occupy 50% of the receptors. While specific, experimentally derived Kᵢ values for flurazepam across various GABA-A receptor subtypes were not available in the reviewed literature, the following table provides context by listing affinities for other well-characterized benzodiazepines. Lower Kᵢ values denote higher binding affinity. An in-silico docking study predicted that flurazepam has a relatively weaker binding affinity compared to other benzodiazepines.[2]
| Compound | Receptor Subtype (rat) | Kᵢ (nM) |
| Flurazepam | αₓβₓγ₂ | Not Available |
| Diazepam | α₁β₃γ₂ | 16.4 ± 1.2 |
| α₂β₃γ₂ | 8.8 ± 0.4 | |
| α₃β₃γ₂ | 13.9 ± 0.8 | |
| α₅β₃γ₂ | 12.1 ± 1.1 | |
| Midazolam | α₁β₃γ₂ | 15.1 ± 0.6 |
| α₂β₃γ₂ | 11.5 ± 0.6 | |
| α₃β₃γ₂ | 12.3 ± 0.6 | |
| α₅β₃γ₂ | 10.3 ± 0.4 | |
| Clonazepam | α₁β₃γ₂ | 1.3 ± 0.1 |
| α₂β₃γ₂ | 1.0 ± 0.1 | |
| α₃β₃γ₂ | 0.9 ± 0.0 | |
| α₅β₃γ₂ | 2.5 ± 0.1 | |
| Data for Diazepam, Midazolam, and Clonazepam adapted from displacement of [³H]flunitrazepam binding in HEK-293 cells expressing recombinant rat GABA-A receptors. |
Factors Influencing Flurazepam's Action
The modulatory effect of flurazepam is not constant and can be significantly influenced by several factors.
-
GABA Concentration: As detailed in the table above, the ambient concentration of GABA critically determines the outcome of flurazepam binding, shifting from potentiation at low concentrations to neutral or even slightly inhibitory effects at saturating concentrations.[5]
-
Extracellular pH: Experimental evidence shows that acidic pH enhances the effect of flurazepam.[5] At acidic pH, flurazepam produces a stronger enhancement of miniature inhibitory postsynaptic current (mIPSC) amplitudes than at physiological pH.[5] This suggests that in pathological conditions associated with acidosis, the efficacy of benzodiazepines may be altered.
-
Receptor Subunit Composition: Prolonged exposure to flurazepam can lead to tolerance, a phenomenon linked to changes in GABA-A receptor composition. Studies have shown that chronic flurazepam treatment can cause a significant decrease in the expression of specific subunits, notably the α₁ and β₃ subunits, in brain regions like the hippocampus.[6] This selective downregulation alters the receptor population and may underlie the development of tolerance.[6]
Caption: Key factors that influence the modulatory action of flurazepam on the GABA-A receptor.
Key Experimental Protocols
The characterization of flurazepam's mechanism of action relies on several key experimental techniques.
Patch-Clamp Electrophysiology
This is the primary technique for directly measuring the ion flow through GABA-A receptors and assessing the modulatory effects of compounds.
-
Objective: To measure GABA-evoked currents in the presence and absence of flurazepam.
-
Preparation: Whole-cell patch-clamp recordings are performed on cells expressing GABA-A receptors, such as cultured rat hippocampal neurons or human embryonic kidney (HEK293) cells transiently transfected with specific receptor subunit combinations (e.g., α₁β₂γ₂).[5][7]
-
Methodology:
-
A glass micropipette filled with a conductive salt solution is sealed onto the membrane of a single cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a fixed voltage (e.g., -60 mV).
-
An ultrafast perfusion system is used to rapidly apply solutions containing GABA, flurazepam, or a combination of both directly onto the cell.[5] This allows for precise temporal control of drug application.
-
The resulting chloride currents flowing through the GABA-A receptors are recorded.
-
-
Key Measurements:
-
Peak Current Amplitude: The maximal current elicited by GABA.
-
Kinetics: The rise-time (speed of activation) and deactivation time course (how quickly the current decays after GABA is removed).[5]
-
Dose-Response Curves: Generated by applying various concentrations of GABA to determine the EC₅₀ (the concentration that elicits 50% of the maximal response), which is then repeated in the presence of flurazepam to measure a shift in potency.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Distinct Modulation of Spontaneous and GABA-Evoked Gating by Flurazepam Shapes Cross-Talk Between Agonist-Free and Liganded GABAA Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine-mediated regulation of alpha1, alpha2, beta1-3 and gamma2 GABA(A) receptor subunit proteins in the rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Formulation Challenges: A Technical Guide to the Physicochemical Properties of Flurazepam Hydrochloride
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of flurazepam hydrochloride, a cornerstone hypnotic agent in the benzodiazepine (B76468) class. Understanding these characteristics is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This document synthesizes critical data, outlines detailed experimental protocols, and explores the direct implications of these properties on formulation strategy.
Core Physicochemical Profile
This compound is primarily available as a dihydrochloride (B599025) salt, an off-white to yellow crystalline powder. Its high water solubility is a key characteristic influencing its formulation. The compound exists in both dihydrochloride and monohydrochloride forms, with the former being the subject of the United States Pharmacopeia (USP) monograph. Key quantitative properties are summarized below.
Table 1: Physicochemical Properties of Flurazepam and its Hydrochloride Salts
| Property | Flurazepam Dihydrochloride | Flurazepam Monohydrochloride | Flurazepam (Free Base) | Reference(s) |
| Molecular Formula | C₂₁H₂₃ClFN₃O·2HCl | C₂₁H₂₃ClFN₃O·HCl | C₂₁H₂₃ClFN₃O | [1] |
| Molecular Weight | 460.80 g/mol | 424.3 g/mol | 387.88 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | White or almost white, crystalline powder | White rods | [1],[3],[2] |
| Melting Point | 190-220 °C (decomposes) | ~197 °C (decomposes) | 77-82 °C | [2],[4],[2] |
| pKa | Not directly applicable | Not directly applicable | 1.9, 8.16 | |
| LogP (octanol/water) | Not applicable (salt form) | Not applicable (salt form) | 3.78 | [5] |
Table 2: Solubility and pH Characteristics of this compound
| Property | Value | Conditions | Reference(s) |
| Aqueous Solubility | ≥ 100 mg/mL | at 20 °C (68 °F) | [1] |
| Qualitative Solubility | Freely soluble in water and ethanol (B145695) (95%); Soluble 1 in 2 of water, 1 in 4 of alcohol. | Standard conditions | [4],[6] |
| pH of Solution | 5.0 - 6.0 | 1.0 g of substance in 20 mL of water | [4] |
Solid-State Characterization and Stability
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, dissolution behavior, and manufacturability.
Polymorphism
A thorough review of the available literature did not yield specific studies characterizing polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. While no distinct polymorphs are documented, it is a critical parameter that should be investigated during early-phase drug development using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.
Stability Profile
This compound is known to be a photosensitive solid.[1] Stability studies indicate that the compound should be stored in tight, light-resistant containers. While comprehensive forced degradation studies are not publicly detailed, general guidelines suggest that the stability of the molecule should be tested under conditions of hydrolysis (acidic and basic), oxidation, heat, and photolysis to identify potential degradation products and establish degradation pathways.[7][8] An HPLC method, such as the one described in the USP for related compounds, is essential for a stability-indicating assay that can separate the intact API from any degradants.
Implications for Formulation Development
The physicochemical profile of this compound directly informs formulation strategies.
-
High Solubility : Its high aqueous solubility simplifies formulation for oral dosage forms, such as capsules, as dissolution is not expected to be the rate-limiting step for absorption. This allows for the use of simple excipient blends.
-
pH : The pH of a 5% w/v solution is slightly acidic (5.0-6.0), which is generally well-tolerated.[4]
-
Stability : The pronounced light sensitivity necessitates the use of opaque capsules and light-resistant packaging to prevent photodegradation and ensure shelf-life stability.[1]
-
Excipient Compatibility : this compound is commonly formulated in capsules with standard excipients including lactose, starch, and magnesium stearate, indicating good compatibility with these common pharmaceutical fillers and lubricants.[6]
The logical relationship between the API's properties and formulation decisions is outlined in the diagram below.
Mechanism of Action: GABAergic Pathway Modulation
Flurazepam exerts its hypnotic effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedation.
Key Experimental Protocols
Accurate characterization of this compound relies on standardized analytical procedures, many of which are detailed in the USP monograph.
General Workflow for Physicochemical Characterization
The process of characterizing an API like this compound follows a structured workflow to ensure comprehensive data is gathered for formulation development.
Assay (Purity) by Potentiometric Titration (USP)
This method determines the percentage of flurazepam dihydrochloride in the sample.
-
Preparation : Accurately weigh approximately 600 mg of this compound.
-
Dissolution : Dissolve the sample in 80 mL of glacial acetic acid.
-
Reagent Addition : Add 20 mL of mercuric acetate (B1210297) TS. This is to react with the chloride ions, preventing their interference.
-
Titration : Titrate the solution with 0.1 N perchloric acid VS.
-
Endpoint Detection : Determine the endpoint potentiometrically using a calomel-glass electrode system.
-
Calculation : Perform a blank determination to correct the titration volume. Each mL of 0.1 N perchloric acid is equivalent to 23.04 mg of C₂₁H₂₃ClFN₃O·2HCl.
Identification by Infrared (IR) Absorption (USP)
This test confirms the identity of the material by comparing its IR spectrum to that of a reference standard.
-
Sample Preparation : Use the substance as is, without grinding, as decomposition may occur. Prepare a potassium bromide (KBr) disk containing the sample.
-
Spectrum Acquisition : Record the infrared absorption spectrum of the sample.
-
Comparison : Compare the resulting spectrum with the official USP this compound RS spectrum. The spectra should exhibit similar intensities of absorption at the same wave numbers.
Related Compounds by HPLC (USP)
This method is crucial for quantifying impurities and potential degradants, making it a cornerstone of a stability-indicating method.
-
Mobile Phase : Prepare a filtered and degassed mixture of methanol (B129727) and 1% ammonium (B1175870) acetate (80:20).
-
Chromatographic System : Utilize a liquid chromatograph equipped with a 239-nm detector and a 4.6-mm × 25-cm column with L1 packing. The flow rate is typically around 1.5 mL per minute.
-
Standard Solution : Prepare a solution of USP Flurazepam Related Compound Reference Standards in methanol at a known concentration (e.g., about 2 µg/mL).
-
Test Solution : Prepare a solution of the this compound sample in methanol (e.g., about 2 mg/mL).
-
Procedure : Inject equal volumes of the standard and test solutions into the chromatograph.
-
Analysis : Compare the peak responses of any related compounds in the test solution to the peaks in the standard solution to calculate their percentage.
Conclusion
This compound possesses a favorable physicochemical profile for oral solid dosage formulation, highlighted by its high water solubility. The primary challenges for formulators lie in managing its sensitivity to light through appropriate processing and packaging. While core properties are well-documented in pharmacopeial monographs, a notable gap exists in the public literature regarding its polymorphic behavior. Future research and development should include rigorous screening for polymorphs and comprehensive forced degradation studies to fully elucidate its stability profile, ensuring the development of robust and reliable drug products.
References
- 1. This compound | C21H25Cl3FN3O | CID 14434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flurazepam [drugfuture.com]
- 3. jopcr.com [jopcr.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
Flurazepam Hydrochloride: A Comprehensive Technical Guide to its Metabolism and Active Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurazepam hydrochloride, a long-acting benzodiazepine (B76468) hypnotic, undergoes extensive hepatic metabolism to produce a cascade of active metabolites that significantly contribute to its therapeutic and side-effect profile. Understanding the biotransformation of flurazepam is critical for optimizing its clinical use, developing new drug entities, and for toxicological and forensic analysis. This technical guide provides an in-depth exploration of flurazepam's metabolic pathways, the identification of its key active metabolites, and the experimental methodologies employed in these investigations. Quantitative pharmacokinetic data are summarized for comparative analysis, and metabolic and experimental workflows are visualized to facilitate a clear understanding of the core processes.
Introduction
Flurazepam, marketed under trade names such as Dalmane and Dalmadorm, exerts its therapeutic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Unlike many other benzodiazepines, the parent compound, flurazepam, has a very short half-life and acts primarily as a prodrug.[3][4] Its clinical activity is largely attributable to its pharmacologically active metabolites, which have considerably longer half-lives, leading to a prolonged duration of action.[5][6] This guide will dissect the metabolic journey of flurazepam, from its initial biotransformation to the characterization of its functionally significant metabolic products.
Metabolic Pathways of Flurazepam
Flurazepam is extensively metabolized in the liver, primarily through oxidative pathways.[5] The initial metabolic steps involve the modification of the N-1 side chain, leading to the formation of several active intermediates. The major metabolic pathway and the key metabolites are outlined below.
Primary Metabolic Steps
The biotransformation of flurazepam is initiated by two main reactions:
-
N-dealkylation: The removal of the diethylaminoethyl side chain at the N-1 position.
-
Hydroxylation: The addition of a hydroxyl group to the ethyl side chain.
These initial transformations give rise to the principal active metabolites that govern the drug's extended pharmacological effects.
Key Active Metabolites
Three primary active metabolites of flurazepam have been identified:
-
N-1-hydroxyethylflurazepam: Formed rapidly after administration, this metabolite is quickly eliminated.[3][7]
-
Flurazepam aldehyde: Another short-lived intermediate metabolite that contributes to the initial hypnotic effect.[3]
-
N-desalkylflurazepam (norflurazepam): This is the major and most significant active metabolite.[8] It is formed more slowly but has a very long elimination half-life, leading to its accumulation in the body with repeated dosing.[3][5]
The metabolic cascade of flurazepam is visualized in the following diagram:
Pharmacokinetics of Flurazepam and its Metabolites
The distinct pharmacokinetic profiles of flurazepam and its active metabolites are crucial for understanding its clinical effects, particularly the potential for next-day sedation.[5] A summary of the key pharmacokinetic parameters is presented in the table below.
| Compound | Half-Life (t½) | Time to Peak Plasma Concentration (Tmax) |
| Flurazepam | ~2.3 hours[4][5] | 30-60 minutes[7] |
| N-1-Hydroxyethylflurazepam | Rapidly eliminated, not detectable after 24 hours[7][8] | Early hours post-dose[8] |
| Flurazepam Aldehyde | Rapidly eliminated[3] | Intermediate[9] |
| N-Desalkylflurazepam | 47-100 hours[4][5][8] | 7-10 days to reach steady-state[7] |
Experimental Protocols for Metabolite Identification
The identification and quantification of flurazepam and its metabolites in biological matrices require sensitive and specific analytical methods. In vitro and in vivo studies are both crucial in elucidating the metabolic profile.
In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the enzymes involved in flurazepam metabolism in a controlled environment.
-
Methodology:
-
Incubation: this compound (e.g., 5 µmol/L) is incubated with pooled human liver microsomes (HLM) or cryopreserved human hepatocytes.[8][10][11] HLMs contain a high concentration of cytochrome P450 enzymes responsible for phase I metabolism.
-
Sample Preparation: Following incubation, the reaction is quenched (e.g., with cold acetonitrile).[12] Proteins are precipitated and removed by centrifugation. The supernatant is then collected for analysis. For the analysis of conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) is performed prior to extraction.[12]
-
Analysis: The prepared samples are analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).[10][11][13]
-
In Vivo Metabolism and Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile and identify the major metabolites of flurazepam in living organisms.
-
Methodology:
-
Dosing: A single oral dose of this compound (e.g., 30 mg) is administered to human volunteers.[7][9]
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over an extended period (e.g., up to 9 days).[9]
-
Sample Preparation:
-
Plasma/Serum: Proteins are precipitated using a suitable solvent, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites.[13]
-
Urine: For the analysis of conjugated metabolites, urine samples are incubated with β-glucuronidase to deconjugate the metabolites before extraction.[14][15]
-
-
Analysis: The concentrations of flurazepam and its metabolites in the prepared samples are determined using validated analytical methods such as gas chromatography-mass spectrometry (GC-MS) or HPLC with UV or mass spectrometric detection.[13][15][16]
-
Analytical Techniques
A variety of sophisticated analytical techniques are employed for the definitive identification and quantification of flurazepam and its metabolites.
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[13] | A reference method for the detection and quantification of benzodiazepines and their metabolites in biological samples.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] | Widely used for the analysis of non-volatile and thermally labile compounds like benzodiazepines. Often coupled with UV or mass spectrometric detectors.[13][15] |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Combines the separation power of HPLC with the high mass accuracy and resolution of HRMS, allowing for the confident identification of unknown metabolites.[10] | Used for the tentative identification of novel or unexpected metabolites in complex biological matrices.[10][11] |
| Thin-Layer Chromatography (TLC) | A simple and rapid separation technique used for the qualitative identification of flurazepam and its primary metabolites in urine.[17] | Primarily used for screening purposes.[17] |
Conclusion
The metabolism of this compound is a complex process that results in the formation of several pharmacologically active metabolites. The long half-life of its major active metabolite, N-desalkylflurazepam, is responsible for the drug's extended duration of action and the potential for accumulation and next-day sedative effects. A thorough understanding of flurazepam's metabolic pathways and the application of advanced analytical techniques for metabolite identification are essential for both clinical practice and drug development. This guide provides a foundational overview for researchers and scientists working in these fields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Flurazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Flurazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Flurazepam - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Capsules, USP [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 11. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bccsu.ca [bccsu.ca]
- 13. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of flurazepam (Dalmane) and a primary metabolite in urine by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Flurazepam and Its Derivatives: A Technical Guide
Introduction
Flurazepam, a long-acting benzodiazepine (B76468) derivative, has been a subject of extensive pharmacological research due to its pronounced sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Marketed under brand names such as Dalmane and Dalmadorm, it was one of the earliest benzodiazepine hypnotics introduced for clinical use.[1] This technical guide provides an in-depth analysis of the pharmacological profile of flurazepam and its key derivatives, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, structure-activity relationships, and the experimental protocols used for its characterization.
Mechanism of Action
Flurazepam exerts its pharmacological effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4]
-
Allosteric Modulation of the GABA-A Receptor: Flurazepam and its derivatives do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site known as the benzodiazepine (BZD) binding site, which is distinct from the GABA binding site.[4][5] This binding enhances the affinity of the GABA-A receptor for GABA.[3]
-
Enhanced Inhibitory Neurotransmission: The potentiation of GABA's effect leads to an increased frequency of chloride channel opening.[3] This results in a greater influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane.[6] This hyperpolarization makes the neuron less likely to fire, leading to a widespread depressant or calming effect on the CNS.[3]
The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of flurazepam.
Pharmacodynamics
The interaction of flurazepam with the GABA-A receptor complex results in a range of CNS depressant effects. These include:
-
Sedative and Hypnotic Effects: Flurazepam is primarily used for the treatment of insomnia, as it decreases the time taken to fall asleep (sleep latency) and reduces the number of awakenings, thereby increasing total sleep time.[6][7]
-
Anxiolytic Effects: By suppressing neuronal activity in the limbic system, flurazepam can reduce anxiety.[1]
-
Anticonvulsant Properties: The drug can prevent or reduce the severity of seizures by raising the seizure threshold.[1][2]
-
Muscle Relaxant Effects: Flurazepam causes relaxation of skeletal muscles by inhibiting polysynaptic pathways in the spinal cord.[1]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of flurazepam is characterized by rapid absorption and extensive metabolism into long-acting active metabolites.
-
Absorption: Flurazepam hydrochloride is absorbed rapidly from the gastrointestinal tract following oral administration.[7][8] Peak plasma concentrations of the parent drug are typically observed within 30 to 60 minutes.[7][8]
-
Distribution: Flurazepam is widely distributed throughout the body and exhibits high plasma protein binding of about 97%.
-
Metabolism: Flurazepam is extensively metabolized in the liver, primarily through oxidative pathways.[1] The parent drug has a relatively short apparent half-life of approximately 2.3 hours.[1][8] However, it is converted into several active metabolites, most notably N-desalkylflurazepam and hydroxyethylflurazepam.[3][6] N-desalkylflurazepam is the major and most significant metabolite, with a very long elimination half-life ranging from 47 to 100 hours.[1][5] This long half-life contributes to the prolonged therapeutic effects and potential for next-day sedation.[1][3]
-
Excretion: The metabolites of flurazepam are primarily excreted in the urine.[8]
The metabolic pathway of flurazepam is visualized below.
| Parameter | Flurazepam | N-Desalkylflurazepam | Reference |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | Reaches steady-state after ~7 days of continuous dosing | [7][8][9] |
| Apparent Half-Life (t½) | 2.3 hours | 47-100 hours | [1][5][8] |
| Plasma Protein Binding | ~97% | High (specific value not detailed) | |
| Primary Route of Elimination | Hepatic Metabolism | Renal (as conjugated form) | [6][8] |
Flurazepam Derivatives
Several derivatives of flurazepam have been developed and studied, each with distinct pharmacokinetic and pharmacodynamic profiles.
-
N-Desalkylflurazepam: As the primary active metabolite of flurazepam, its pharmacology is central to the parent drug's effects. Its long half-life is responsible for both sustained efficacy in treating insomnia and the potential for residual daytime sedation.[1][5]
-
Flutoprazepam: A derivative that is rapidly converted to N-desalkylflurazepam. The parent compound, flutoprazepam, has very low and transient serum concentrations, suggesting it acts as a prodrug for its active metabolite.[10]
-
Quazepam: This derivative also produces N-desalkylflurazepam as a major metabolite. However, studies suggest it may have a lower potential for causing daytime drowsiness compared to flurazepam, possibly due to differences in metabolic pathways and receptor binding kinetics.[11]
-
Nitrazepam and Flunitrazepam: While also benzodiazepines, they are compared with flurazepam in studies evaluating hypnotic efficacy and next-day performance. Repeated doses of these drugs, including flurazepam, have been shown to improve subjective sleep quality but can also lead to a "hangover" effect and impaired cognitive function the following morning.[12]
Structure-Activity Relationship (SAR)
The pharmacological activity of flurazepam and other benzodiazepines is intrinsically linked to their chemical structure. Key structural features that influence their interaction with the GABA-A receptor include:
-
Ring A (Aromatic Ring): An electronegative substituent at the 7-position, such as the chloro group in flurazepam, is crucial for anxiolytic activity.[13]
-
Ring B (Diazepine Ring): A proton-accepting group, like the carbonyl oxygen at the 2-position, is important. The nitrogen atom at the 1-position can be substituted with small alkyl groups; the diethylaminoethyl group on flurazepam is a notable feature.[14]
-
Ring C (Phenyl Ring): A phenyl group at the 5-position is required for high affinity. Substitution at the ortho position of this ring, such as the fluoro group in flurazepam, can enhance agonist activity, whereas para substitution tends to decrease it.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of flurazepam and its derivatives.
Benzodiazepine Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the benzodiazepine binding site on the GABA-A receptor.
a. Receptor Membrane Preparation:
-
Male Sprague-Dawley rats are euthanized, and the cerebral cortex is rapidly dissected on ice.[15]
-
The tissue is homogenized in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.[15][16]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[15]
-
The resulting supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
The pellet is washed by resuspending in fresh buffer and repeating the centrifugation. This wash step is typically repeated three times.[15]
-
The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard protein assay. Aliquots are stored at -80°C.[15]
b. Competitive Binding Assay:
-
Serial dilutions of the test compound (e.g., flurazepam) are prepared in the assay buffer.
-
The assay is set up in triplicate in microcentrifuge tubes or a 96-well plate. Each reaction contains:
-
Total Binding: Receptor membrane preparation (e.g., 100 µg protein), a fixed concentration of a radioligand (e.g., 1-2 nM [3H]Flumazenil), and assay buffer.[15][16]
-
Non-specific Binding (NSB): Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.[15]
-
Competition: Same as total binding, but with the addition of varying concentrations of the test compound.[15]
-
-
The final assay volume is kept consistent (e.g., 0.5 mL).[16]
-
The mixture is incubated for a set time (e.g., 35 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[16]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
c. Data Analysis:
-
Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[15]
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Electrophysiological Recording of GABA-A Receptor Potentiation
Whole-cell patch-clamp electrophysiology is used to directly measure the effect of flurazepam on GABA-A receptor-mediated currents in neurons.
a. Slice Preparation or Cell Culture:
-
Acute brain slices (e.g., from the hippocampus or thalamus) are prepared from rodents.[17]
-
Alternatively, cell lines (e.g., HEK-293T cells) expressing specific recombinant GABA-A receptor subtypes can be used.[18]
b. Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).[18]
-
GABA is applied to the cell at a low concentration (e.g., EC10-15) to elicit a baseline chloride current.[18]
-
Flurazepam is then co-applied with GABA, and the change in the amplitude of the chloride current is recorded.[18]
-
An increase in the current amplitude in the presence of flurazepam indicates positive allosteric modulation.
Behavioral Assays for Sedative-Hypnotic Effects
These in vivo assays are used to assess the sedative and hypnotic properties of compounds in animal models (typically mice or rats).
a. Potentiation of Hexobarbital Sleeping Time:
-
Animals are divided into control and test groups.[19]
-
The test group receives an oral or intraperitoneal (i.p.) administration of flurazepam, while the control group receives a vehicle.
-
After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic or hypnotic dose of a short-acting barbiturate (B1230296) like hexobarbital.[19]
-
The primary endpoint measured is the duration of the loss of the righting reflex (the time from when the animal is placed on its back until it can right itself).[20]
-
A significant increase in sleeping time in the flurazepam-treated group compared to the control group indicates a sedative-hypnotic effect.[19]
b. Open-Field Test:
-
This test assesses spontaneous locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.[19]
-
An animal is placed in a novel, enclosed arena (the "open field").
-
Behavior is recorded for a set period (e.g., 5 minutes). Parameters measured include the distance traveled, the number of line crossings, and rearing frequency.[19]
-
Animals treated with flurazepam are expected to show a dose-dependent decrease in these locomotor and exploratory activities compared to vehicle-treated controls.[19]
References
- 1. Flurazepam - Wikipedia [en.wikipedia.org]
- 2. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. youtube.com [youtube.com]
- 6. lgmpharma.com [lgmpharma.com]
- 7. Flurazepam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quazepam and flurazepam: differential pharmacokinetic and pharmacodynamic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A repeated dose comparison of three benzodiazepine derivative (nitrazepam, flurazepam and flunitrazepam) on subjective appraisals of sleep and measures of psychomotor performance the morning following night-time medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. egpat.com [egpat.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 20. discoveryjournals.org [discoveryjournals.org]
In-Vitro Binding Affinity of Flurazepam to Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding affinity of flurazepam to benzodiazepine (B76468) receptors. Flurazepam, a long-acting benzodiazepine, exerts its therapeutic effects—primarily sedative and hypnotic—by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document details the quantitative binding characteristics of flurazepam and its metabolites, outlines the experimental protocols used to determine these properties, and visualizes the associated biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical determinant of its potency and pharmacological profile. This is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). Lower values for these parameters indicate a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| Flurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Desalkylflurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Hydroxyethylflurazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Diazepam | α1β3γ2 | 64 ± 2 | [1] | ||
| α2β3γ2 | 61 ± 10 | [1] | |||
| α3β3γ2 | 102 ± 7 | [1] | |||
| α5β3γ2 | 31 ± 5 | [1] | |||
| Flunitrazepam | Rat Brain Membranes | 1.35 ± 0.316 | [2] |
Note: The lack of readily available, specific binding affinity data for flurazepam and its metabolites across various receptor subtypes highlights an area for further investigation. The provided data for other benzodiazepines illustrates the typical range of affinities observed for this class of drugs.
Experimental Protocols
The determination of in-vitro binding affinity is predominantly achieved through radioligand binding assays. These assays are a robust and sensitive method for characterizing the interaction between a ligand and its target receptor.
Radioligand Displacement Assay
A common method to determine the binding affinity of a non-radiolabeled compound is the competitive radioligand binding assay.
1. Principle: This assay measures the ability of a test compound (e.g., flurazepam) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the Ki value using the Cheng-Prusoff equation.
2. Materials:
- Receptor Source: Membranes prepared from rat or mouse brain tissue (e.g., cortex, hippocampus) or from cell lines recombinantly expressing specific GABA-A receptor subtypes.
- Radioligand: A tritiated benzodiazepine agonist or antagonist with high affinity, such as [³H]-Flunitrazepam or [³H]-Flumazenil.
- Test Compound: Flurazepam and its metabolites.
- Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.4.
- Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: For measuring radioactivity.
3. Procedure:
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GABA-A Receptor Signaling Pathway Modulation
The following diagram illustrates the allosteric modulation of the GABA-A receptor by flurazepam, leading to an enhanced inhibitory postsynaptic potential.
Caption: Allosteric modulation of the GABA-A receptor by flurazepam.
Experimental Workflow for Radioligand Displacement Assay
This diagram outlines the key steps in a typical radioligand displacement assay to determine the binding affinity of flurazepam.
Caption: Workflow of a radioligand displacement assay for flurazepam.
References
The Enduring Effects of Flurazepam on Sleep: A Deep Dive into Sleep Architecture and Delta Wave Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Flurazepam, a long-acting benzodiazepine (B76468), has been a subject of extensive research for its hypnotic properties and its impact on the intricate patterns of human sleep. This technical guide delves into the long-term effects of flurazepam on sleep architecture and, more specifically, on the characteristics of delta waves, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. Through a synthesis of key clinical findings, this document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental designs.
Quantitative Impact on Sleep Architecture
Long-term administration of flurazepam induces significant and persistent alterations in the macrostructure of sleep. The following tables summarize the quantitative changes observed in various sleep parameters across multiple studies.
Table 1: Effects of Long-Term Flurazepam Administration on Sleep Stages
| Sleep Parameter | Baseline (Placebo) | Short-Term Flurazepam (1-7 nights) | Intermediate-Term Flurazepam (8-21 nights) | Long-Term Flurazepam (22+ nights) | Post-Withdrawal | Citation |
| Sleep Latency (min) | Varies (Insomniacs) | Decreased | Decreased | Slight increase from short-term, but still below baseline | Small and nonsignificant changes | [1][2][3] |
| Total Sleep Time (min) | Varies (Insomniacs) | Increased | Increased | Maintained increase, with slight loss of effectiveness | Maintained increase for 1-2 nights | [1][2][3] |
| Wake Time After Sleep Onset (min) | Varies (Insomniacs) | Decreased | Decreased | Maintained decrease | Small and nonsignificant changes | [1][3] |
| Stage 1 Sleep (%) | Normal | Decreased | Decreased | Maintained decrease | - | [4][5] |
| Stage 2 Sleep (%) | Normal | Increased | Increased | Maintained increase | - | [4][5][6] |
| Slow-Wave Sleep (SWS; Stages 3 & 4) (%) | Normal | Decreased | Progressively decreased | Markedly suppressed | Slight recovery | [2][7][8] |
| Stage 4 Sleep (%) | Normal | Markedly decreased | Markedly decreased | Remained markedly suppressed | - | [2][6] |
| REM Sleep (%) | Normal | Slight decrease | More pronounced decrease | Decrease lessens compared to intermediate-term | No rebound | [2][3][8] |
| REM Latency (min) | Normal | Increased | Increased | - | - | [7][8] |
Table 2: Effects of Flurazepam on Delta Wave Characteristics
| Delta Wave Parameter | Baseline (Placebo) | Flurazepam Administration | Citation |
| Visually Scored Stage 4 Sleep | Normal | Markedly reduced/suppressed | [2][6] |
| Total Number of Delta Waves | Normal | Remained at baseline levels (due to increased Stage 2) | [6][9] |
| Mean Amplitude of Delta Waves | Normal | Reduced | [6][9] |
| Number of High-Amplitude Delta Waves (>60 µV) | Normal | Decreased | [9] |
| Number of Low-Amplitude Delta Waves (10-60 µV) | Normal | Increased | [9] |
| Power in Delta Frequency Band (1.2-2.0 Hz) | Normal | Reduced | [9] |
Experimental Protocols
The following section outlines a generalized experimental protocol for a clinical trial investigating the long-term effects of flurazepam on sleep, based on methodologies reported in the cited literature.
Study Design
A typical study employs a double-blind, placebo-controlled, crossover or parallel-group design.[10][11] A long-term study would involve a baseline period, a drug administration period of at least 28 consecutive nights, and a subsequent withdrawal period.[1][2]
Participant Selection
Participants are typically healthy adult volunteers or individuals with a clinical diagnosis of chronic insomnia, often verified by polysomnography.[1][3] Exclusion criteria commonly include other sleep disorders, medical or psychiatric conditions, and use of other medications that could affect sleep.
Drug Administration
Flurazepam is administered orally at a fixed dose (e.g., 30 mg) approximately 30 minutes before bedtime.[1][2] A placebo is used for the control condition.
Polysomnography (PSG)
All-night polysomnographic recordings are the primary method for data collection.[12] This involves the continuous monitoring of:
-
Electroencephalogram (EEG): Typically recorded from central (C3/C4) and occipital (O1/O2) scalp locations, referenced to the contralateral mastoid (A1/A2). This allows for the identification of different sleep stages and the analysis of brainwave activity, including delta waves.[12]
-
Electrooculogram (EOG): Electrodes are placed near the outer canthus of each eye to detect the rapid eye movements characteristic of REM sleep.[3]
-
Electromyogram (EMG): Submental (chin) EMG is recorded to monitor muscle atonia, another key feature of REM sleep.[3]
Sleep records are scored manually by trained technicians according to standardized criteria (e.g., Rechtschaffen and Kales) to determine sleep stages and other sleep parameters.[13]
Delta Wave Analysis
Computer-based analysis is often employed for a more detailed examination of delta wave activity.[6] This can involve:
-
Period-amplitude analysis: To quantify the number, amplitude, and duration of individual delta waves.
-
Spectral analysis: To determine the power density in the delta frequency band (typically 0.5-2.0 Hz).[9]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and experimental flow, the following diagrams are provided.
Signaling Pathway of Flurazepam
Flurazepam, as a benzodiazepine, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Flurazepam's mechanism of action on the GABA-A receptor.
Experimental Workflow for a Long-Term Flurazepam Trial
The following diagram illustrates the typical workflow of a clinical trial designed to assess the long-term effects of flurazepam on sleep.
Caption: A generalized experimental workflow for flurazepam sleep studies.
Conclusion
The long-term administration of flurazepam leads to significant and persistent changes in sleep architecture, most notably a marked suppression of slow-wave sleep, particularly stage 4, and a decrease in REM sleep. While the total number of delta waves may not be significantly altered due to a compensatory increase in stage 2 sleep, the amplitude of these waves is consistently reduced. These findings, derived from rigorous clinical trials, underscore the profound impact of this long-acting benzodiazepine on the fundamental neurophysiology of sleep. For researchers and drug development professionals, a thorough understanding of these effects is crucial for the development of novel hypnotics with improved safety and efficacy profiles that may better preserve natural sleep architecture.
References
- 1. A clinical study of flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of hypnotic drugs with prolonged use: flurazepam and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insomnia in the elderly: treatment with flurazepam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of flurazepam, lorazepam, and triazolam on sleep and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a single dose of flurazepam on the sleep of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flurazepam effects on slow-wave sleep: stage 4 suppressed but number of delta waves constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sleep laboratory studies of flurazepam: a model for evaluating hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Modulation of delta activity by hypnotics in middle-aged subjects: studies with a benzodiazepine (flurazepam) and a cyclopyrrolone (zopiclone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-related effects of flurazepam on human sleep-walking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of flurazepam on sleep-disordered breathing and nocturnal oxygen desaturation in asymptomatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polysomnographic Findings in a Cohort of Chronic Insomnia Patients with Benzodiazepine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances: A Technical Guide to the Pharmacokinetics of Flurazepam Hydrochloride in Geriatric Populations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical pharmacokinetic alterations of flurazepam hydrochloride in the geriatric population. As a long-acting benzodiazepine, understanding its absorption, distribution, metabolism, and excretion (ADME) in older adults is paramount for safe and effective therapeutic use. This document provides a comprehensive overview of key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic and signaling pathways to support further research and drug development in this vulnerable population.
Executive Summary
This compound, a hypnotic agent, undergoes significant pharmacokinetic changes with advancing age. The most notable alteration is a marked increase in the elimination half-life of its primary active metabolite, N-desalkylflurazepam, particularly in elderly males. This age-related decrease in clearance leads to drug accumulation with chronic use, heightening the risk of adverse effects such as excessive sedation, dizziness, and falls. Consequently, dosage adjustments and careful monitoring are crucial when prescribing flurazepam to geriatric patients. This guide synthesizes the available quantitative data, outlines common experimental protocols for its study, and visually represents its metabolic fate and mechanism of action.
Pharmacokinetic Profile in Geriatric Patients
The pharmacokinetics of flurazepam are significantly influenced by age and sex. Flurazepam itself has a short half-life of approximately 2.3 hours and is rapidly metabolized to several compounds, the most important of which is the pharmacologically active N-desalkylflurazepam.[1][2] It is the accumulation of this long-acting metabolite that is of primary concern in the elderly.
Absorption
This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][3] Peak plasma concentrations of the parent drug are typically observed within 30 to 60 minutes.[1][2] Age-related changes in gastrointestinal physiology, such as altered gastric pH and motility, do not appear to significantly impact the rate or extent of flurazepam absorption.
Distribution
Flurazepam is widely distributed throughout the body and is approximately 97% bound to plasma proteins.[4] In the elderly, there is a tendency for an increased volume of distribution for lipophilic drugs like benzodiazepines due to the relative increase in body fat compared to lean body mass.[5]
Metabolism
Flurazepam is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes.[6] The initial metabolic steps involve the formation of N-1-hydroxyethyl-flurazepam and N-desalkylflurazepam.[2] N-1-hydroxyethyl-flurazepam is short-lived and not detectable 24 hours after administration.[1][2]
The major and clinically significant active metabolite is N-desalkylflurazepam.[1][2] This metabolite is formed through N-dealkylation, a process that is known to be impaired in the elderly.[6] In vitro evidence suggests that CYP3A4 and CYP2C19 are the principal enzymes involved in the metabolism of flurazepam and its analogues.[7] The subsequent metabolism of N-desalkylflurazepam is also slow, contributing to its long half-life.
Excretion
The metabolites of flurazepam are primarily excreted in the urine.[2][3] The major urinary metabolite is the conjugated form of N-1-hydroxyethyl-flurazepam, accounting for 22% to 55% of the dose.[2] Less than 1% of the dose is excreted as N-desalkylflurazepam in the urine.[2] The age-related decline in renal function can further prolong the elimination of renally cleared metabolites.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of flurazepam's active metabolite, N-desalkylflurazepam, in young versus geriatric populations, highlighting the significant impact of age and sex.
Table 1: Elimination Half-Life of N-Desalkylflurazepam (hours)
| Population | Single Dose (mean) | Multiple Doses (mean) |
| Younger Males | 74[1][2] | 111[8] |
| Elderly Males | 160[1][2] | 126[8] |
| Younger Females | 90[1][2] | 113[8] |
| Elderly Females | 120[1][2] | 158[8] |
Table 2: Steady-State Plasma Levels of N-Desalkylflurazepam (ng/mL) after Multiple Dosing
| Population | Mean Steady-State Concentration |
| Younger Males | 53[1][9] |
| Elderly Males | 81[1][9] |
| Younger Females | 86[9] |
| Elderly Females | 85[9] |
Experimental Protocols
The following sections describe the general methodologies employed in clinical studies to determine the pharmacokinetic parameters of flurazepam and its metabolites.
Study Design for Geriatric Pharmacokinetic Assessment
A typical study to assess the pharmacokinetics of flurazepam in the elderly would involve a comparative design with a cohort of healthy geriatric subjects (typically >65 years) and a control group of younger healthy adults.
-
Subject Recruitment: Participants are screened for health status, including normal renal and hepatic function, and exclusion of any interacting medications.
-
Drug Administration: A single oral dose of this compound (e.g., 15 mg) is administered to the subjects.[9] For multiple-dose studies, the drug is administered nightly for a specified period (e.g., 15 nights).[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration. For single-dose studies, sampling may extend for several days to adequately characterize the long elimination phase of N-desalkylflurazepam.[9]
-
Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Analytical Methodology: Quantification of Flurazepam and Metabolites
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques for the quantification of flurazepam and its metabolites in plasma.
4.2.1. Gas Chromatography-Electron Capture Detection (GC-ECD)
This method offers high sensitivity for the detection of halogenated compounds like benzodiazepines.
-
Sample Preparation (Extraction):
-
To 1 mL of plasma, an internal standard is added.
-
The plasma is made alkaline and extracted with an organic solvent (e.g., benzene/isoamyl alcohol).
-
The organic layer is separated and back-extracted with an acidic solution.
-
The acidic aqueous layer is then made alkaline and re-extracted with an organic solvent.
-
The final organic extract is evaporated to dryness and reconstituted in a small volume of solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A fused-silica capillary column suitable for drug analysis.
-
Carrier Gas: Nitrogen or helium.
-
Temperatures: Injector, column (programmed temperature gradient), and detector temperatures are optimized for the separation of the analytes.
-
Detector: Electron Capture Detector (ECD).
-
-
Quantification: The peak area ratios of the analytes to the internal standard are used to construct a calibration curve from which the concentrations in the unknown samples are determined.
4.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC provides a robust and reliable method for the simultaneous determination of flurazepam and its metabolites.
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are pre-treated and loaded onto a solid-phase extraction (SPE) cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analytes of interest are eluted with an appropriate solvent.
-
The eluate is evaporated and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or C8 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1-1.5 mL/min.
-
Detector: UV detector set at a wavelength appropriate for the analytes (e.g., 254 nm).
-
-
Quantification: Similar to GC, quantification is based on the peak areas relative to an internal standard and a calibration curve.
Visualizing Key Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of flurazepam and its mechanism of action at the GABA-A receptor.
Metabolic Pathway of Flurazepam
Mechanism of Action at the GABA-A Receptor
References
- 1. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4. | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic of benzodiazepines in old age] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] FLUNITRAZEPAM METABOLISM BY CYTOCHROME P 450 S 2 C 19 AND 3 A 4 | Semantic Scholar [semanticscholar.org]
- 9. Gas--liquid chromatographic determination of flurazepam and its major metabolites in plasma with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of Flurazepam Hydrochloride: A Technical Guide to its Central Nervous System Effects
Abstract
Flurazepam hydrochloride, a long-acting benzodiazepine (B76468), exerts significant effects on the central nervous system (CNS), primarily through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the neuropharmacological properties of flurazepam and its principal active metabolite, N-desalkylflurazepam. It delves into its mechanism of action at the GABA-A receptor, its pharmacokinetic and pharmacodynamic profiles, and its clinical implications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of this compound.
Introduction
This compound is a psychoactive drug belonging to the benzodiazepine class, widely recognized for its sedative, hypnotic, anxiolytic, muscle relaxant, and anticonvulsant properties.[1] Marketed for the treatment of insomnia, its clinical efficacy is intrinsically linked to its profound modulatory effects on the CNS.[2] The therapeutic and adverse effects of flurazepam are largely dictated by its interaction with the GABA-A receptor complex and the pharmacokinetic characteristics of its long-acting metabolites.[3] This guide aims to provide a detailed technical examination of these interactions and their consequences on CNS function.
Mechanism of Action
Flurazepam's primary mechanism of action involves the allosteric modulation of the GABA-A receptor, a ligand-gated chloride ion channel.[4]
2.1 GABA-A Receptor Interaction
Flurazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself, located at the interface of the α and γ subunits.[5] This binding event does not directly open the chloride channel but rather enhances the affinity of the receptor for GABA.[1] By increasing the frequency of chloride channel opening in the presence of GABA, flurazepam potentiates the inhibitory effects of this neurotransmitter.[6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus producing a generalized depression of the central nervous system.[7]
Pharmacokinetics and Metabolism
The clinical profile of flurazepam is heavily influenced by its rapid absorption and extensive metabolism into long-acting active compounds.
3.1 Absorption and Distribution
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. It is widely distributed throughout the body and exhibits a high degree of plasma protein binding.[8]
3.2 Metabolism
Flurazepam undergoes extensive first-pass metabolism in the liver. The parent compound has a relatively short half-life. However, it is metabolized into two primary active metabolites: N-1-hydroxyethylflurazepam and the major, long-acting metabolite, N-desalkylflurazepam.[3][9] N-desalkylflurazepam is particularly significant due to its very long elimination half-life, which contributes to the prolonged therapeutic and residual effects of flurazepam.[3][10]
Pharmacodynamics and Central Nervous System Effects
The potentiation of GABAergic inhibition by flurazepam and its metabolites results in a range of dose-dependent effects on the CNS.
4.1 Sedative and Hypnotic Effects
Flurazepam is effective in reducing sleep latency and increasing total sleep time.[11] Electroencephalogram (EEG) studies have demonstrated that flurazepam significantly alters sleep architecture. It characteristically suppresses REM sleep and stage 4 (slow-wave) sleep while increasing the duration of stage 2 sleep.[12][13][14]
4.2 Anxiolytic, Myorelaxant, and Anticonvulsant Effects
The generalized CNS depression induced by flurazepam also accounts for its anxiolytic, muscle relaxant, and anticonvulsant properties, which are common to the benzodiazepine class.[6]
4.3 Adverse CNS Effects
The long half-life of N-desalkylflurazepam can lead to next-day drowsiness, cognitive impairment, and ataxia, particularly in the initial phases of treatment.[11] Chronic use of flurazepam is associated with the development of tolerance, physical dependence, and a withdrawal syndrome upon discontinuation.[15]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetic properties and receptor binding affinities of flurazepam and its metabolites, as well as its effects on human sleep architecture.
Table 1: Pharmacokinetic Parameters of Flurazepam and its Major Metabolite
| Compound | Elimination Half-Life (hours) | Time to Peak Plasma Concentration (hours) | Notes |
|---|---|---|---|
| Flurazepam | ~2-3 | ~0.5-1 | Rapidly metabolized to active metabolites.[3] |
| N-desalkylflurazepam | ~47-100 | ~10 | Accumulates with repeated dosing, contributing to long-lasting effects.[3][8][10] |
Table 2: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
|---|---|---|---|---|---|
| Diazepam | 1.8 ± 0.1 | 2.1 ± 0.1 | 2.0 ± 0.1 | 1.1 ± 0.1 | [7] |
| Clonazepam | 0.35 ± 0.02 | 0.28 ± 0.01 | 0.31 ± 0.01 | 0.40 ± 0.02 | [16] |
| Zolpidem | 24 ± 1 | 400 ± 20 | 420 ± 20 | >10000 | [16] |
| Flurazepam | Data not consistently reported, but acts as a non-selective agonist. | | | | |
Table 3: Effects of Flurazepam (30 mg) on Human Sleep Architecture (Representative Data from Clinical Trials)
| Sleep Parameter | Effect | Magnitude of Change | References |
|---|---|---|---|
| Sleep Latency | Decrease | Significant reduction | [11] |
| Total Sleep Time | Increase | Significant increase | [11][17] |
| Stage 1 Sleep | Decrease | Significant reduction | [14] |
| Stage 2 Sleep | Increase | Significant increase | [14] |
| Stage 3 & 4 Sleep | Decrease | Significant reduction | [12][13] |
| REM Sleep | Decrease | Significant reduction |[12][14] |
Key Experimental Protocols
6.1 In-Vitro Competitive Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a method to determine the binding affinity of a test compound (e.g., flurazepam) for the benzodiazepine site on the GABA-A receptor.
-
1. Receptor Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. The final pellet containing the receptor membranes is resuspended in buffer and protein concentration is determined.[1]
-
-
2. Assay Procedure:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add receptor membrane preparation, assay buffer, and a saturating concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flumazenil).[18]
-
Non-specific Binding: Add the same components as total binding, plus a high concentration of an unlabeled benzodiazepine (e.g., Diazepam) to saturate all specific binding sites.[18]
-
Competitive Binding: Add receptor membrane preparation, radioligand, and varying concentrations of the test compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 30-60 minutes at 30°C).[19]
-
-
3. Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from unbound radioligand.[1]
-
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
6.2 Clinical Trial Protocol for Assessing Hypnotic Efficacy using Polysomnography
This protocol describes a typical design for a clinical trial evaluating the effects of flurazepam on insomnia.
-
1. Subject Recruitment:
-
Recruit subjects with a clinical diagnosis of chronic insomnia, confirmed by sleep diaries and screening polysomnography.
-
Subjects undergo a washout period to eliminate any current hypnotic medications.[15]
-
-
2. Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
Subjects are randomly assigned to receive either flurazepam (e.g., 30 mg) or a placebo for a set period (e.g., 7-14 nights), followed by a washout period and then crossover to the other treatment arm.[11]
-
-
3. Data Collection (Polysomnography):
-
Subjects sleep in a controlled laboratory environment on specified nights of the study (e.g., baseline, initial treatment nights, end of treatment).
-
Record continuous all-night polysomnography, including:
-
Electroencephalography (EEG) from multiple scalp locations.
-
Electrooculography (EOG) to monitor eye movements.
-
Electromyography (EMG) from the chin to monitor muscle tone.[20]
-
-
-
4. Data Analysis:
-
Sleep records are scored by trained technicians according to standardized criteria (e.g., Rechtschaffen & Kales) to determine sleep stages (1, 2, 3, 4, REM).
-
Key parameters are quantified, including: sleep latency, total sleep time, wake after sleep onset, number of awakenings, and the duration and percentage of each sleep stage.[12][13]
-
Statistical analysis is performed to compare the effects of flurazepam and placebo on these sleep parameters.
-
Mandatory Visualizations
Caption: Flurazepam's Mechanism of Action at the GABA-A Receptor.
Caption: Metabolic Pathway of Flurazepam.
References
- 1. benchchem.com [benchchem.com]
- 2. Flurazepam ('Dalmane') in the treatment of insomnia in patients with respiratory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quazepam - Wikipedia [en.wikipedia.org]
- 7. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-related effects of flurazepam on human sleep-walking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flurazepam effects on sleep EEG. Visual, computer, and cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flurazepam effects on slow-wave sleep: stage 4 suppressed but number of delta waves constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of benzodiazepine hypnotics on all-night sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A clinical study of flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. brieflands.com [brieflands.com]
- 20. Nighttime and daytime efficacy of flurazepam and oxazepam in chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of flurazepam hydrochloride, a benzodiazepine (B76468) derivative used for its sedative and hypnotic properties. The document details the synthetic pathways, identifies key related impurities, and discusses their potential formation. Furthermore, it outlines analytical methodologies for the separation and quantification of flurazepam and its impurities, presented in a format conducive to research and development in the pharmaceutical industry.
Synthesis of this compound
The synthesis of flurazepam is a multi-step process that begins with the key intermediate, 2-amino-5-chloro-2'-fluorobenzophenone (B18288). The overall synthetic scheme involves the construction of the diazepine (B8756704) ring and subsequent functionalization.
A widely recognized synthetic route is initiated by the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with bromoacetyl chloride, which yields 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone. This intermediate then reacts with diethylamine (B46881) to produce 2-(diethylaminoacetyl)amino-5-chloro-2'-fluorobenzophenone. Subsequent reduction of the carbonyl groups using a reducing agent like lithium aluminum hydride forms a benzhydrol derivative. The synthesis proceeds with the acylation of the amino group, followed by deprotection and an acid-catalyzed intramolecular cyclization to form the benzodiazepine ring structure of flurazepam.[1] The final step involves the formation of the dihydrochloride (B599025) salt to enhance its solubility and stability.[2]
Synthesis of the Key Starting Material: 2-Amino-5-chloro-2'-fluorobenzophenone
The primary method for synthesizing this key intermediate is through a Friedel-Crafts acylation reaction. This involves the condensation of o-fluorobenzoyl chloride with p-chloroaniline in the presence of a Lewis acid catalyst, such as zinc chloride.[3] To prevent the deactivation of the catalyst by the basic amino group of p-chloroaniline, the amino group is often protected, for example, as an acetamide, prior to the acylation reaction. The protecting group is then removed by hydrolysis to yield the desired product.[4]
Experimental Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone [4]
-
Step 1: Acetylation of p-Chloroaniline. In a round-bottom flask, p-chloroaniline is reacted with a slight excess of acetic anhydride (B1165640) in the presence of a catalytic amount of zinc dust. The mixture is refluxed for 30-60 minutes. After cooling, the product, N-(4-chlorophenyl)acetamide, is precipitated by pouring the mixture into cold water and collected by filtration.
-
Step 2: Friedel-Crafts Acylation. Anhydrous zinc chloride is suspended in an anhydrous solvent (e.g., nitrobenzene) under an inert atmosphere. 2-Fluorobenzoyl chloride is added, followed by the slow addition of N-(4-chlorophenyl)acetamide. The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, and dried.
-
Step 3: Hydrolysis. The crude acylated product is dissolved in a mixture of ethanol (B145695) and concentrated hydrochloric acid and refluxed until deprotection is complete (monitored by TLC). After cooling and neutralization with a base, the 2-amino-5-chloro-2'-fluorobenzophenone precipitates and is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Related Impurities of Flurazepam
During the synthesis and storage of this compound, several related substances can be formed as impurities. The identification and control of these impurities are critical for ensuring the safety and efficacy of the final drug product. The United States Pharmacopeia (USP) specifies limits for certain related compounds in this compound, namely related compounds C and F.[3]
Commonly identified impurities include:
-
Flurazepam EP Impurity A / --INVALID-LINK--methanone [5][6][7]
-
Flurazepam EP Impurity B / USP Related Compound F / Desalkylflurazepam [8][9]
-
Flurazepam EP Impurity C / 7-Chloro-5-(2-fluorophenyl)-1-[(1RS)-1-hydroxyethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one [4][10]
-
Flurazepam Desethyl Impurity [4]
-
Flurazepam N-Oxide Impurity [4]
Formation of Impurities
Impurities can arise from various sources, including side reactions during synthesis, the presence of impurities in starting materials, or degradation of the active pharmaceutical ingredient (API) under stress conditions such as heat, light, humidity, and extreme pH.
Degradation Pathways:
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. Common degradation mechanisms include hydrolysis, oxidation, and photolysis.[14]
-
Hydrolysis: Benzodiazepines can undergo hydrolysis of the azomethine bond in acidic conditions, leading to the opening of the diazepine ring.[15][16]
-
Oxidation: The nitrogen atoms in the diazepine ring and the diethylamino side chain are susceptible to oxidation, which can lead to the formation of N-oxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of benzodiazepines.[2][17][18] Studies on other benzodiazepines like diazepam have shown that photolytic degradation can lead to a variety of products.[19]
The formation of specific impurities can be postulated as follows:
-
Flurazepam EP Impurity B (Desalkylflurazepam): This impurity lacks the N1-diethylaminoethyl side chain. It can be formed if the starting material, 2-amino-5-chloro-2'-fluorobenzophenone, undergoes cyclization without the prior addition of the side chain, or through the cleavage of the side chain from the flurazepam molecule under certain conditions.
-
Flurazepam Desethyl Impurity: This impurity results from the loss of one of the ethyl groups from the diethylamino side chain. This could occur as a metabolic degradation product or as a result of specific synthetic or degradation conditions.
-
Flurazepam N-Oxide Impurity: This impurity is likely formed by the oxidation of the tertiary amine in the diethylaminoethyl side chain.
-
2-Hydroxyethylflurazepam: This is a known major metabolite of flurazepam and can also be considered a process-related impurity or a degradation product.[12][13] It involves the hydroxylation of one of the ethyl groups on the side chain.
The following diagram illustrates the synthetic pathway of Flurazepam and the potential points of impurity formation.
Caption: Synthesis of this compound and formation of related impurities.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for the separation, identification, and quantification of flurazepam and its related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reported RP-HPLC method for the determination of flurazepam in capsule dosage form utilizes a C18 column with a mobile phase consisting of methanol (B129727) and acetonitrile (B52724) (80:20 v/v) at a flow rate of 0.9 mL/min and UV detection at 230 nm.[1][3] This method was validated for linearity, precision, accuracy, and robustness.[3] For the analysis of related impurities, a gradient elution method is often necessary to achieve adequate separation of all components.
Illustrative Experimental Workflow for HPLC Analysis:
Caption: A typical experimental workflow for the HPLC analysis of Flurazepam and its impurities.
Data Presentation
The quantitative data from the analysis of flurazepam and its impurities should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Methanol |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Illustrative System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Flurazepam) | ≤ 2.0 |
| Theoretical Plates (Flurazepam) | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Table 3: Illustrative Impurity Profile
| Compound | Retention Time (min) | Relative Retention Time | Limit (%) |
| Flurazepam EP Impurity B | e.g., 4.5 | e.g., 0.85 | USP NF: ≤ 0.1% |
| Flurazepam | e.g., 5.3 | 1.00 | 99.0 - 101.0% |
| Flurazepam EP Impurity C | e.g., 6.2 | e.g., 1.17 | USP NF: ≤ 0.1% |
| Flurazepam N-Oxide | e.g., 7.1 | e.g., 1.34 | Reportable |
| Other specified/unspecified impurities | Varies | Varies | Reportable/Threshold |
Note: The values in the tables are for illustrative purposes and should be established and validated for a specific analytical method.
Conclusion
The synthesis of this compound is a well-established process, yet it requires careful control to minimize the formation of related impurities. A thorough understanding of the potential side reactions and degradation pathways is essential for process optimization and for ensuring the quality of the final drug product. The implementation of a validated, stability-indicating HPLC method is crucial for the accurate monitoring and control of these impurities, thereby guaranteeing the safety and efficacy of this compound for therapeutic use. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jopcr.com [jopcr.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. alentris.org [alentris.org]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. kmpharma.in [kmpharma.in]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. veeprho.com [veeprho.com]
- 12. 2-Hydroxyethylflurazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of clonazepam, flunitrazepam and nitrazepam by hydrochloric acid. Identification of some additional products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent | MDPI [mdpi.com]
The Neurochemical Maze: A Technical Guide to the Pathways Affected by Chronic Flurazepam Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic administration of the long-acting benzodiazepine (B76468), flurazepam, induces a complex cascade of neurochemical adaptations, extending far beyond its primary potentiation of GABAergic neurotransmission. This technical guide provides an in-depth analysis of the neurochemical pathways significantly affected by long-term flurazepam exposure. We consolidate quantitative data from preclinical studies to delineate the alterations in the GABAergic, dopaminergic, serotonergic, and cholinergic systems. Detailed experimental protocols for key methodologies are provided to facilitate the replication and extension of these findings. Furthermore, this guide employs Graphviz (DOT language) to visualize the intricate signaling pathways and experimental workflows, offering a clear and comprehensive overview for researchers in neuropharmacology and drug development.
Introduction
Flurazepam, a benzodiazepine derivative, exerts its therapeutic effects as a hypnotic by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While effective for short-term management of insomnia, its prolonged use is associated with tolerance, dependence, and a range of neuroadaptive changes. Understanding the molecular and neurochemical underpinnings of these long-term effects is paramount for the development of novel therapeutic strategies with improved safety profiles. This guide synthesizes the current understanding of the neurochemical pathways impacted by chronic flurazepam administration, with a focus on quantitative changes and the experimental methodologies used to elucidate them.
The GABAergic System: The Primary Target and Site of Major Adaptations
The principal mechanism of action of flurazepam involves binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel, which potentiates the influx of chloride ions and leads to neuronal hyperpolarization. Chronic exposure to flurazepam, however, leads to significant adaptive changes within this system, primarily aimed at counteracting the continuous enhancement of GABAergic inhibition.
Quantitative Changes in GABA-A Receptor Subunit Expression
Chronic flurazepam administration leads to a downregulation of specific GABA-A receptor subunit mRNAs, altering the composition and function of the receptor complex. These changes are believed to be a key molecular mechanism underlying tolerance to the sedative effects of benzodiazepines.
| Brain Region | GABA-A Receptor Subunit mRNA | Duration of Treatment | Change | Reference |
| Cerebral Cortex | α1 | 2 days post-treatment | ↓ 50-60% | [1] |
| Hippocampus (CA1) | α1 | 2 days post-treatment | ↓ 35-40% | [1] |
| Cerebral Cortex | β2 | 4 weeks | Significantly Reduced | [2] |
| Hippocampus | β2, β3 | 4 weeks | Significantly Reduced | [2] |
| Cerebellum | β2, β3 | 4 weeks | Significantly Reduced | [2] |
Signaling Pathway of GABA-A Receptor Downregulation
The downregulation of GABA-A receptors is not a simple process of receptor internalization. Evidence suggests the involvement of a complex signaling cascade initiated by the chronic potentiation of GABAergic activity, leading to changes in gene expression.
The Dopaminergic System: Modulation of Reward and Motivation
The GABAergic system heavily influences the dopaminergic pathways, which are crucial for reward, motivation, and motor control. Chronic flurazepam administration leads to significant, region-specific alterations in dopamine (B1211576) neurotransmission.
Quantitative Changes in Dopamine Levels
Microdialysis studies have revealed that flurazepam can modulate dopamine release, particularly in the nucleus accumbens, a key region of the brain's reward system.
| Brain Region | Neurotransmitter | Treatment | Change | Reference |
| Nucleus Accumbens | Dopamine (DA) | 10 µM Flurazepam (local administration) | ↓ 60% | [3] |
| Striatum | Dopamine (DA) | 10 µM Flurazepam (local administration) | No significant effect | [3] |
Dopaminergic Signaling Pathway
The inhibitory effect of flurazepam on dopamine release in the nucleus accumbens is thought to be mediated by the potentiation of GABAergic inhibition of ventral tegmental area (VTA) dopamine neurons.
The Serotonergic and Cholinergic Systems: Wider Neuromodulatory Impacts
The effects of chronic flurazepam administration extend to other critical neurotransmitter systems, including the serotonergic and cholinergic systems, which are involved in mood, cognition, and arousal. While direct quantitative data for flurazepam is more limited for these systems, studies on other benzodiazepines provide valuable insights.
Serotonergic System
Chronic benzodiazepine administration can lead to alterations in serotonin (B10506) (5-HT) levels and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). These changes may contribute to the mood-related side effects observed with long-term use.
Note: The following data is for chronic antidepressant treatment, which also modulates serotonergic systems and can serve as a reference for the types of changes observed.
| Brain Region | Neurotransmitter/Metabolite | Treatment | Change | Reference |
| Nucleus Accumbens, Prefrontal Cortex, Hippocampus, Hypothalamus | 5-HT, 5-HIAA | Chronic Desipramine (in a rat model of depression) | Normalized (decreased from elevated levels) | [4] |
Cholinergic System
The cholinergic system, particularly in the hippocampus, is crucial for learning and memory. Benzodiazepines can inhibit acetylcholine (B1216132) (ACh) release, which may underlie some of the cognitive side effects associated with their chronic use.
| Brain Region | Neurotransmitter | Treatment | Change | Reference |
| Hippocampus | Acetylcholine (ACh) | Diazepam (long-term) withdrawal + Flumazenil challenge | ↑ 65% (suggesting underlying adaptation) | [5] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Quantification
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin, acetylcholine) in specific brain regions of freely moving animals.
Workflow:
Detailed Methodology:
-
Animal Model: Male Wistar rats (250-300g) are typically used.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted dorsal to the brain region of interest (e.g., nucleus accumbens, hippocampus). The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for at least 48 hours post-surgery.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline pre-drug administration levels.
Radioligand Receptor Binding Assay
Objective: To determine the density (Bmax) and affinity (Kd) of receptors in brain tissue.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Brain tissue from the region of interest is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]flunitrazepam) to determine total binding. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A Scatchard plot of specific binding data is used to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant, a measure of affinity).
Conclusion
Chronic flurazepam administration initiates a complex and multifaceted neuroadaptive response. The primary enhancement of GABAergic inhibition triggers compensatory changes, including the downregulation of GABA-A receptor subunits, which likely underlies the development of tolerance. These alterations in the GABAergic system have cascading effects on other major neurotransmitter pathways, notably a reduction in dopamine release in the nucleus accumbens, and modulatory effects on the serotonergic and cholinergic systems. These widespread neurochemical changes contribute to the complex pharmacological profile of long-term benzodiazepine use, including the potential for dependence and withdrawal syndromes. The experimental protocols and pathway visualizations provided in this guide offer a framework for further investigation into the intricate neurochemical consequences of chronic flurazepam administration, with the ultimate goal of informing the development of safer and more effective hypnotic and anxiolytic therapies.
References
- 1. Developmental plasticity of GABAergic neurotransmission to brainstem motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased expression of gamma-aminobutyric acid type A/benzodiazepine receptor beta subunit mRNAs in brain of flurazepam-tolerant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Architecture of Synaptic Communication Delineates GABAergic Neuron Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High serotonin and 5-hydroxyindoleacetic acid levels in limbic brain regions in a rat model of depression: normalization by chronic antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations in Brain-Derived Neurotrophic Factor in the Mouse Hippocampus Following Acute but Not Repeated Benzodiazepine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Polymorphisms Influencing Flurazepam Metabolism and Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurazepam, a long-acting benzodiazepine (B76468), is primarily used for the management of insomnia. Its clinical efficacy and adverse effect profile are subject to significant inter-individual variability, a phenomenon increasingly attributed to genetic polymorphisms in enzymes responsible for its metabolism and in the receptors it targets. This technical guide provides a comprehensive overview of the genetic factors known to influence the metabolism and response to flurazepam. We delve into the metabolic pathways, the role of key cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, the impact of the ABCB1 transporter on its distribution, and the influence of genetic variations in GABA-A receptor subunits on its pharmacodynamics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.
Introduction
Flurazepam is metabolized in the liver into several active metabolites, with N-desalkylflurazepam being the most significant due to its long elimination half-life of 47 to 100 hours, which contributes to the drug's prolonged effects.[1][2] The primary metabolic routes are N-dealkylation and hydroxylation, followed by glucuronidation of the hydroxylated metabolites.[3][4] Genetic variations in the enzymes mediating these reactions can lead to altered metabolite concentrations, affecting both the therapeutic and adverse effects of the drug. Similarly, polymorphisms in the genes encoding the subunits of the GABA-A receptor, the primary target of benzodiazepines, can modulate an individual's sensitivity to flurazepam.
Flurazepam Metabolism and Pharmacokinetics
Flurazepam undergoes extensive hepatic metabolism. The initial steps involve N-dealkylation to form N-desalkylflurazepam and hydroxylation to produce N-1-hydroxyethyl-flurazepam.[5] While in vitro evidence suggests that CYP3A4 and CYP2C19 are the principal enzymes involved in the metabolism of structurally similar benzodiazepines like flunitrazepam, direct quantitative data for flurazepam remains to be fully elucidated.[6][7] The hydroxylated metabolites are subsequently conjugated with glucuronic acid, a reaction catalyzed by UGTs, to form water-soluble compounds that are excreted in the urine.[4] The long half-life of N-desalkylflurazepam is a key factor in the clinical profile of flurazepam, contributing to its sustained hypnotic effects but also to potential daytime sedation.[1]
Table 1: Pharmacokinetic Parameters of Flurazepam and its Major Metabolite
| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) |
| Flurazepam | 0.5 - 1 hour | ~2.3 hours |
| N-desalkylflurazepam | 7 - 10 days (steady state) | 47 - 100 hours |
Data sourced from DailyMed.[5]
Genetic Polymorphisms in Drug Metabolizing Enzymes
Cytochrome P450 (CYP) Family
Genetic polymorphisms in CYP enzymes, particularly CYP3A4 and CYP2C19, are known to affect the metabolism of many benzodiazepines.
-
CYP3A4 : The CYP3A4*22 allele is associated with decreased enzyme expression and activity.[8] While direct studies on flurazepam are limited, research on other CYP3A4 substrates suggests that individuals carrying this allele may experience higher plasma concentrations of the parent drug and altered metabolite profiles.
-
CYP3A5 : The CYP3A53 allele leads to a non-functional protein.[8] Individuals homozygous for this allele (CYP3A53/*3) are considered poor metabolizers. The impact of this polymorphism on flurazepam metabolism is likely linked to its contribution to overall CYP3A activity.
-
CYP2C19 : This enzyme is highly polymorphic, with variants leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes. For benzodiazepines that are substrates of CYP2C19, such as diazepam, poor metabolizers exhibit higher plasma concentrations and prolonged sedative effects. A similar effect can be postulated for flurazepam.[6]
UDP-Glucuronosyltransferases (UGTs)
The glucuronidation of flurazepam's hydroxylated metabolites is a critical step in their elimination. Polymorphisms in UGT genes can influence the efficiency of this process.
-
UGT1A4 : The UGT1A42 (Pro24Thr) and UGT1A43 (Leu48Val) variants have been shown to alter the glucuronidation of various substrates, with some studies indicating reduced enzyme activity.[9][10] Decreased glucuronidation could lead to the accumulation of active metabolites, potentially prolonging the effects of flurazepam.
Genetic Polymorphisms in Drug Transporters
ATP-Binding Cassette Subfamily B Member 1 (ABCB1)
The ABCB1 gene encodes P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in limiting the entry of drugs into the central nervous system (CNS).[11] Flurazepam is a potential substrate for P-gp.
-
ABCB1 C3435T (rs1045642) : This common polymorphism has been associated with altered P-gp expression and function. The T allele has been linked to lower P-gp levels, which could result in increased brain concentrations of P-gp substrates.[12][13] For flurazepam, this could theoretically lead to enhanced sedative and hypnotic effects.
Table 2: Summary of Key Genetic Polymorphisms and their Potential Impact on Flurazepam
| Gene | Polymorphism | Potential Functional Effect | Potential Clinical Consequence for Flurazepam |
| CYP3A4 | CYP3A422 | Decreased enzyme activity | Increased flurazepam exposure, prolonged effects |
| CYP3A5 | CYP3A53 | Non-functional protein | Altered flurazepam metabolism (if a substrate) |
| CYP2C19 | Poor metabolizer alleles | Decreased enzyme activity | Increased flurazepam exposure, prolonged effects |
| UGT1A4 | UGT1A42, UGT1A43 | Altered glucuronidation activity | Altered clearance of flurazepam metabolites |
| ABCB1 | C3435T | Altered P-glycoprotein function | Altered CNS penetration and response |
| GABRA1 | Various mutations | Altered GABA-A receptor function | Altered sensitivity to flurazepam |
| GABRG2 | Various mutations | Altered GABA-A receptor function | Altered sensitivity to flurazepam |
Note: Direct clinical evidence for the impact of these polymorphisms on flurazepam is limited; some associations are inferred from studies on other benzodiazepines.
Genetic Polymorphisms in Drug Targets
GABA-A Receptor Subunits (GABRA1, GABRG2)
Benzodiazepines exert their effects by binding to an allosteric site on the GABA-A receptor, enhancing the inhibitory effects of GABA.[14] Mutations in the genes encoding the subunits of this receptor can alter its structure and function, thereby influencing an individual's response to benzodiazepines.
-
GABRA1 : Variants in the GABRA1 gene have been linked to various epilepsy syndromes and may alter the sensitivity of the GABA-A receptor to benzodiazepines.
-
GABRG2 : Mutations in the GABRG2 gene, such as the Q390X nonsense mutation, can lead to misfolded proteins and impaired receptor function, potentially resulting in reduced efficacy of benzodiazepines.[15][16][17]
Experimental Protocols
Genotyping of CYP3A4 and CYP3A5
Objective: To identify key polymorphisms in the CYP3A4 and CYP3A5 genes.
Methodology: Allele-specific real-time polymerase chain reaction (RT-PCR) is a common method.[18]
Procedure:
-
DNA Extraction: Isolate genomic DNA from whole blood or buccal swabs using a commercially available kit.
-
PCR Amplification: Design allele-specific primers for the target SNPs (e.g., for CYP3A422 and CYP3A53).
-
Real-Time PCR: Perform PCR using a real-time thermal cycler with a fluorescent dye (e.g., SYBR Green) or labeled probes to detect amplification.
-
Data Analysis: Determine the genotype based on the amplification plots and melting curve analysis.
In Vitro Metabolism Assay using Human Liver Microsomes
Objective: To determine the metabolic profile of flurazepam and identify the CYPs involved.
Methodology: Incubation of the drug with human liver microsomes (HLMs) followed by LC-MS/MS analysis.[19][20][21]
Procedure:
-
Thawing Microsomes: Rapidly thaw cryopreserved HLMs in a 37°C water bath.
-
Incubation Mixture: Prepare an incubation mixture containing phosphate (B84403) buffer (pH 7.4), MgCl₂, and the test compound (flurazepam).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time-course Incubation: Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent drug and its metabolites.
Radioligand Binding Assay for Benzodiazepine Receptors
Objective: To determine the binding affinity of flurazepam and its metabolites to GABA-A receptors.
Methodology: A competitive binding assay using a radiolabeled ligand (e.g., [³H]flunitrazepam).[22][23]
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of the unlabeled competitor (flurazepam or its metabolites) in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. In vivo [3H]flunitrazepam binding: imaging of receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GABRG2 Variants Associated with Febrile Seizures | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Clonazepam Therapy Adjusted to Patient’s CYP3A Status and NAT2 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation of hepatic glucuronidation: Novel functional polymorphisms of the UDP-glucuronosyltransferase UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of ABCB1 Polymorphisms and Antiseizure Medication Resistance: Insights from Effect Size and Study Power Analysis [mdpi.com]
- 12. Effect of ABCB1 C3435T Polymorphism on Pharmacokinetics of Antipsychotics and Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of C3435T polymorphism of ABCB1 gene on penetration of phenobarbital across the blood-brain barrier in patients with generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacomedicale.org [pharmacomedicale.org]
- 15. The human epilepsy mutation GABRG2(Q390X) causes chronic subunit accumulation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel GABRG2 mutations cause familial febrile seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABRG2 Mutations Associated with a spectrum of epilepsy syndromes from Generalized Absence Epilepsy to Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oyc.co.jp [oyc.co.jp]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Characterization and identification of eight designer benzodiazepine metabolites by incubation with human liver microsomes and analysis by a triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. brieflands.com [brieflands.com]
Methodological & Application
Application Note: Quantitative Analysis of Flurazepam and its Metabolites in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam is a long-acting benzodiazepine (B76468) primarily prescribed for the treatment of insomnia. Monitoring its plasma concentrations, along with its major active metabolites, desalkylflurazepam and hydroxyethylflurazepam, is crucial in pharmacokinetic studies, clinical drug monitoring, and forensic toxicology. This application note provides a detailed protocol for the simultaneous quantification of flurazepam and its key metabolites in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The described method is suitable for high-throughput analysis in a regulated bioanalytical environment.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and instrumental conditions for the analysis.
Materials and Reagents
-
Flurazepam, desalkylflurazepam, hydroxyethylflurazepam, and their corresponding deuterated internal standards (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Ammonium acetate (B1210297)
-
Human plasma (with EDTA, heparin, or sodium fluoride (B91410) as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchange) or Supported Liquid Extraction (SLE) plates
-
Phosphate buffer
Sample Preparation
Two common and effective methods for extracting flurazepam and its metabolites from plasma are Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE), a modified version of Liquid-Liquid Extraction (LLE).
Protocol 1: Solid Phase Extraction (SPE)
-
Sample Pre-treatment : To 200 µL of human plasma, add 25 µL of the internal standard working solution. Acidify the sample by adding a diluting solution such as 0.01 N acetic acid.[1]
-
Vortex and Centrifuge : Vortex the mixture for 30 seconds and then centrifuge for 3 minutes to precipitate proteins.[1]
-
SPE Cartridge Conditioning : Condition a strong cation exchange SPE cartridge according to the manufacturer's instructions.
-
Loading : Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Washing : Wash the cartridge with an appropriate solvent (e.g., 200 µL of 0.01 N acetic acid) to remove interferences.[1]
-
Elution : Elute the analytes and internal standard from the cartridge using an appropriate elution solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[2]
-
Injection : Inject the reconstituted sample into the HPLC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
-
Sample Pre-treatment : To 1 mL of plasma, add 10 µL of the internal standard working solution. Allow it to equilibrate, and then add 1 mL of 1% aqueous ammonium hydroxide. Vortex the mixture.[3]
-
Loading : Load 750 µL of the pre-treated sample onto an SLE column and allow it to absorb for 5 minutes.[3]
-
Analyte Extraction : Apply 2.5 mL of an appropriate organic solvent, such as dichloromethane (B109758) or methyl tert-butyl ether (MTBE), and allow it to flow through the column under gravity for 5 minutes. Collect the eluate. Repeat this step with a second aliquot of the extraction solvent.[3]
-
Evaporation : Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution : Reconstitute the residue in the mobile phase.
-
Injection : Inject the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following are typical HPLC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.7 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute analytes, then return to initial conditions for equilibration.[4] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| Ionization Voltage | 4000 V |
| Gas Temperature | 300 - 325°C |
| Nebulizer Pressure | 20 - 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Flurazepam and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Flurazepam | 388.2 | 315.2 | 25 |
| Desalkylflurazepam | 288.1 | 223.1 | 25 |
| Hydroxyethylflurazepam | 332.1 | 287.1 | 25 |
| Internal Standard (e.g., Diazepam-d5) | 290.2 | 198.1 | 25 |
Quantitative Data Summary
The following tables summarize the typical validation parameters for a robust HPLC-MS/MS method for flurazepam and its metabolites in plasma.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Correlation Coefficient (r²) |
| Flurazepam | 1 - 500 | 1 | 0.5 | > 0.99 |
| Desalkylflurazepam | 1 - 500 | 1 | 0.5 | > 0.99 |
| Hydroxyethylflurazepam | 1 - 500 | 1 | 0.5 | > 0.99 |
LLOQ: Lower Limit of Quantitation, LOD: Limit of Detection. These values are representative and may vary based on the specific instrumentation and method optimization.[4]
Table 5: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Flurazepam | Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 40 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 | |
| Desalkylflurazepam | Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 40 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 | |
| Hydroxyethylflurazepam | Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 40 | < 15 | < 15 | 85 - 115 | |
| High | 400 | < 15 | < 15 | 85 - 115 |
%CV: Percent Coefficient of Variation. QC: Quality Control. The acceptance criteria for precision are typically within ±15% (%CV) and for accuracy are within ±15% of the nominal value.[4][5]
Table 6: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Flurazepam | SPE | > 85 |
| SLE | > 80 | |
| Desalkylflurazepam | SPE | > 85 |
| SLE | > 80 | |
| Hydroxyethylflurazepam | SPE | > 85 |
| SLE | > 80 |
Visualizations
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of flurazepam and its metabolites in plasma.
Caption: Workflow for the HPLC-MS/MS analysis of flurazepam and its metabolites in plasma.
References
Development of a validated RP-HPLC method for flurazepam hydrochloride.
An Application Note on the Development and Validation of a Stability-Indicating RP-HPLC Method for Flurazepam Hydrochloride
Introduction
This compound is a benzodiazepine (B76468) derivative used for the short-term treatment of insomnia. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure quality, safety, and efficacy. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is developed to be simple, sensitive, precise, and stability-indicating, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2] Forced degradation studies were conducted to demonstrate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products.[1]
Experimental Protocol: Instrumentation and Materials
1.1 Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
1.2 Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade/Milli-Q).
-
Hydrochloric Acid (HCl).
-
Sodium Hydroxide (NaOH).
-
Hydrogen Peroxide (H₂O₂).
Experimental Protocol: Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented below.
| Parameter | Condition |
| Stationary Phase (Column) | Chromosil C18 (250 mm × 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol : Acetonitrile (80:20 v/v)[3][4] |
| Flow Rate | 0.9 mL/min[3][4] |
| Detection Wavelength | 230 nm[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Experimental Protocol: Preparation of Solutions
3.1 Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
3.2 Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the linearity range (e.g., 20-200 µg/mL).[3][4]
3.3 Sample Preparation (from Capsule Dosage Form):
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a quantity of powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further, dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Method Validation Protocol
The developed method was validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
4.1 Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[1] The drug was subjected to stress conditions to produce potential degradation products.
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 60°C.
-
Thermal Degradation: Expose the solid drug to heat at 60°C.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm). The stressed samples were then diluted and injected into the HPLC system to check for any interference or co-elution of degradation products with the main flurazepam peak.
4.2 Linearity: Inject a series of at least five concentrations of the drug (e.g., 20, 60, 100, 140, 180, 200 µg/mL) in triplicate.[3][4] Plot a calibration curve of the mean peak area against the corresponding concentration and determine the correlation coefficient (R²), slope, and y-intercept.[2]
4.3 Accuracy (Recovery): Perform recovery studies by spiking a known amount of pure drug (at three concentration levels: 80%, 100%, and 120%) into a pre-analyzed sample solution. Calculate the percentage recovery for each level.
4.4 Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a single concentration (e.g., 100 µg/mL) on the same day and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days with different analysts or equipment and calculate the %RSD.
4.5 Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations as per ICH guidelines:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
4.6 Robustness: Evaluate the method's robustness by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (e.g., Methanol:Acetonitrile 82:18 and 78:22 v/v).
-
Detection wavelength (± 2 nm). The effect on parameters like retention time, peak area, and tailing factor is observed.
Results and Data Summary
The following tables summarize the expected results from the method validation experiments.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~5.27[3][4] |
| Theoretical Plates | > 2000 | > 3000 |
| Tailing Factor | ≤ 2 | < 1.5 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 20 - 200 µg/mL[3][4] |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | Value | Value |
| 100% | 100 | Value | Value |
| 120% | 120 | Value | Value |
Table 4: Precision (%RSD)
| Precision Type | %RSD (Acceptance: ≤ 2%) |
| Intra-day (n=6) | < 1.0% |
| Inter-day (n=6) | < 1.5% |
Table 5: LOD and LOQ
| Parameter | Result |
| LOD | 0.05 µg/mL[3][4] |
| LOQ | Calculated Value |
Table 6: Robustness Study
| Parameter Varied | Retention Time (min) | %RSD |
| Flow Rate (0.8 mL/min) | Value | Value |
| Flow Rate (1.0 mL/min) | Value | Value |
| Mobile Phase (82:18 v/v) | Value | Value |
| Mobile Phase (78:22 v/v) | Value | Value |
Table 7: Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Acid (0.1 N HCl) | Significant degradation observed. |
| Base (0.1 N NaOH) | Significant degradation observed.[5] |
| Oxidative (3% H₂O₂) | Significant degradation observed. |
| Thermal (60°C) | Stable. |
| Photolytic (UV 254 nm) | Unstable. |
| In all stress conditions, the degradation products were well-resolved from the parent drug peak, confirming the method's specificity. |
Visualizations
Caption: Workflow for RP-HPLC method development and validation.
References
Application Notes and Protocols for Studying Flurazepam's Hypnotic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the hypnotic effects of flurazepam in animal models. Flurazepam, a long-acting benzodiazepine, exerts its therapeutic effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This document outlines detailed protocols for assessing sedation and hypnosis, summarizes key quantitative data from rodent studies, and provides visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Effects of Flurazepam in Rodents
The following tables summarize the dose-dependent hypnotic and sedative effects of flurazepam observed in mice and rats. These values can serve as a starting point for dose-selection in new experimental designs.
Table 1: Hypnotic Effects of Flurazepam in Mice
| Parameter | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| Loss of Righting Reflex | 75 - 300 | Intraperitoneal (i.p.) | Dose-dependent increase in the percentage of animals losing the righting reflex. The Long-Sleep (LS) mouse line showed a two-fold greater sensitivity compared to the Short-Sleep (SS) line.[3] | [3] |
| Anticonvulsant Effect | 1 - 6 | Intraperitoneal (i.p.) | The SS mouse line was more sensitive to the anticonvulsant effects against 3-mercaptopropionic acid-induced seizures.[3] | [3] |
| Body Temperature | 25 - 150 | Intraperitoneal (i.p.) | Dose-dependent decrease in body temperature. | [3] |
Table 2: Effects of Flurazepam on Sleep Architecture in Rats (via EEG)
| Parameter | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Sleep Latency | 20 | Intraperitoneal (i.p.) | Did not significantly alter sleep latency when administered alone.[4] | [4] |
| Total Sleep Time | 20 | Intraperitoneal (i.p.) | Did not significantly alter total sleep time when administered alone.[4] | [4] |
| REM Sleep | 30 (in humans) | Oral | Substantially suppresses REM sleep.[5][6] | [5][6] |
| Stage 4 Sleep (Slow-Wave Sleep) | 30 (in humans) | Oral | Substantially suppresses Stage 4 sleep.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: Assessment of Hypnotic Effects using the Loss of Righting Reflex
Objective: To determine the dose-dependent hypnotic effect of flurazepam by measuring the loss of the righting reflex in mice.
Materials:
-
Adult mice (e.g., C57BL/6J, BALB/cJ)[7]
-
Flurazepam hydrochloride
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Injection supplies (syringes, needles)
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for 30-60 minutes before the experiment.
-
Drug Preparation: Prepare a stock solution of flurazepam in the chosen vehicle. The concentration should be adjusted to allow for an appropriate injection volume based on the animal's weight (e.g., 10 ml/kg for intraperitoneal injection).
-
Grouping and Dosing:
-
Divide animals into multiple groups: a vehicle control group and at least three flurazepam dose groups (e.g., 75, 150, 300 mg/kg).[3] A positive control group (e.g., diazepam) can also be included.
-
Administer the vehicle or flurazepam solution via intraperitoneal (i.p.) injection.
-
-
Observation for Loss of Righting Reflex:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
At set time intervals (e.g., 5, 10, 15, 30, 60 minutes post-injection), gently place the animal on its back.
-
The loss of the righting reflex is defined as the inability of the animal to right itself (return to all four paws) within a specified time (e.g., 30-60 seconds).[8]
-
Record the latency to the loss of the righting reflex and the duration for which it is lost.
-
-
Data Analysis:
-
Calculate the percentage of animals in each group that exhibit a loss of the righting reflex at each time point.
-
Determine the onset and duration of the hypnotic effect for each dose.
-
The dose that causes 50% of the animals to lose the righting reflex (HD50) can be calculated using probit analysis.[8]
-
Protocol 2: Evaluation of Sleep Architecture using Electroencephalography (EEG) and Electromyography (EMG)
Objective: To characterize the effects of flurazepam on sleep stages, including sleep latency, duration of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, and sleep fragmentation.
Materials:
-
Adult rats or mice
-
Surgical instruments for electrode implantation
-
EEG/EMG recording system (telemetric or tethered)
-
This compound and vehicle
-
Sleep scoring software
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant EEG electrodes over the cortex (e.g., frontal and parietal lobes) and EMG electrodes in the nuchal muscles.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the animals to the recording chamber and tether (if applicable) for several days.
-
Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
-
Drug Administration and Recording:
-
Administer vehicle or flurazepam at the desired dose (e.g., 20 mg/kg in rats) at a specific time of day (e.g., the beginning of the light or dark cycle).[4]
-
Record EEG/EMG activity continuously for at least 24 hours post-injection.
-
-
Data Analysis (Sleep Scoring):
-
Divide the recordings into epochs (e.g., 10 seconds).
-
Visually or automatically score each epoch as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG characteristics.
-
Quantify the following parameters:
-
Sleep Latency: Time from injection to the first continuous period of NREM sleep.
-
Total Sleep Time: Duration of NREM and REM sleep over the recording period.
-
Sleep Stage Durations: Total time spent in wakefulness, NREM, and REM sleep.
-
Sleep Bout Analysis: Number and duration of individual sleep and wake bouts to assess sleep fragmentation.
-
EEG Power Spectra: Analyze changes in the power of different frequency bands (e.g., delta, theta, alpha, beta) during each sleep stage.
-
-
Protocol 3: Assessment of Sedative Effects on Locomotor Activity
Objective: To evaluate the sedative effects of flurazepam by measuring changes in spontaneous locomotor activity.
Materials:
-
Adult mice or rats
-
Automated locomotor activity chambers (e.g., open field arena with photobeam detection or video tracking)
-
This compound and vehicle
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Preparation and Administration: Prepare and administer flurazepam or vehicle as described in Protocol 1.
-
Locomotor Activity Measurement:
-
Place each animal individually into the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Compare the total locomotor activity counts between the vehicle-treated and flurazepam-treated groups.
-
Analyze the time course of activity to determine the onset and duration of sedation.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing flurazepam's hypnotic effects.
Caption: Flurazepam's mechanism of action at the GABA-A receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. flurazepam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Differential response to flurazepam in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of muscimol and flurazepam on the sleep EEG in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flurazepam effects on sleep EEG. Visual, computer, and cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sleep laboratory studies of flurazepam: a model for evaluating hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for Assessing Flurazepam Efficacy in Insomnia
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting clinical trials to evaluate the efficacy of flurazepam in the treatment of insomnia. The protocols outlined below are based on established methodologies and best practices in sleep medicine research.
1. Introduction
Flurazepam, a benzodiazepine (B76468), is a hypnotic agent used for the short-term treatment of insomnia, characterized by difficulty falling asleep, frequent nocturnal awakenings, or early morning awakenings.[1][2] Clinical trials are essential to systematically evaluate its efficacy and safety profile. A well-designed clinical trial should employ objective and subjective measures to provide a thorough assessment of the drug's effects on sleep architecture and patient-reported outcomes.
2. Clinical Trial Design
A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for assessing the efficacy of flurazepam. This design minimizes bias and allows for a clear comparison between the treatment and placebo groups.
Logical Workflow of a Clinical Trial for Flurazepam in Insomnia
Caption: This diagram illustrates the sequential phases of a typical clinical trial for flurazepam, from patient screening to final data analysis.
3. Subject Selection
Participants should meet the diagnostic criteria for insomnia as defined by recognized classification systems (e.g., DSM-5 or ICSD-3). Key inclusion criteria often include a history of chronic insomnia (e.g., lasting for at least 3 months).[3] Exclusion criteria should encompass other sleep disorders, unstable medical or psychiatric conditions, substance abuse, and known sensitivity to benzodiazepines.[3]
4. Efficacy Endpoints
Both objective and subjective measures are crucial for a comprehensive evaluation of flurazepam's efficacy.
Primary Endpoints:
-
Polysomnography (PSG): Objective measures of sleep continuity, including sleep onset latency (SOL), wake after sleep onset (WASO), and total sleep time (TST).
-
Patient-Reported Outcomes: Subjective assessments using validated instruments such as a daily sleep diary.
Secondary Endpoints:
-
Sleep Architecture on PSG: Changes in sleep stages (e.g., percentage of REM, N1, N2, and N3 sleep).
-
Daytime Functioning: Assessed through questionnaires and performance tests.
-
Sleep Quality Questionnaires: Instruments like the Insomnia Severity Index (ISI) and the Pittsburgh Sleep Quality Index (PSQI).
-
Safety and Tolerability: Monitoring and reporting of adverse events.
5. Experimental Protocols
5.1. Polysomnography (PSG)
Objective: To objectively measure changes in sleep architecture and continuity.
Methodology:
-
Participant Preparation: Participants arrive at the sleep laboratory in the evening. Electrodes are attached to the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG), and chin (for electromyogram - EMG) to monitor brain waves, eye movements, and muscle tone, respectively.
-
Data Acquisition: Continuous overnight recording of physiological signals is performed in a controlled environment.
-
Data Scoring: Experienced technicians score the recorded data in 30-second epochs to determine sleep stages and identify awakenings and arousals.
-
Key Parameters Measured:
-
Sleep Onset Latency (SOL): Time from "lights out" to the first epoch of sleep.
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep has been initiated.
-
Total Sleep Time (TST): The total duration of sleep during the recording period.
-
Sleep Efficiency (SE): The ratio of total sleep time to the total time in bed.
-
Sleep Stages: Duration and percentage of each sleep stage (N1, N2, N3, REM).
-
5.2. Sleep Diary
Objective: To collect subjective, night-by-night data on the participant's perception of their sleep.
Methodology:
-
Diary Distribution: Participants are provided with a standardized sleep diary, such as the Consensus Sleep Diary.[4]
-
Daily Completion: Participants are instructed to complete the diary each morning upon waking.[5]
-
Key Data Points to Collect:
-
Time of going to bed.
-
Estimated time to fall asleep (Sleep Onset Latency).
-
Number and duration of awakenings during the night.
-
Time of final awakening.
-
Time of getting out of bed.
-
Subjective sleep quality rating (e.g., on a Likert scale).
-
Use of any sleep medication.
-
5.3. Insomnia Severity Index (ISI)
Objective: To assess the patient's perception of insomnia severity and its impact on daytime functioning.[6][7]
Methodology:
-
Administration: The ISI is a 7-item self-report questionnaire administered at baseline and at specified follow-up points during the trial.[6]
-
Scoring: Each item is rated on a 0-4 scale, and the total score ranges from 0 to 28.[6]
-
Interpretation of Scores:
-
0-7: No clinically significant insomnia
-
8-14: Subthreshold insomnia
-
15-21: Clinical insomnia (moderate severity)
-
22-28: Clinical insomnia (severe)
-
5.4. Pittsburgh Sleep Quality Index (PSQI)
Objective: To evaluate subjective sleep quality over the previous month.[8][9]
Methodology:
-
Administration: The PSQI is a 19-item self-rated questionnaire administered at baseline and at the end of the treatment period.[10]
-
Scoring: The 19 items are grouped into seven component scores, each weighted equally on a 0-3 scale. The sum of the seven component scores yields a global PSQI score (range 0-21).[11]
-
Interpretation of Scores: A global score >5 is considered indicative of poor sleep quality.[9]
6. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and placebo groups at different time points.
Table 1: Polysomnographic Outcomes
| Parameter | Baseline (Mean ± SD) | Flurazepam (Mean ± SD) | Placebo (Mean ± SD) | p-value |
| Sleep Onset Latency (min) | ||||
| Wake After Sleep Onset (min) | ||||
| Total Sleep Time (min) | ||||
| Sleep Efficiency (%) | ||||
| REM Sleep (%) | ||||
| N3 Sleep (%) |
Table 2: Subjective Sleep Parameters (from Sleep Diary)
| Parameter | Baseline (Mean ± SD) | Flurazepam (Mean ± SD) | Placebo (Mean ± SD) | p-value |
| Subjective SOL (min) | ||||
| Subjective TST (min) | ||||
| Number of Awakenings | ||||
| Sleep Quality (1-5 scale) |
Table 3: Insomnia Severity Index (ISI) Scores
| Time Point | Baseline (Mean ± SD) | Flurazepam (Mean ± SD) | Placebo (Mean ± SD) | p-value |
| Week 2 | ||||
| Week 4 | ||||
| End of Treatment |
Table 4: Adverse Events
| Adverse Event | Flurazepam (n, %) | Placebo (n, %) |
| Dizziness | ||
| Drowsiness | ||
| Headache | ||
| Nausea |
7. Mechanism of Action
Flurazepam is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Signaling Pathway of Flurazepam
Caption: This diagram shows how flurazepam enhances GABAergic inhibition, leading to its sedative and hypnotic effects.
8. Safety Considerations
Common adverse effects of flurazepam include dizziness, drowsiness, light-headedness, and ataxia.[12] Due to its long half-life, daytime sleepiness can be a significant concern.[3] The risk of dependence and withdrawal reactions increases with longer treatment duration and higher doses.[12] Therefore, the trial protocol should include careful monitoring for adverse events and a plan for gradual tapering of the medication at the end of the study to minimize withdrawal symptoms.[12]
References
- 1. longdom.org [longdom.org]
- 2. Flurazepam ('Dalmane') in the treatment of insomnia in patients with respiratory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. The Consensus Sleep Diary: Standardizing Prospective Sleep Self-Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sleep Diary | Sleepwell [mysleepwell.ca]
- 6. The Insomnia Severity Index: Psychometric Indicators to Detect Insomnia Cases and Evaluate Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISI - Insomnia Severity Index [eprovide.mapi-trust.org]
- 8. The Pittsburgh Sleep Quality Index (PSQI) | The Center for Sleep and Circadian Science (CSCS) [sleep.pitt.edu]
- 9. The Pittsburgh Sleep Quality Index: a new instrument for psychiatric practice and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. goodmedicine.org.uk [goodmedicine.org.uk]
- 12. drugs.com [drugs.com]
Application Note: Quantification of Flurazepam and its Metabolites in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurazepam is a long-acting benzodiazepine (B76468) primarily prescribed for the treatment of insomnia. Monitoring its presence and that of its major metabolites in urine is crucial in clinical toxicology, forensic investigations, and pharmacokinetic studies.[1] Flurazepam is extensively metabolized in the liver, with the primary urinary metabolites being N-1-hydroxyethylflurazepam and desalkylflurazepam (norflurazepam).[1][2] These metabolites are often excreted as glucuronide conjugates, necessitating a hydrolysis step for accurate quantification.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of flurazepam and its key metabolites in human urine samples. The protocol includes a simplified solid-phase extraction (SPE) procedure for sample clean-up.
Metabolic Pathway of Flurazepam
Flurazepam undergoes extensive phase I and phase II metabolism. The primary active metabolites include desalkylflurazepam and N-1-hydroxyethylflurazepam. The latter is further metabolized and excreted.
Caption: Metabolic pathway of Flurazepam.
Experimental Protocol
This protocol is based on established methods for benzodiazepine analysis in urine, employing enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS detection.[4][5][6]
Materials and Reagents
-
Flurazepam, N-1-hydroxyethylflurazepam, and desalkylflurazepam analytical standards
-
Deuterated internal standards (e.g., Diazepam-d5)
-
β-glucuronidase from Patella vulgata or recombinant sources[5][7]
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.0)[5]
-
Phosphoric acid (4%)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[5]
Sample Preparation: Hydrolysis and SPE
-
Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 200 µL of urine sample.[5]
-
Internal Standard: Add 20 µL of the internal standard working solution (e.g., 250 ng/mL Diazepam-d5).[5]
-
Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[5] Vortex the mixture.
-
Incubation: Incubate the samples at 50-65°C for 1 to 2 hours to deconjugate the glucuronide metabolites.[5][8]
-
Quench: After cooling, quench the reaction by adding 200 µL of 4% phosphoric acid.[5]
-
SPE Column Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the column to dry.[6]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.02 N HCl, followed by 1 mL of 20% methanol to remove interferences.[5]
-
Elution: Elute the analytes with 1 mL of an appropriate solvent, such as ethyl acetate/ammonium hydroxide (B78521) (98:2 v/v).[8]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[6][8] Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[6]
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4][9]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 10% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions.[5] |
Table 2: Mass Spectrometry Parameters (Example Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Flurazepam | 388.2 | 315.1 |
| N-1-hydroxyethylflurazepam | 333.1 | 289.1 |
| Desalkylflurazepam | 304.1 | 258.1 |
| Diazepam-d5 (IS) | 290.1 | 198.1 |
Note: Specific ion transitions and collision energies should be optimized for the instrument in use.
Quantitative Data and Method Performance
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.[10][11]
Table 3: Summary of Method Validation Parameters
| Analyte | LOQ (ng/mL) | Recovery (%) | Inter-day Precision (%RSD) |
|---|---|---|---|
| Flurazepam | 5 - 10 | 85 - 95% | < 10% |
| N-1-hydroxyethylflurazepam | 10 - 35[1] | 90 - 105% | < 12% |
| Desalkylflurazepam | 5 - 10 | 88 - 98% | < 10% |
Data presented are typical values synthesized from multiple sources. Actual performance may vary.[2][10][11]
The calibration curves for all analytes typically show excellent linearity over a concentration range of 5 to 1000 ng/mL, with correlation coefficients (r²) of ≥0.99.[12][13] Recovery from urine samples using SPE is generally high, often averaging over 90%.[5]
Analytical Workflow Diagram
The entire process from sample receipt to final report generation is outlined below.
Caption: Analytical workflow for urine benzodiazepine analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of flurazepam and its major metabolites in human urine.[10] The protocol, incorporating enzymatic hydrolysis and solid-phase extraction, ensures the accurate measurement of both free and conjugated metabolites, making it suitable for clinical and forensic toxicology applications.[4][7] The use of deuterated internal standards and a validated procedure ensures high-quality, reproducible data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of the major urinary metabolite of flurazepam in man by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unitedchem.com [unitedchem.com]
- 9. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
Flurazepam as a Reference Standard in Analytical Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam, a long-acting benzodiazepine, is primarily prescribed for the treatment of insomnia.[1] Due to its potential for misuse and its presence in forensic and clinical toxicology cases, the accurate and reliable analytical determination of flurazepam and its metabolites is crucial. This document provides detailed application notes and protocols for the use of flurazepam as a reference standard in analytical toxicology. These guidelines are intended to assist researchers, scientists, and drug development professionals in developing and validating robust analytical methods for the quantification of flurazepam and its metabolites in biological matrices.
Flurazepam is extensively metabolized in the liver, with its major active metabolite being N-desalkylflurazepam, which has a significantly longer half-life than the parent drug.[2] Therefore, toxicological analysis must account for both the parent compound and its primary metabolites to accurately assess exposure and potential toxicity.
Physicochemical Properties of Flurazepam
A thorough understanding of the physicochemical properties of flurazepam is fundamental for the development of analytical methods. These properties influence the choice of extraction techniques, chromatographic conditions, and detection methods.
| Property | Value | Reference |
| Chemical Name | 7-chloro-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | LGC Standards |
| CAS Number | 17617-23-1 | LGC Standards |
| Molecular Formula | C21H23ClFN3O | PubChem |
| Molecular Weight | 387.9 g/mol | PubChem |
| Melting Point | 77-82°C | ChemicalBook |
| pKa | 1.9, 8.16 | PubChem |
| Solubility | Water soluble (as hydrochloride salt) | PubChem |
| LogP | 3.8 | PubChem |
Metabolic Pathway of Flurazepam
Flurazepam undergoes extensive metabolism in the body, primarily in the liver. The major metabolic pathways include N-dealkylation and hydroxylation. The principal active metabolite, N-desalkylflurazepam, has a long half-life and is a key analyte in toxicological screening. Other significant metabolites include N-1-hydroxyethylflurazepam and N-1-desalkyl-3-hydroxyflurazepam.[2][3] Understanding this metabolic pathway is critical for interpreting toxicological findings.
Analytical Methodologies
The determination of flurazepam and its metabolites in biological samples such as blood, urine, and plasma is essential for both clinical and forensic toxicology.[4] Commonly employed analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol for Blood Samples
This protocol is adapted from a method for the analysis of benzodiazepines in blood.[5]
-
Sample Aliquoting: To a 1.0 mL aliquot of whole blood in a screw-cap tube, add 50 µL of an internal standard working solution (e.g., Diazepam-d5 at 1 µg/mL).
-
Alkalinization: Add 1.0 mL of 1% ammonium (B1175870) hydroxide (B78521) solution and vortex for 30 seconds.
-
Extraction: Add 5 mL of an organic solvent (e.g., 1-chlorobutane (B31608) or a mixture of ethyl acetate (B1210297) and hexane).
-
Mixing: Cap the tube and mix on a mechanical rocker for 15 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is based on a method for the extraction of benzodiazepines from urine.[6]
-
Enzymatic Hydrolysis: To 1.0 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 5000 units/mL). Add an appropriate internal standard. Vortex and incubate at 65°C for 1-2 hours to cleave glucuronide conjugates. Let the sample cool to room temperature.
-
Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile (B52724) in water.
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2 v/v).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution/Derivatization: Reconstitute the residue in a suitable solvent for LC-MS/MS or proceed with derivatization for GC-MS analysis.
Instrumental Analysis
LC-MS/MS Analysis Protocol
LC-MS/MS is a highly sensitive and specific method for the quantification of flurazepam and its metabolites.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is typical.
-
Flow Rate: A flow rate of 0.3 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
GC-MS Analysis Protocol
GC-MS is a robust and reliable technique, often requiring derivatization for polar metabolites.
-
Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is often necessary to improve the chromatographic properties of the metabolites.
-
Chromatographic Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Temperature Program: An initial oven temperature of 150°C, held for 1 minute, then ramped to 300°C at 15°C/min, and held for 5 minutes.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte enhances sensitivity and selectivity.
Quantitative Data
The following tables summarize typical concentration ranges for flurazepam and its major metabolite, N-desalkylflurazepam, in various toxicological contexts. These values can serve as a reference for interpreting analytical results.
Table 1: Therapeutic and Toxic Concentrations of Flurazepam and N-Desalkylflurazepam in Blood/Plasma
| Analyte | Therapeutic Range (ng/mL) | Toxic Range (ng/mL) | Fatal Range (ng/mL) |
| Flurazepam | < 30 | > 100 | > 500 |
| N-Desalkylflurazepam | 30 - 110 | > 200 | > 1000 |
Note: These ranges are approximate and can vary depending on individual factors such as tolerance, co-ingestion of other substances, and postmortem redistribution.
Table 2: Method Validation Parameters for the Analysis of Flurazepam
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 10 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 105% | 80 - 110% |
| Precision (%RSD) | < 15% | < 20% |
These are typical performance characteristics and should be established for each specific method and laboratory.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the toxicological analysis of flurazepam from sample collection to data reporting.
Conclusion
The use of flurazepam as a reference standard is indispensable for accurate and reliable toxicological analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to validated methods, proper sample preparation, and the use of appropriate analytical instrumentation are paramount for obtaining high-quality data in both clinical and forensic settings. The provided workflows and metabolic pathways offer a foundational understanding to aid in the interpretation of analytical findings.
References
- 1. dl.astm.org [dl.astm.org]
- 2. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of phenobarbital, flurazepam, and flurazepam metabolites in autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The screening and quantitation of diazepam, flurazepam, chloridazepoxide, and their metabolites in blood and plasma by electron-capture gas chromatography and high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
Application Notes and Protocols for Evaluating Flurazepam-Induced Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam, a long-acting benzodiazepine (B76468), is a central nervous system (CNS) depressant widely used for the short-term treatment of insomnia.[1] Its sedative-hypnotic effects are mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] Evaluating the sedative properties of flurazepam and other novel compounds is a critical component of preclinical and clinical drug development. These application notes provide detailed protocols for key behavioral assays used to assess sedation in rodent models, along with methods for evaluating sleep architecture in humans.
Mechanism of Action: GABAergic Signaling Pathway
Flurazepam enhances the effect of GABA at the GABA-A receptor, a ligand-gated chloride ion channel.[4] By binding to a specific allosteric site on the receptor, flurazepam increases the frequency of channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This increased inhibition in the CNS results in the sedative and hypnotic effects of the drug.
Caption: GABAergic signaling pathway and the mechanism of action of flurazepam.
Experimental Workflow for Evaluating Sedative Compounds
The following diagram outlines a general workflow for the preclinical evaluation of a potential sedative compound like flurazepam.
Caption: General experimental workflow for preclinical sedative evaluation.
Experimental Protocols
Locomotor Activity Test
This test is used to assess spontaneous locomotor activity in rodents and can be indicative of the sedative or stimulant effects of a compound.[6][7]
Methodology:
-
Apparatus: A square open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.[8]
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. Administer flurazepam or vehicle control intraperitoneally (i.p.). b. Immediately place the mouse in the center of the open-field arena. c. Record locomotor activity for a predefined period, typically 30 to 60 minutes.[6]
-
Parameters Measured:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency.
-
-
Data Analysis: Compare the parameters between the flurazepam-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm in 30 min) | Percent Decrease from Vehicle |
| Vehicle | - | 3500 ± 250 | - |
| Flurazepam | 10 | 2800 ± 210 | 20% |
| Flurazepam | 20 | 1750 ± 150* | 50% |
| Flurazepam | 40 | 875 ± 90** | 75% |
*Note: Data are representative and may vary based on experimental conditions. *p<0.05, *p<0.01 compared to vehicle.
Loss of Righting Reflex (LORR) Assay
The LORR assay is a robust method to determine the hypnotic or anesthetic effects of a compound.[9]
Methodology:
-
Procedure: a. Administer a specific dose of flurazepam (i.p.). b. At regular intervals (e.g., every 2 minutes), place the animal on its back. c. The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a set time (e.g., 30 seconds).[9]
-
Parameters Measured:
-
Onset of LORR: Time from injection to the first instance of LORR.
-
Duration of LORR: Time from the onset of LORR until the animal spontaneously recovers its righting reflex.
-
-
Data Analysis: Determine the percentage of animals exhibiting LORR at each dose and calculate the ED50 (the dose at which 50% of the animals show the effect).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | % of Mice with LORR | Duration of LORR (minutes, mean ± SEM) |
| Vehicle | - | 0% | 0 |
| Flurazepam | 75 | 20% | 5 ± 1.2 |
| Flurazepam | 150 | 60% | 25 ± 3.5* |
| Flurazepam | 300 | 100% | 65 ± 5.8** |
*Note: Data are representative based on studies in mice.[10] *p<0.05, *p<0.01 compared to the lowest effective dose.
Rotarod Test
This test evaluates motor coordination and balance, which are often impaired by sedative drugs.[11]
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: a. Acclimate mice to the apparatus by placing them on the stationary rod for 1 minute. b. Train the mice to stay on the rod rotating at a low speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes). Repeat for 2-3 trials.
-
Procedure: a. Administer flurazepam or vehicle control (i.p.). b. At predetermined time points (e.g., 15, 30, 60 minutes post-injection), place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Parameter Measured:
-
Latency to fall: The time the animal remains on the rotating rod.
-
-
Data Analysis: Compare the latency to fall between the flurazepam-treated and vehicle-treated groups.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Fall (seconds, mean ± SEM) |
| Vehicle | - | 280 ± 20 |
| Flurazepam | 5 | 210 ± 18* |
| Flurazepam | 15 | 130 ± 15** |
| Flurazepam | 25 | 60 ± 10*** |
*Note: Representative data.[12] *p<0.05, **p<0.01, **p<0.001 compared to vehicle.
Human Studies: Electroencephalogram (EEG) Evaluation
In clinical settings, the sedative effects of flurazepam are often evaluated by polysomnography, which includes electroencephalogram (EEG) recordings to assess sleep architecture.[13][14][15]
Methodology:
-
Participants: Healthy volunteers or patients with insomnia.
-
Procedure: a. Participants are administered a single oral dose of flurazepam or placebo before bedtime in a sleep laboratory. b. All-night EEG, electrooculography (EOG), and electromyography (EMG) are recorded.
-
Parameters Measured:
-
Sleep Latency: Time to fall asleep.
-
Total Sleep Time: Total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Sleep Stages: Percentage of time spent in different sleep stages (N1, N2, N3/Slow-Wave Sleep, REM).[16]
-
-
Data Analysis: Compare sleep parameters between flurazepam and placebo nights.
Quantitative Data Summary of Flurazepam's Effects on Sleep Stages:
| Sleep Parameter | Placebo (mean) | Flurazepam (30 mg) (mean) | Change |
| Sleep Latency (min) | 25 | 15 | -40% |
| Total Sleep Time (min) | 420 | 460 | +9.5% |
| Wake After Sleep Onset (min) | 30 | 18 | -40% |
| Stage N1 (% of TST) | 10% | 5% | -50% |
| Stage N2 (% of TST) | 50% | 60% | +20% |
| Stage N3 (SWS) (% of TST) | 15% | 10% | -33% |
| REM Sleep (% of TST) | 25% | 20%* | -20% |
*Note: Data are representative of typical findings in human sleep studies.[13][16] Indicates a statistically significant difference from placebo.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. va.gov [va.gov]
- 7. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Differential response to flurazepam in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-related effects of flurazepam on human sleep-walking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a single dose of flurazepam on the sleep of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flurazepam effects on slow-wave sleep: stage 4 suppressed but number of delta waves constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of benzodiazepine hypnotics on all-night sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Benzodiazepines in Whole Blood by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of a panel of benzodiazepines and their metabolites in human whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for toxicological screening, clinical research, and forensic investigations. The method employs a straightforward sample preparation technique, followed by rapid chromatographic separation and highly selective mass spectrometric detection, enabling accurate quantification at low ng/mL levels.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. However, their potential for abuse and association with adverse events, particularly when combined with other central nervous system depressants, necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices.[1] Whole blood is a critical matrix in forensic toxicology as drug concentrations can be correlated with impairment.[2] This application note details a validated LC-MS/MS method for the routine analysis of benzodiazepines in whole blood, offering high throughput and confidence in analytical results.
Experimental
Sample Preparation
A supported liquid extraction (SLE) method is employed for the efficient extraction of benzodiazepines from the whole blood matrix. This technique provides high analyte recoveries and clean extracts, minimizing matrix effects.[3]
Protocol: Supported Liquid Extraction (SLE)
-
Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of an internal standard (ISTD) working solution (e.g., Diazepam-D5 at 100 ng/mL). Allow the sample to equilibrate, then add 1 mL of 1% ammonium (B1175870) hydroxide (B78521) solution. Vortex the sample to mix.[3]
-
Sample Loading: Load 750 µL of the pre-treated whole blood onto an ISOLUTE® SLE+ 1 mL sample capacity column. Apply a brief pulse of positive pressure or vacuum to initiate the flow and allow the sample to absorb for 5 minutes.[3]
-
Analyte Extraction:
-
Apply 2.5 mL of dichloromethane (B109758) (DCM) to the column and allow it to flow under gravity for 5 minutes, collecting the eluate.[3]
-
Apply a second 2.5 mL aliquot of DCM and allow it to flow for another 5 minutes, collecting the eluate in the same tube.[3]
-
Alternative Solvent: Methyl tert-butyl ether (MTBE) can be used as a non-chlorinated alternative extraction solvent.[3]
-
-
Post-Extraction:
Caption: Workflow for Benzodiazepine Extraction from Whole Blood.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve the target analytes from endogenous matrix components.
LC Parameters
| Parameter | Value |
| Column | ZORBAX Eclipse C8 or equivalent (e.g., pentafluorophenylpropyl (PFPP) column)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.7 mL/min[2] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 50 °C[6] |
| Gradient | Start at 15% B, increase to 20% B over 1.5 min, then to 32% B by 10 min, and finally ramp to 100% B and hold for 2 min.[2][7] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the detection and quantification of the benzodiazepines. Positive mode electrospray ionization (ESI) is commonly employed.
MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Gas Temperature | 300°C[7] |
| Gas Flow | 6 L/min[7] |
| Nebulizer | 40 psi[7] |
| Capillary Voltage | 4 kV[7] |
Results and Discussion
The developed method was validated to demonstrate its suitability for the quantitative analysis of benzodiazepines in whole blood. The validation parameters included linearity, limit of quantification (LOQ), recovery, and matrix effects.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method for a selection of common benzodiazepines.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Alprazolam | 1 - 200 | 0.5 - 1 | 50 - 99 | -52 to 33 |
| Clonazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Diazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Lorazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Midazolam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Nordiazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Oxazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
| Temazepam | 1 - 200 | 0.5 - 1 | > 50 | -52 to 33 |
Data compiled from multiple sources for representative values.[5][7][8]
The method demonstrated excellent linearity over the specified concentration ranges, with coefficients of determination (R²) ≥ 0.99.[5] The lower limits of quantification (LLOQs) were established at 0.5 ng/mL for most analytes, providing sufficient sensitivity for clinical and forensic applications.[5][7] Extraction recoveries were generally greater than 50% for the majority of the compounds.[5] While matrix effects were observed, the use of co-eluting stable isotope-labeled internal standards effectively compensated for these effects, ensuring accurate quantification.[7][9]
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of benzodiazepines in whole blood. The simple and efficient sample preparation protocol, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for routine use in various research and diagnostic settings. The validation data confirms that the method is accurate, precise, and robust for the intended purpose.
References
- 1. unitedchem.com [unitedchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of Flurazepam and its Metabolites in Human Plasma by Capillary Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flurazepam, a benzodiazepine (B76468) derivative, is utilized for its anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] It is metabolized in the liver into active metabolites, primarily N-1-hydroxyethylflurazepam and N-1-desalkylflurazepam, which also exhibit pharmacological effects and possess long half-lives.[2][3] Monitoring the plasma concentrations of flurazepam and its metabolites is crucial for pharmacokinetic studies, clinical trials, and forensic toxicology. This application note details a robust and sensitive method for the simultaneous quantitative determination of flurazepam and its major metabolites in human plasma using capillary gas chromatography with electron capture detection (GC-ECD).
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method for the analysis of flurazepam and its key metabolites in plasma.
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Flurazepam | Not specified | 3 | 1 |
| N-1-hydroxyethylflurazepam | Not specified | 1 | 1 |
| N-1-desalkylflurazepam | Not specified | 0.6 | 2 |
Note: Retention times are dependent on the specific chromatographic conditions and column used. The LOQ for Flurazepam and N-1-hydroxyethylflurazepam is 1 ng/ml, and for N-1-desalkylflurazepam it is 2 ng/ml[2].
Experimental Protocols
This section provides a detailed methodology for the analysis of flurazepam and its metabolites in plasma.
1. Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a liquid-liquid extraction (LLE) procedure for the isolation of flurazepam and its metabolites from a plasma matrix.
-
Materials:
-
Human plasma samples
-
Internal Standard (e.g., Prazepam)
-
Sodium hydroxide (B78521) solution (1M)
-
Extraction solvent (e.g., Benzene/isoamyl alcohol, 98:2 v/v)
-
Hydrochloric acid solution (0.1M)
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
Pipette 1 mL of plasma into a 15 mL glass centrifuge tube.
-
Add a known amount of the internal standard to each sample, calibrator, and quality control sample.
-
Add 1 mL of 1M sodium hydroxide solution to alkalize the plasma sample.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Add 3 mL of 0.1M hydrochloric acid to the organic extract.
-
Vortex for 2 minutes for back-extraction of the analytes into the acidic aqueous phase.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Discard the upper organic layer.
-
Add 1 mL of 1M sodium hydroxide to the aqueous phase to make it alkaline.
-
Add 200 µL of ethyl acetate for the final extraction.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean, conical-bottom vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxylated metabolites.
-
After cooling to room temperature, the sample is ready for GC injection.
-
2. Capillary Gas Chromatography (GC) Conditions
-
Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector (ECD).
-
Column: Fused-silica capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 285°C at a rate of 10°C/min.
-
Hold at 285°C for 5 minutes.
-
Ramp 2: Increase to 310°C at a rate of 10°C/min.
-
Final hold at 310°C for 4 minutes.
-
-
Detector: Electron Capture Detector (ECD).
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen or Argon/Methane.
-
Injection Volume: 1-2 µL.
Visualizations
Caption: Experimental workflow for plasma sample preparation and analysis.
Caption: Metabolic pathway of Flurazepam.
References
High-Performance Liquid Chromatography for the Simultaneous Determination of Flurazepam and Its Metabolites
Application Note and Protocol
Introduction
Flurazepam, a benzodiazepine (B76468) derivative, is a hypnotic agent used for the short-term treatment of insomnia. It is extensively metabolized in the body to several active and inactive compounds. The primary active metabolites, N-desalkylflurazepam and 2-hydroxyethylflurazepam, have longer half-lives than the parent drug and contribute significantly to its overall pharmacological effect.[1][2] Therefore, a sensitive and selective analytical method for the simultaneous determination of flurazepam and its major metabolites is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[3][4] This application note provides a detailed protocol for the simultaneous quantification of flurazepam, N-desalkylflurazepam, and 2-hydroxyethylflurazepam in biological matrices using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Flurazepam
Flurazepam undergoes extensive metabolism in the liver, primarily through N-dealkylation and hydroxylation. The diagram below illustrates the metabolic conversion of flurazepam to its two major active metabolites, N-desalkylflurazepam and 2-hydroxyethylflurazepam.
Experimental Protocol
This protocol describes a general method that can be adapted based on the specific laboratory equipment and requirements.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a common technique for extracting benzodiazepines from biological matrices, providing clean extracts and enhancing detection sensitivity.[5][6]
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard (e.g., diazepam-d5). For urine samples, enzymatic hydrolysis may be necessary to cleave glucuronide conjugates.[7]
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by deionized water and a phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water and then with a mild organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture, such as dichloromethane/isopropanol/ammonium (B1175870) hydroxide.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.[8][9]
Chromatographic Conditions
A reversed-phase HPLC system is typically used for the separation of flurazepam and its metabolites.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and detector. |
| Column | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[10] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) or methanol and a buffer (e.g., ammonium formate).[10] |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 10 - 50 µL. |
| Detector | UV detector at an appropriate wavelength (e.g., 230 nm) or a mass spectrometer (MS) for higher sensitivity and selectivity.[5] |
Data Analysis
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system, including parameters like peak resolution, tailing factor, and theoretical plates.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of flurazepam and its metabolites.
References
- 1. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyethylflurazepam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Simultaneous determination of flurazepam and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
Determining Benzodiazepine Residues in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the determination of benzodiazepine (B76468) residues in various biological samples, including blood, urine, and hair. The protocols outlined below are based on established and current analytical techniques, offering robust frameworks for clinical and forensic toxicology, pharmacokinetic studies, and drug development.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] However, their potential for misuse and abuse necessitates reliable and sensitive analytical methods for their detection and quantification in biological specimens.[1][2] The choice of analytical technique and sample preparation method is critical and depends on the specific benzodiazepine, the biological matrix, and the required sensitivity and specificity. Commonly employed methods include immunoassays for initial screening and chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for confirmation and quantification.[3][4]
Analytical Methodologies Overview
The determination of benzodiazepines in biological samples typically involves a two-step process: sample preparation followed by instrumental analysis.
Sample Preparation: The primary goal of sample preparation is to extract the benzodiazepines from the complex biological matrix, remove interfering substances, and concentrate the analytes.[5] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of benzodiazepines between the aqueous biological sample and an immiscible organic solvent.[3][6]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analytes from the liquid sample, followed by elution with an appropriate solvent. This method is known for providing cleaner extracts and higher analyte recovery compared to LLE.[3][7]
-
Protein Precipitation: This method is often used for blood or plasma samples to remove proteins that can interfere with the analysis.[6][8]
Instrumental Analysis:
-
Immunoassays: These are often used for initial, rapid screening of benzodiazepines in urine.[3][4][9] They are based on the principle of antigen-antibody recognition but may have limitations in terms of specificity and the ability to detect all benzodiazepines and their metabolites.[4][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds.[3][10] For some benzodiazepines, derivatization may be necessary to improve their volatility and thermal stability.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the confirmation and quantification of benzodiazepines in biological samples due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[3][13]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the analysis of benzodiazepines in biological samples.
Application Notes and Protocols
Analysis of Benzodiazepines in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of a panel of benzodiazepines and their metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following enzymatic hydrolysis and Supported Liquid Extraction (SLE).
a. Sample Pre-treatment (Hydrolysis)
Many benzodiazepines are excreted in urine as glucuronide conjugates and require hydrolysis to be detected by immunoassays or chromatographic methods.[4][14][15]
-
To 1 mL of urine, add an internal standard.[14]
-
Add 950 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[14]
-
Add 50 µL of β-glucuronidase (e.g., from Helix pomatia, ~4500 units/mL).[14]
-
Vortex the mixture and incubate in a water bath at 60°C for 2 hours.[14]
-
Cool the sample to room temperature before extraction.[7]
b. Supported Liquid Extraction (SLE)
-
Load 200 µL of the pre-treated urine sample onto an ISOLUTE® SLE+ 200 Supported Liquid Extraction plate.[14]
-
Apply a short pulse of vacuum to initiate flow and allow the sample to adsorb for 5 minutes.[14]
-
Elute the analytes with 1 mL of dichloromethane.[14]
-
Collect the eluate.
c. Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[14]
-
Reconstitute the dried residue in 1 mL of a mixture of HPLC-grade water and acetonitrile (B52724) (70:30, v/v).[14]
-
Vortex gently for 60 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[14]
d. LC-MS/MS Conditions (Example)
-
LC System: Agilent 1200 Series or equivalent.[16]
-
Column: ZORBAX Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm.[16]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 5 µL.[16]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.[16]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Analysis of Benzodiazepines in Blood/Plasma by LC-MS/MS
This protocol outlines a method for the determination of benzodiazepines in blood or plasma using protein precipitation followed by Solid-Phase Extraction (SPE) and LC-MS/MS analysis.
a. Sample Pre-treatment (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile.[8]
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Collect the supernatant for SPE.
b. Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[7]
-
Washing:
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[7]
-
Elution: Elute the analytes with 1-2 mL of 5% ammonium hydroxide (B78521) in methanol.[7]
c. Post-Extraction
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
Vortex and transfer to an autosampler vial.
Analysis of Benzodiazepines in Hair by LC-MS/MS
Hair analysis provides a longer detection window for drug use. This protocol describes a method for extracting benzodiazepines from hair for LC-MS/MS analysis.
a. Decontamination
-
Wash approximately 20 mg of hair with methylene (B1212753) chloride to remove external contaminants.[13]
b. Extraction
-
Cut the decontaminated hair into small pieces.[13]
-
Incubate the hair in a phosphate (B84403) buffer (pH 8.4) with an internal standard (e.g., diazepam-d5).[13]
-
Perform a liquid-liquid extraction with a mixture of diethyl ether and methylene chloride (10:90).[13]
-
Alternatively, incubate the hair overnight in a methanol/25% ammonium hydroxide solution (20:1).[17][18]
c. Post-Extraction and Analysis
-
The subsequent steps of evaporation, reconstitution, and LC-MS/MS analysis are similar to those described for blood and urine samples.
Screening of Benzodiazepines in Urine by Immunoassay
Immunoassays are valuable for rapid screening.
-
Urine samples can often be directly analyzed or may require a dilution step with a buffer provided in the kit.[9]
-
For some benzodiazepines, such as oxazepam, a hydrolysis step (as described in the LC-MS/MS protocol for urine) prior to immunoassay analysis can significantly improve detection rates.[15]
-
Follow the specific instructions provided by the manufacturer of the immunoassay kit.[9]
-
It is crucial to note that positive immunoassay results should be confirmed by a more specific method like LC-MS/MS or GC-MS.[9]
Quantitative Data Summary
The following tables summarize typical validation parameters for various benzodiazepine analysis methods.
Table 1: LC-MS/MS Methods for Benzodiazepines in Biological Samples
| Analyte(s) | Matrix | Extraction Method | LOD/LOQ | Recovery (%) | Linearity Range | Reference |
| 16 Benzodiazepines & Hypnotics | Hair | LLE | LOQ: 0.5 - 5 pg/mg | 32 - 76 | LOQ - 200 pg/mg | [13] |
| 13 Designer Benzodiazepines | Blood | SPE | LOD: 0.5 ng/mL, LOQ: 1 ng/mL | 35 - 90 | 1 - 200/500 ng/mL | [19] |
| Diazepam, Clonazepam, Lorazepam, Bromazepam | Urine | LLE-LTP | LOD: < 5 µg/L | 72.3 - 117 | 17 - 200 µg/L | [20] |
| 14 Benzodiazepines & Metabolites | Blood | SPE | - | - | 5 - 1000 ng/mL | [21] |
| 29 Benzodiazepines & Z-drugs | Hair | LLE | LOQ: 0.5 - 5 pg/mg | - | LOQ - 620 pg/mg | [22] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLE-LTP: Liquid-Liquid Extraction with Low-Temperature Partitioning.
Table 2: GC-MS Methods for Benzodiazepines in Biological Samples
| Analyte(s) | Matrix | Extraction Method | LOD/LOQ | Recovery (%) | Linearity Range | Reference |
| 9 Benzodiazepines & Zolpidem | Urine, Blood | LLE with Supramolecular Solvents | LOD: 0.30 - 1.50 ng/mL | 81.12 - 102.76 (Urine), 80.74 - 95.84 (Blood) | - | [5][6] |
| 10 Benzodiazepines | Blood | LLE | LOD: 0.02 - 0.53 ng/mL, LOQ: 1 or 2 ng/mL | - | - | [23] |
| Diazepam and other drugs | Urine, Serum | Solidified Floating Organic Droplet Microextraction (SFODME) | - | 93.00 - 104.10 | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction.
Conclusion
The methodologies presented provide a comprehensive overview for the determination of benzodiazepine residues in biological samples. The choice of the most appropriate method will depend on the specific analytical needs, including the desired sensitivity, the number of samples, and the available instrumentation. For screening purposes, immunoassays offer a rapid solution, while LC-MS/MS stands out as the preferred technique for confirmation and accurate quantification due to its superior sensitivity and specificity. Proper sample preparation is paramount to achieving reliable and reproducible results. The protocols and data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals in this field.
References
- 1. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Evaluation of four immunoassay screening kits for the detection of benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arch.ies.gov.pl [arch.ies.gov.pl]
- 11. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nist.gov [nist.gov]
- 13. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Immunological screening of benzodiazepines in urine: improved detection of oxazepam intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 20. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
- 21. itspsolutions.com [itspsolutions.com]
- 22. researchgate.net [researchgate.net]
- 23. Making sure you're not a bot! [mostwiedzy.pl]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Flurazepam Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the bioanalysis of flurazepam.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing low or inconsistent instrument response for flurazepam. How do I determine if this is due to matrix effects?
Answer: Low or inconsistent response is a common indicator of matrix effects, particularly ion suppression. To confirm this, you can perform a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A: Extract a blank biological matrix sample (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the clean extract with a known concentration of flurazepam analytical standard.
-
Set B: Prepare a neat solution of flurazepam at the same concentration as Set A in your final reconstitution solvent.
-
-
Analyze both sets using your LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
-
Interpretation:
-
A value close to 100% indicates a negligible matrix effect.
-
A value significantly less than 100% suggests ion suppression .
-
A value significantly greater than 100% suggests ion enhancement .
-
A consistent deviation from 100% across multiple lots of the biological matrix points to a persistent matrix effect that needs to be addressed.[1][2]
Question: My flurazepam recovery is low and variable. What sample preparation strategies can I use to mitigate this and reduce matrix effects?
Answer: Low and variable recovery is often due to inefficient sample cleanup, which fails to remove interfering endogenous components from the matrix. Switching from a simple protein precipitation method to more robust techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly improve results.[3][4]
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast and simple. | Minimal cleanup, often results in significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubility.[3] | Better cleanup than PPT, can provide high recovery. | Can be labor-intensive and require large volumes of organic solvents.[3] |
| Solid-Phase Extraction (SPE) | Analytes in the sample are passed through a solid sorbent, which retains the analytes while interfering compounds are washed away. Analytes are then eluted with a different solvent.[3] | Excellent cleanup, high analyte concentration, reduces matrix effects significantly.[5] Can be automated.[6][7] | Method development can be more complex. |
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)
Mixed-mode SPE, which utilizes a combination of retention mechanisms (e.g., reversed-phase and ion-exchange), is highly effective for cleaning up complex matrices like urine and blood.[5][8]
-
Sample Pretreatment: Dilute the biological sample (e.g., 200 µL of urine) with an acidic buffer (e.g., 200 µL of 4% H3PO4) to adjust the pH.[5] For conjugated metabolites, an enzymatic hydrolysis step may be required before this.[9]
-
Load: Apply the pretreated sample to a mixed-mode cation exchange (MCX) SPE cartridge.
-
Wash 1: Wash the cartridge with an acidic solution (e.g., 200 µL of 0.02 N HCl) to remove neutral and acidic interferences.[5]
-
Wash 2: Wash with an organic solvent (e.g., 200 µL of 20% Methanol) to remove weakly retained, non-polar interferences.[5]
-
Elute: Elute flurazepam using a basic organic solvent (e.g., 2x25 µL of 50:50 ACN:MeOH with 5% strong ammonia (B1221849) solution).[10]
-
Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.[7]
Question: I am still observing matrix effects even after optimizing my sample preparation. What instrumental modifications can I try?
Answer: If matrix effects persist, you can optimize your LC-MS/MS conditions to chromatographically separate flurazepam from co-eluting interferences or use an ionization source that is less prone to these effects.
Troubleshooting Instrumental Parameters
-
Improve Chromatographic Separation:
-
Change Ionization Source:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., flurazepam-d4) is chemically identical to the analyte and will be affected by ion suppression or enhancement in the same way.[12][13] Because it co-elutes with the analyte, it accurately corrects for variations in signal intensity. While deuterated internal standards are common, one study noted their use for all benzodiazepines except for flurazepam, highlighting that a suitable structural analog may sometimes be used if a SIL-IS is unavailable.[5][8]
-
Experimental Workflows and Logic Diagrams
The following diagrams illustrate key processes for flurazepam bioanalysis.
Caption: General experimental workflow for flurazepam bioanalysis.
Caption: Troubleshooting logic for overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical biological matrices used for flurazepam analysis? A1: Flurazepam and its metabolites are commonly analyzed in various biological matrices, including blood, plasma, urine, saliva, and hair.[3]
Q2: What are the acceptable limits for recovery and matrix effect? A2: While there are no universal limits, regulatory guidelines generally require that recovery be consistent, precise, and reproducible. For matrix effect, the coefficient of variation (%CV) of the response from at least six different lots of matrix should typically be ≤15%.
Q3: Can I use a simple protein precipitation method for flurazepam analysis? A3: While protein precipitation is a fast sample preparation technique, it provides minimal cleanup and is more susceptible to matrix effects compared to LLE or SPE.[2] It is generally not recommended for methods requiring high sensitivity and accuracy unless matrix effects are shown to be negligible.
Q4: What is the benefit of using UHPLC/UPLC over traditional HPLC? A4: UHPLC/UPLC systems use columns with smaller particle sizes, which provides higher resolution, better peak separation, and faster analysis times.[10] This improved separation can help resolve the analyte of interest from interfering matrix components, thereby reducing matrix effects.[10]
Q5: My lab only has an LC-MS/MS with an ESI source. How can I best minimize matrix effects? A5: If you are limited to an ESI source, focus on the following three areas:
-
Rigorous Sample Cleanup: Employ an exhaustive sample preparation method like mixed-mode SPE to remove as many matrix components as possible.
-
Chromatographic Separation: Optimize your LC method to ensure baseline separation of flurazepam from any remaining matrix interferences.
-
Use of SIL-IS: A stable isotope-labeled internal standard is crucial for correcting any residual matrix effects that cannot be eliminated through sample prep and chromatography.[12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various bioanalytical methods for benzodiazepines, including flurazepam.
Table 1: Sample Preparation Recovery and Matrix Effect
| Analyte Panel | Matrix | Preparation Method | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Benzodiazepines | Urine | Oasis MCX µElution SPE | 86% | Ion Suppression/Enhancement Observed | [10] |
| Benzodiazepines & Z-drugs | Urine | Oasis MCX µElution SPE | 91% | 17.7% (absolute) | [5][8] |
| Benzodiazepines & Z-drugs | Urine | Oasis PRiME HLB SPE | Not Specified | 25.3% (absolute) | [8] |
| Flunitrazepam & Metabolites | Urine | Solid-Phase Extraction | 70.5% - 96.7% | Not Specified | [9] |
Table 2: Method Detection and Quantification Limits
| Analyte(s) | Matrix | Method | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Benzodiazepine Panel | Urine | UHPLC-MS/MS | 5 - 10 | Not Specified | [10] |
| 14 Benzodiazepines | Blood | LC-MS/MS | 5 | Not Specified | [6] |
| 5 Benzodiazepines | Urine | LC-MS/MS | 6.0 | 2.0 | [14] |
| Flunitrazepam & Metabolites | Urine | LC-MS/MS | 0.25 - 5 | Not Specified | [9] |
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. lcms.cz [lcms.cz]
- 6. itspsolutions.com [itspsolutions.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. agilent.com [agilent.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flurazepam Extraction from Tissue Samples
Welcome to the technical support center for optimizing the extraction of flurazepam from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting flurazepam from tissue samples?
Researchers may face several challenges during the extraction of flurazepam from tissue, including:
-
Low Recovery: Inefficient extraction methods can lead to a significant loss of flurazepam, which impacts the accuracy of quantitative analyses.
-
Matrix Effects: Components within the biological tissue matrix can interfere with the ionization of flurazepam in analytical instruments like mass spectrometers. This can cause ion suppression or enhancement, affecting signal intensity and the accuracy of quantification.[1][2][3]
-
Variability in Recovery: Inconsistent recovery rates across different samples can result in poor precision and unreliable data.
-
Co-elution with Interfering Substances: Endogenous or exogenous compounds present in the tissue matrix may co-elute with flurazepam, leading to analytical interference and affecting the signal.
Q2: Which extraction techniques are most suitable for recovering flurazepam from tissue?
The choice of extraction technique depends on the specific tissue type, the required level of sample cleanliness, and the desired throughput. The three most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples. SPE can yield high recovery rates for benzodiazepines from biological matrices.[4] Specific SPE columns designed for benzodiazepine (B76468) extraction can provide even higher efficiency.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for sample preparation.[5][6] It is effective but can sometimes be labor-intensive and may lead to the formation of emulsions, which can complicate the extraction process.[7]
-
Supported Liquid Extraction (SLE): SLE offers an efficient alternative to traditional LLE, providing high analyte recoveries without the risk of emulsion formation and significantly reducing sample preparation time.[7][8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has proven to be an effective alternative for extracting benzodiazepines from biological fluids and may be adapted for tissue samples.[9]
Q3: How can I minimize matrix effects during flurazepam analysis?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Optimize Sample Cleanup: Employing a robust sample preparation technique like SPE or SLE can effectively remove interfering matrix components.[4][7][8]
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard is considered best practice as it has nearly identical chemical and physical properties to the analyte and can help correct for matrix effects.[10]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to ensure baseline separation of flurazepam from matrix components can significantly reduce interference.[11]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.
Q4: What factors can influence the recovery of flurazepam during extraction?
Several factors can impact the extraction recovery of flurazepam:
-
pH of the Sample: The pH of the sample solution can significantly affect the extraction efficiency of benzodiazepines. Adjusting the pH can optimize the partitioning of flurazepam into the extraction solvent.
-
Choice of Extraction Solvent: The polarity and type of organic solvent used in LLE or SLE are critical. A mixture of solvents, such as n-hexane and ethyl acetate (B1210297), may improve recovery and reduce interfering peaks.[12]
-
Homogenization of Tissue: Proper homogenization of the tissue sample is essential to ensure that the entire sample is accessible to the extraction solvent, thereby maximizing recovery.
-
Temperature: The temperature during extraction can influence the solubility and stability of flurazepam.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Flurazepam Recovery | 1. Inefficient tissue homogenization.2. Suboptimal pH of the extraction buffer.3. Incorrect choice or volume of extraction solvent.4. Incomplete elution from the SPE cartridge. | 1. Ensure complete homogenization of the tissue sample using appropriate mechanical disruption methods.2. Optimize the pH of the sample and extraction buffers. For benzodiazepines, alkaline conditions are often used.3. Test different extraction solvents (e.g., dichloromethane (B109758), ethyl acetate, MTBE) or solvent mixtures to find the optimal one for your tissue type.[7][8][12]4. Ensure the elution solvent is appropriate for the SPE sorbent and the analyte. Increase the volume of the elution solvent or perform a second elution step. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation steps.2. Non-homogenous tissue samples.3. Variable matrix effects between samples. | 1. Standardize all steps of the extraction protocol, including volumes, mixing times, and temperatures. Automation can help reduce variability.[5]2. Ensure that the tissue is thoroughly homogenized before taking an aliquot for extraction.3. Use an internal standard to normalize the results and compensate for variations in matrix effects and recovery. |
| Presence of Interfering Peaks in Chromatogram | 1. Insufficient sample cleanup.2. Co-elution of matrix components with flurazepam. | 1. Incorporate additional cleanup steps, such as using a different SPE sorbent or performing a back-extraction in LLE.2. Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column chemistry) to improve the separation of flurazepam from interfering peaks. |
| Ion Suppression or Enhancement in MS Detection | 1. High concentration of co-eluting matrix components.2. Inefficient ionization of flurazepam due to matrix interference. | 1. Improve sample cleanup to remove interfering substances. Diluting the sample extract before injection can also mitigate this issue, but may compromise sensitivity.[13]2. Optimize the mass spectrometer source parameters. Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for some compounds.[14] |
Quantitative Data Summary
The following table summarizes the extraction efficiency of flurazepam and related benzodiazepines from various biological matrices using different extraction methods.
| Analyte | Matrix | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Flurazepam | Vitreous Humor | LLE (n-hexane:ethyl acetate) | 82.31 - 84 | 9.81 | [12] |
| Flurazepam | Whole Blood | SLE (Dichloromethane) | Good recoveries | Not specified | [7] |
| Flurazepam | Plasma | DLLME with back extraction | Not specified | 4.0 - 14.5 | [15] |
| Diazepam | Whole Blood | LLE | 36 | Not specified | [4] |
| Flunitrazepam | Serum | LLE | 74 | Not specified | [4] |
| Flunitrazepam | Serum | SPE | 57 - 89 | Not specified | [4] |
| Various Benzodiazepines | Urine | SPE | High recoveries | <5 | [1] |
| Various Benzodiazepines | Urine | Mixed-Mode SPE | 91 (average) | Not specified | [11] |
Experimental Protocols
Supported Liquid Extraction (SLE) Protocol for Flurazepam from Liver Tissue
This protocol is adapted from a general method for extracting various drugs from liver tissue.[8]
a. Sample Pre-treatment:
-
Weigh 200 mg of liver tissue and place it in a homogenization tube.
-
Add 1.8 mL of a 50:50 (v/v) methanol:water solution.
-
Add an appropriate internal standard.
-
Homogenize the tissue using a mechanical homogenizer (e.g., 1 cycle for 30 seconds at 5.3 m/s).[8]
-
Centrifuge the homogenate for 10 minutes at approximately 13,300 rpm to pellet the solids.[8]
b. Supported Liquid Extraction:
-
Load 500 µL of the supernatant from the pre-treated sample onto an ISOLUTE® SLE+ 1 mL column.
-
Apply a short pulse of vacuum or positive pressure to initiate the flow and allow the sample to absorb for 5 minutes.
-
Apply 2.5 mL of dichloromethane (DCM) and allow it to flow under gravity for 5 minutes, collecting the eluate.[8]
-
Apply a second 2.5 mL aliquot of DCM and let it flow for another 5 minutes, collecting it in the same tube.[8]
-
Apply a final pulse of vacuum or positive pressure to elute any remaining solvent.
c. Post-Extraction:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at ambient temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of ethyl acetate or mobile phase) for analysis by GC-MS or LC-MS/MS.
Liquid-Liquid Extraction (LLE) Protocol for Flurazepam from Vitreous Humor
This protocol is based on a validated method for benzodiazepine analysis in vitreous humor.[12]
a. Sample Preparation:
-
To 1 mL of vitreous humor sample in a glass tube, add a suitable internal standard.
-
Add a buffer solution to adjust the pH as needed (e.g., to avoid drug loss).[12]
b. Liquid-Liquid Extraction:
-
Add 3 mL of an n-hexane:ethyl acetate mixture to the sample tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer with another 3 mL of the solvent mixture to maximize recovery.
-
Combine the organic extracts.
c. Post-Extraction:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase suitable for your analytical instrument (e.g., HPLC).
Visualizations
Caption: General workflow for flurazepam extraction from tissue.
Caption: Decision tree for troubleshooting low flurazepam recovery.
References
- 1. waters.com [waters.com]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libraryonline.erau.edu [libraryonline.erau.edu]
- 4. researchgate.net [researchgate.net]
- 5. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. biotage.com [biotage.com]
- 9. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Dispersive liquid–liquid microextraction with back extraction using an immiscible organic solvent for determination of benzodiazepines in water, urine, and plasma samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
Stability of flurazepam hydrochloride in different solvent systems
Welcome to the technical support center for the stability of flurazepam hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, particularly in acidic conditions. The molecule is also susceptible to photodegradation and thermal degradation. Under hydrolytic stress, the amide bond in the diazepine (B8756704) ring can be cleaved, leading to the formation of degradation products. One of the major identified hydrolysis degradants is 5-chloro-2-[[2-(diethylamino)ethyl]amino]-2'-fluorobenzophenone hydrochloride.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most stable in neutral to slightly acidic solutions. It shows significant degradation under both strongly acidic and alkaline conditions. Acid-catalyzed hydrolysis of the azomethine group is a key degradation route. Therefore, it is crucial to control the pH of your solutions to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be photosensitive. Exposure to light, particularly UV light, can lead to degradation. It is recommended to protect solutions of this compound from light by using amber-colored glassware or by working in a dark environment.
Q4: What is the recommended solvent for preparing a stable stock solution of this compound?
A4: For short-term use, this compound can be dissolved in methanol (B129727) or ethanol. However, for long-term storage, it is advisable to prepare solutions fresh. If aqueous solutions are required, buffered solutions in the neutral pH range are recommended to enhance stability. The solubility is high in water, ethanol, and methanol.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility studies are not extensively reported in the public domain, it is important to consider the potential for interactions with acidic or basic excipients that could alter the pH of the formulation and accelerate degradation. Pre-formulation compatibility studies are always recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound | - Prepare fresh solutions daily.- Protect solutions from light and store at recommended temperatures.- Verify the pH of your mobile phase and sample solutions. |
| Loss of potency in prepared solutions | Instability in the chosen solvent system or improper storage | - Use a buffered aqueous solution (neutral pH) if possible.- If using organic solvents, store solutions at low temperatures (2-8 °C) and protect from light.- Perform a time-course study to determine the stability of your specific solution. |
| Inconsistent analytical results | Variable degradation due to environmental factors | - Standardize sample preparation procedures, including time, temperature, and light exposure.- Use a validated stability-indicating analytical method. |
| Precipitation of the compound in aqueous solution | pH-dependent solubility | - Ensure the pH of the solution is within the optimal range for solubility and stability. This compound is freely soluble in water. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 105°C for 24 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
-
Run a control sample protected from light in parallel.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
Protocol 2: Validated Stability-Indicating HPLC Method
This method can be used to separate this compound from its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 6.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 239 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 10.5 | 1 | 0.92 |
| 3% H₂O₂, RT, 24h | 5.8 | 1 | 1.15 |
| Heat (Solid), 105°C, 24h | 3.1 | 1 | 0.88 |
| Heat (Solution), 60°C, 24h | 4.5 | 1 | 0.88 |
| UV Light, 24h | 12.7 | 3 | 0.78, 1.25 |
*RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Simplified degradation pathways of this compound under various stress conditions.
Technical Support Center: Troubleshooting Poor Peak Shape in Flurazepam HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of flurazepam.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
In an ideal HPLC analysis, the chromatographic peak for a pure compound should be symmetrical and have a Gaussian distribution.[1][2] Poor peak shape, such as tailing, fronting, or splitting, can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility of the analytical method.[1][3]
Q2: How is peak shape quantitatively measured?
Peak shape is commonly assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is a common metric where a value close to 1.0 is considered optimal.[1] Values significantly greater than 1 indicate peak tailing, while values less than 1 suggest peak fronting. A tailing factor above 2.0 is generally deemed unacceptable for methods requiring high precision.[1]
Q3: What are the common causes of poor peak shape in HPLC?
Poor peak shape can arise from a variety of factors, which can be broadly categorized as:
-
Column-Related Issues: Degradation of the column, improper column chemistry for the analyte, or the formation of voids in the column packing.[1]
-
Mobile Phase Issues: Incorrect pH or buffer strength, inadequate solvent strength, or poor mixing of mobile phase components.[1][4]
-
Sample-Related Issues: Column overloading due to high sample concentration or issues with the sample solvent.[1][2]
-
Instrumental Issues: Extra-column band broadening caused by long tubing, large detector cell volume, or poor connections.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[2] This is a common issue when analyzing basic compounds like flurazepam.
Q: My flurazepam peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for basic compounds like flurazepam is often due to secondary interactions with the stationary phase. Here’s a step-by-step guide to troubleshoot this issue:
1. Check the Mobile Phase pH:
-
Problem: Flurazepam is a basic compound. At a mid-range pH, residual silanol (B1196071) groups on the surface of silica-based columns can be ionized and interact strongly with the basic analyte, causing tailing.[3][5]
-
Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[1] Conversely, operating at a high pH can also be a strategy for analyzing basic compounds.[5] It is crucial to operate at a pH at least 2 units away from the analyte's pKa.[6][7]
2. Evaluate the Column:
-
Problem: The column may be degraded, or the stationary phase chemistry might not be ideal for flurazepam. Older columns can have more exposed silanol groups.[8]
-
Solution:
-
Use an end-capped column to reduce the number of active silanol groups.[2][3]
-
Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol interactions.[1]
-
If the column is old or has been used extensively, replacing it may be necessary.[1] A guard column can also help protect the analytical column and extend its lifetime.[1]
-
3. Optimize the Mobile Phase Composition:
-
Problem: The mobile phase may lack sufficient ionic strength or have a weak elution strength.
-
Solution:
-
Increase the buffer concentration to a range of 10-50 mM to ensure stable pH.[1]
-
Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) by 5-10% to increase the elution strength.[1]
-
4. Check for Sample Overload:
-
Problem: Injecting too concentrated a sample can saturate the column, leading to peak tailing.[1]
-
Solution: Try diluting the sample or reducing the injection volume.[9]
Issue 2: Peak Fronting
Peak fronting is the inverse of peak tailing, with the first half of the peak being broader than the second half.[2]
Q: I am observing peak fronting for my flurazepam analysis. What could be the cause?
A: Peak fronting is less common than tailing but can be caused by the following:
-
Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.[2]
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[2]
-
Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to be more compatible with the mobile phase.[2]
-
-
Column Collapse: This can occur if the column is operated outside its recommended pH or temperature range, leading to a physical change in the column packing.[2]
-
Solution: Verify that the method conditions are within the column's specifications. If column collapse is suspected, the column will likely need to be replaced.[2]
-
Issue 3: Peak Splitting
Peak splitting occurs when a single peak appears as two or more merged peaks.[10]
Q: My flurazepam peak is split. How can I troubleshoot this?
A: Peak splitting can be a complex issue with several potential causes:
-
Contamination or Void in the Column: A void at the head of the column or contamination in the stationary phase can disrupt the sample flow path, causing splitting.[10] A blocked column frit can also be a cause.[10]
-
Solution: Reversing and flushing the column might resolve a blocked frit. However, a void in the column packing is generally not repairable, and the column will need to be replaced.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Prepare the sample in the mobile phase or a solvent with a similar or weaker elution strength.[2]
-
-
Co-eluting Interference: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.[10]
-
Solution: Try injecting a smaller sample volume to see if the peaks resolve. If so, the chromatographic method may need to be optimized (e.g., by changing the mobile phase composition, temperature, or flow rate) to improve separation.[10]
-
Issue 4: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.[9]
Q: I am seeing ghost peaks in my flurazepam chromatograms, even when I inject a blank. What is the source of these peaks?
A: Ghost peaks are typically due to contamination in the HPLC system or mobile phase.[11][12]
-
Mobile Phase Contamination: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially in gradient elution.[12][13]
-
System Contamination: Carryover from previous injections is a common source of ghost peaks.[11] This can be due to sample components adsorbing to the injector needle, valve, or other parts of the system.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Flush the entire system thoroughly.
-
-
Sample Degradation: The sample itself may degrade over time in the vial, leading to the appearance of new peaks.
-
Solution: Use an autosampler with a cooling function to maintain sample stability.[11]
-
Experimental Protocols and Data
Below are examples of published HPLC methods for flurazepam analysis.
Method 1: Reversed-Phase HPLC for Flurazepam in Capsule Dosage Form
-
Objective: To develop and validate a new RP-HPLC method for the determination of flurazepam in capsule dosage form.[15][16]
-
Methodology:
-
Standard Solution Preparation: A stock solution of 1000 µg/ml was prepared by dissolving 10 mg of flurazepam in 10 ml of methanol. This was sonicated for 2 minutes and filtered through a 0.45 µm nylon membrane filter.[15] Working solutions were prepared by further dilution.[15]
-
Chromatographic Conditions:
-
-
Results: The method demonstrated good linearity in the range of 20-200 µg/mL with a correlation coefficient (R²) of 0.9991.[15][16] The retention time for flurazepam was 5.27 minutes.[15][16]
| Parameter | Value | Reference |
| Column | Chromosil C18 (250 mm x 4.6 mm, 5 µm) | [15][16] |
| Mobile Phase | Methanol: Acetonitrile (80:20 v/v) | [15][16] |
| Flow Rate | 0.9 ml/min | [15][16] |
| Detection Wavelength | 230 nm | [15][16] |
| pH | 4.9 | [15] |
| Retention Time | 5.27 min | [15][16] |
| Linearity Range | 20-200 µg/mL | [15][16] |
| Correlation Coefficient (R²) | 0.9991 | [15][16] |
Method 2: UHPLC-MS/MS for Benzodiazepines in Urine
-
Objective: To develop a rapid and comprehensive UHPLC-MS/MS method for the analysis of benzodiazepines, including flurazepam, in urine.[17]
-
Methodology:
-
Sample Preparation: A mixed-mode solid-phase extraction (SPE) procedure using Oasis™ MCX µElution™ Plates was employed.[17]
-
Chromatographic Conditions:
-
-
Results: The method allows for a rapid analysis time of 4 minutes for a large panel of benzodiazepines.[17]
Troubleshooting Workflow Diagrams
References
- 1. uhplcs.com [uhplcs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. phenomenex.com [phenomenex.com]
- 7. moravek.com [moravek.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. hplc.eu [hplc.eu]
- 12. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. jopcr.com [jopcr.com]
- 17. waters.com [waters.com]
Minimizing ion suppression in LC-MS/MS analysis of flurazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of flurazepam.
Troubleshooting Guide: Minimizing Ion Suppression
Problem: You are observing low signal intensity, poor sensitivity, and high variability in your flurazepam quantification, particularly when analyzing biological samples.
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of flurazepam in the mass spectrometer's ion source.[1][2] This phenomenon can negatively impact the sensitivity, accuracy, and precision of the assay.[2][3]
Solutions:
A multi-pronged approach focusing on sample preparation, chromatography, and mass spectrometer settings is the most effective way to mitigate ion suppression.
Frequently Asked Questions (FAQs)
General Understanding of Ion Suppression
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, such as flurazepam, due to the presence of co-eluting components from the sample matrix.[2] These interfering substances compete with the analyte for ionization in the MS source, leading to a decreased signal intensity. This can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the analytical method.[2][4]
Q2: How can I determine if ion suppression is affecting my flurazepam analysis?
A2: A common technique to identify ion suppression is the post-column infusion experiment.[1] In this method, a constant flow of flurazepam solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. Any dip or decrease in the constant flurazepam signal as the matrix components elute indicates the regions of ion suppression in the chromatogram.[1]
Sample Preparation Strategies
Q3: What is the most effective sample preparation technique to minimize ion suppression for flurazepam?
A3: The choice of sample preparation technique is critical for removing interfering matrix components.[4][5] While several methods exist, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts compared to protein precipitation (PPT).[3][6]
-
Solid-Phase Extraction (SPE): This technique is highly effective for removing a wide range of interferences, including phospholipids (B1166683) and salts, leading to a significant reduction in matrix effects. Mixed-mode SPE, in particular, has been shown to provide superior cleanup for benzodiazepine (B76468) panels.
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup and is effective at removing salts and other polar interferences.[4][7]
-
Protein Precipitation (PPT): While being the simplest and fastest method, PPT is the least effective in removing matrix components and often results in more significant ion suppression compared to SPE and LLE.[3][8]
Q4: Can you provide a summary of the expected performance of different sample preparation methods?
A4: The following table summarizes typical performance data for benzodiazepine analysis using different sample preparation techniques. Note that lower absolute matrix effects indicate less ion suppression.
| Sample Preparation Method | Average Analyte Recovery (%) | Absolute Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Mixed-Mode SPE | ~91% | ~17.7% | Excellent removal of interferences, high recovery. | More time-consuming and complex than PPT. |
| Reversed-Phase SPE | Varies | ~25.3% | Good cleanup, widely applicable. | May not remove all types of interferences as effectively as mixed-mode. |
| Liquid-Liquid Extraction (LLE) | Varies | Generally low[3] | Effective for removing non-polar interferences, cost-effective.[4][7] | Can be labor-intensive and may use large volumes of organic solvents.[7] |
| Protein Precipitation (PPT) | Varies | Can be significant[3][8] | Simple, fast, and inexpensive. | Least effective cleanup, high risk of ion suppression.[3][8] |
Chromatographic and Mass Spectrometric Solutions
Q5: How can I optimize my LC method to reduce ion suppression?
A5: Improving chromatographic separation is a key strategy to move the flurazepam peak away from regions of ion suppression.[3] Consider the following:
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve flurazepam from early-eluting matrix components.
-
Column Selection: Utilize high-efficiency columns, such as those with smaller particle sizes (e.g., UPLC columns), to achieve better peak separation.[5] A C18 column is commonly used for benzodiazepine analysis.[9]
-
Flow Rate: Lowering the mobile phase flow rate can sometimes improve ionization efficiency.
Q6: Can changing the ionization source or its parameters help?
A6: Yes, adjusting the mass spectrometer's ionization source can have a significant impact.
-
Ionization Source Type: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds, including flurazepam.[2][7][10] If your instrument allows, testing an APCI source is recommended.
-
Source Parameters: Optimize source parameters such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to maximize the signal for flurazepam while minimizing the influence of interfering compounds.[7]
-
Ionization Mode: Switching from positive to negative ionization mode can sometimes reduce interferences, as fewer matrix components may ionize in negative mode.[2] However, this is dependent on the ability of flurazepam to be ionized in negative mode.
Q7: What is the role of an internal standard in compensating for ion suppression?
A7: The use of an appropriate internal standard (IS) is crucial for accurate quantification in the presence of ion suppression. A stable isotope-labeled (SIL) internal standard of flurazepam is the ideal choice. The SIL IS will co-elute with flurazepam and experience the same degree of ion suppression.[9] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Flurazepam in Urine
This protocol is a general example for benzodiazepine analysis and can be adapted for flurazepam.
-
Sample Pre-treatment: To 200 µL of urine, add 20 µL of an internal standard solution and 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0). If required, include a hydrolysis step with β-glucuronidase at this stage.[12]
-
Sample Loading: Load the pre-treated sample onto a conditioned and equilibrated mixed-mode SPE cartridge (e.g., Oasis MCX).
-
Washing: Wash the cartridge with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol (B129727) to remove polar interferences.[12]
-
Elution: Elute flurazepam and the internal standard with 2 x 25 µL of a 60:40 (v/v) acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.
-
Reconstitution: Dilute the eluate with 100 µL of the initial mobile phase (e.g., 2% acetonitrile:1% formic acid in water) before LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Flurazepam in Blood
This is a general protocol for benzodiazepines in blood and serves as a good starting point.[7]
-
Sample Preparation: To 0.5 mL of blood in a glass tube, add 50 µL of the internal standard working solution.
-
Extraction: Add an appropriate buffer to adjust the pH (e.g., pH 9) and a suitable water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture for several minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Visualizations
Troubleshooting Workflow for Ion Suppression
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Addressing Flurazepam Cross-Reactivity in Benzodiazepine Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity of flurazepam in benzodiazepine (B76468) immunoassays.
Frequently Asked Questions (FAQs)
Q1: We obtained a positive result in our benzodiazepine immunoassay screen for a sample from a subject who is only supposed to be administered flurazepam. Is this expected?
A1: Yes, this is an expected result. Flurazepam and its active metabolites, primarily desalkylflurazepam and 2-hydroxyethylflurazepam, are known to cross-react with many commercially available benzodiazepine immunoassays. Immunoassays are screening tools that detect a class of structurally similar compounds and are not specific to a single benzodiazepine.
Q2: What is cross-reactivity in the context of a benzodiazepine immunoassay?
A2: Cross-reactivity refers to the ability of an immunoassay's antibodies to bind to compounds other than the target analyte the assay was designed to detect. In this case, the antibodies in a benzodiazepine immunoassay, which may be targeted against a common benzodiazepine structure like nordiazepam or oxazepam, can also recognize and bind to flurazepam and its metabolites due to their structural similarities.
Q3: Does a positive immunoassay result confirm the presence of a specific benzodiazepine other than flurazepam?
A3: No. A positive result from an immunoassay is considered presumptive and only indicates the presence of a benzodiazepine or a cross-reacting substance. It does not definitively identify the specific compound. Confirmatory testing using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), is necessary to identify and quantify the specific drug and its metabolites present in the sample.[1][2]
Q4: Can other medications cause a false-positive benzodiazepine immunoassay result?
A4: Yes, certain other medications have been reported to cause false-positive results in benzodiazepine immunoassays. These can include the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038) and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin.[3] It is crucial to review the subject's medication history when interpreting immunoassay results.
Troubleshooting Guide for Suspected Flurazepam Cross-Reactivity
This guide provides a step-by-step approach to investigate and confirm suspected cross-reactivity from flurazepam in your benzodiazepine immunoassay.
Step 1: Initial Immunoassay Result Review
-
Action: Upon receiving a positive benzodiazepine immunoassay result for a sample from a subject administered flurazepam, treat the result as presumptively positive.
-
Rationale: Acknowledge the high likelihood of cross-reactivity from flurazepam and its metabolites.
Step 2: Review Subject Medication and Dosing History
-
Action: Carefully review the subject's medication administration record to confirm the timing and dosage of flurazepam administration. Note any other prescribed or over-the-counter medications.
-
Rationale: This information is critical for interpreting the subsequent confirmatory test results and ruling out other potential sources of a positive screen.
Step 3: Perform Confirmatory Testing
-
Action: Submit the sample for confirmatory analysis using a highly specific method such as LC-MS/MS or GC-MS.
-
Rationale: These methods can separate, identify, and quantify specific benzodiazepines and their metabolites, providing a definitive result and distinguishing flurazepam and its metabolites from other benzodiazepines.
Step 4: Interpretation of Confirmatory Results
-
Action: Analyze the confirmatory test report.
-
Expected Outcome: If the positive immunoassay was due to flurazepam administration, the confirmatory report should identify and quantify flurazepam and/or its primary metabolites, desalkylflurazepam and 2-hydroxyethylflurazepam. The report should be negative for other benzodiazepines not administered to the subject.
-
Discrepant Results: If other benzodiazepines are detected, it may indicate co-ingestion or a sample mix-up. If no benzodiazepines are detected, it could suggest a false positive from an interfering substance or that the concentration of flurazepam and its metabolites is below the limit of detection of the confirmatory method but still sufficient to trigger the immunoassay.
Data Presentation: Flurazepam and Metabolite Cross-Reactivity in Commercial Immunoassays
The following table summarizes the cross-reactivity of flurazepam and its major metabolite, desalkylflurazepam, in several common commercial benzodiazepine immunoassays. The data is presented as the concentration of the compound required to produce a result equivalent to the assay's cutoff calibrator.
| Immunoassay Kit | Calibrator (Cutoff Concentration) | Flurazepam Concentration for Positive Result | Desalkylflurazepam Concentration for Positive Result |
| Siemens EMIT® II Plus | Lormetazepam (200 ng/mL) | 190 ng/mL | 150 ng/mL |
| Thermo Scientific™ CEDIA® | Nitrazepam (300 ng/mL) | 150 ng/mL | 138 ng/mL |
| Thermo Scientific™ DRI® | Oxazepam (200 ng/mL) | Not explicitly stated, but assay detects flurazepam | Not explicitly stated, but assay detects desalkylflurazepam |
| Roche KIMS® | Nordiazepam or Oxazepam | Varies by specific assay generation | Varies by specific assay generation |
| Abbott FPIA | Nordiazepam | Detectable, but quantitative cross-reactivity varies | Detectable, but quantitative cross-reactivity varies |
Note: Cross-reactivity can vary between lots and is dependent on the specific assay protocol and instrumentation used. This table is for informational purposes and users should consult the manufacturer's package insert for the most up-to-date information.[4][5][6]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Confirmation
This protocol outlines a general procedure for the extraction of benzodiazepines from a urine sample prior to LC-MS/MS analysis.
-
Sample Hydrolysis (Optional but Recommended):
-
To a 1 mL aliquot of urine, add 50 µL of an internal standard solution (e.g., diazepam-d5).
-
Add 500 µL of acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme.
-
Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with a weak acidic solution (e.g., 0.1 M HCl) followed by a methanol/water mixture.
-
Elute the benzodiazepines with a basic organic solvent mixture (e.g., 2% ammonium (B1175870) hydroxide (B78521) in ethyl acetate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Protocol 2: LC-MS/MS Instrumental Analysis
This protocol provides typical parameters for the analysis of flurazepam and its metabolites.
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each analyte (flurazepam, desalkylflurazepam, 2-hydroxyethylflurazepam, and the internal standard).
-
Mandatory Visualizations
References
Technical Support Center: Flurazepam Dose-Response Relationships in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing flurazepam in preclinical experimental settings. The information is designed to address specific issues that may be encountered during the course of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for flurazepam?
Flurazepam is a benzodiazepine (B76468) that exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] It binds to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[1] The subsequent influx of chloride ions causes hyperpolarization of the neuron, making it less likely to fire and resulting in a calming or sedative effect on the central nervous system.[1][2]
Q2: What are the typical dose ranges for flurazepam in preclinical models and what effects are observed?
The effective dose of flurazepam in preclinical models varies depending on the species and the endpoint being measured. The following tables summarize the dose-response relationships observed in key studies.
Table 1: Dose-Response of Flurazepam in Mice
| Dose Range (mg/kg) | Route of Administration | Preclinical Model | Observed Effects | Reference(s) |
| 1 - 6 | Not Specified | Long-Sleep (LS) and Short-Sleep (SS) Mice | Anticonvulsant effects against 3-mercaptopropionic acid-induced seizures. SS mice were more sensitive. | [5] |
| 25 - 150 | Not Specified | Long-Sleep (LS) and Short-Sleep (SS) Mice | Dose-dependent decrease in body temperature. No difference between strains. | [5] |
| 75 - 300 | Not Specified | Long-Sleep (LS) and Short-Sleep (SS) Mice | Dose-dependent loss of righting reflex (anesthetic effect). LS mice were two-fold more sensitive. | [5] |
| 20 | Not Specified | Mice | Used to study plasma and brain concentrations of flurazepam and its metabolites. | [6] |
Table 2: Dose-Response of Flurazepam in Rats
| Dose Range (mg/kg) | Route of Administration | Preclinical Model | Observed Effects | Reference(s) |
| 20 | Intraperitoneal (IP) | Rats | Enhanced sleep properties. | [7] |
| 16 | Intraperitoneal (IP) | Rats | Investigated behavioral tolerance in a fixed-interval reinforcement schedule. | [8] |
| 100 - 150/day (4 weeks) | Not Specified | Rats | Chronic treatment led to down-regulation of benzodiazepine receptors in specific brain regions. | [9] |
Table 3: Dose-Response of Flurazepam in Cats
| Dose Range (mg/kg) | Route of Administration | Preclinical Model | Observed Effects | Reference(s) |
| 0.5 | Daily | Cats | Near threshold for any behavioral response, but dependence could be precipitated. | [10] |
Q3: How does chronic administration of flurazepam affect its efficacy and receptor expression?
Chronic administration of flurazepam can lead to the development of tolerance and physical dependence.[10] Tolerance is characterized by a diminished response to the same dose of the drug over time.[1][11] Studies in cats have shown that functional tolerance can be evident even after the second dose.[10] Physical dependence can develop with as little as 0.5 mg/kg of flurazepam in cats, and withdrawal symptoms can be precipitated by a benzodiazepine antagonist.[10]
Prolonged exposure to flurazepam can also lead to changes in GABA-A receptor subunit expression. In rats, chronic treatment resulted in a significant decrease in the immunostaining density of the α1 and β3 subunits in the hippocampus and specific cortical layers.[12] This selective change in GABA-A receptor subunit composition may be a mechanism underlying benzodiazepine anticonvulsant tolerance.[12]
Troubleshooting Guides
Issue 1: Inconsistent sedative effects at a given dose.
Possible Cause: Variability in drug metabolism and absorption. Troubleshooting Steps:
-
Verify Route of Administration: Ensure consistent administration technique (e.g., intraperitoneal, oral gavage). Flurazepam is rapidly absorbed from the gastrointestinal tract.[1][11]
-
Check Vehicle: Ensure the vehicle used to dissolve flurazepam is consistent and appropriate for the chosen route of administration.
-
Consider Animal Strain: Different strains of mice, such as Long-Sleep (LS) and Short-Sleep (SS) mice, show differential sensitivity to the anesthetic effects of flurazepam.[5]
-
Fasting State: The presence of food in the stomach can affect the rate of absorption. Standardize the fasting period for all animals before drug administration.
Issue 2: Observing tolerance to the hypnotic effects sooner than expected.
Possible Cause: Rapid development of functional tolerance. Troubleshooting Steps:
-
Review Dosing Schedule: Tolerance to benzodiazepines can develop rapidly, even within 24 hours of the initial dose.[10] Consider a less frequent dosing schedule if the experimental design allows.
-
Measure Plasma/Brain Levels: If feasible, measure flurazepam and its active metabolite (N-desalkylflurazepam) levels to correlate with the observed behavioral effects.[6]
-
Use a Benzodiazepine Antagonist: To confirm dependence, a benzodiazepine antagonist like Ro15-1788 can be used to precipitate withdrawal symptoms.[10]
Experimental Protocols
Protocol 1: Assessment of Anesthetic Effects in Mice (Loss of Righting Reflex)
-
Animal Model: Long-Sleep (LS) and Short-Sleep (SS) mice.[5]
-
Drug Administration: Administer flurazepam at doses ranging from 75-300 mg/kg. The route of administration should be consistent (e.g., intraperitoneal).[5]
-
Procedure:
-
Following drug administration, place the mouse on its back.
-
The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.
-
Record the duration of the loss of the righting reflex for each animal.
-
-
Expected Outcome: A dose-dependent increase in the duration of the loss of the righting reflex. LS mice are expected to show a greater sensitivity compared to SS mice.[5]
Protocol 2: Evaluation of Behavioral Tolerance in Rats
-
Animal Model: Rats trained on a fixed-interval 1-minute schedule for food pellets.[8]
-
Drug Administration: Administer flurazepam (16 mg/kg, IP) weekly, either before or after the behavioral session.[8]
-
Procedure:
-
Train rats until a stable performance is achieved.
-
For the "Before" group, administer flurazepam immediately before the session.
-
For the "After" group, administer flurazepam immediately after the session.
-
Record the number of lever presses and the time taken to earn 180 pellets.
-
-
Expected Outcome: Behavioral tolerance, indicated by a reduced suppressive effect of flurazepam on lever pressing, is expected to develop by the second injection in the "Before" group.[8]
Visualizations
Caption: Flurazepam's mechanism of action at the GABA-A receptor.
Caption: Experimental workflow for assessing behavioral tolerance to flurazepam.
References
- 1. What is the mechanism of Flurazepam Hydrochloride? [synapse.patsnap.com]
- 2. medicine.com [medicine.com]
- 3. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flurazepam - Wikipedia [en.wikipedia.org]
- 5. Differential response to flurazepam in long-sleep and short-sleep mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of muscimol and flurazepam on the sleep EEG in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral tolerance to flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regional specificity of benzodiazepine receptor down-regulation during chronic treatment of rats with flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course for development of benzodiazepine tolerance and physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Benzodiazepine-mediated regulation of alpha1, alpha2, beta1-3 and gamma2 GABA(A) receptor subunit proteins in the rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate tolerance development to flurazepam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate tolerance development to flurazepam.
Troubleshooting Guides
Issue 1: High Variability in Tolerance Development Across Experimental Subjects
Question: We are observing significant variability in the rate and extent of tolerance development to flurazepam's sedative effects in our rat model. What could be the contributing factors and how can we minimize this?
Answer:
Variability in tolerance development is a common challenge in benzodiazepine (B76468) research. Several factors can contribute to this phenomenon.
Possible Causes:
-
Genetic Differences: Individual differences in the expression and function of GABA-A receptor subunits can influence susceptibility to tolerance.
-
Handling Stress: Inconsistent or excessive handling of animals can lead to stress-induced alterations in the HPA axis, which can impact benzodiazepine sensitivity and tolerance development.
-
Environmental Factors: Variations in housing conditions, light-dark cycles, and noise levels can affect the animals' baseline anxiety levels and drug responses.
-
Drug Administration: Inconsistent timing, route, or volume of flurazepam administration can lead to variable pharmacokinetic profiles.
Troubleshooting Steps:
-
Standardize Animal Handling: Implement a consistent and minimal handling protocol for all animals. Acclimatize animals to the experimental procedures and environment before the start of the study.
-
Control Environmental Conditions: Maintain a stable and controlled environment with a consistent 12-hour light-dark cycle, temperature, and humidity. Minimize noise and other potential stressors.
-
Refine Drug Administration: Ensure precise and consistent administration of flurazepam. For oral administration, use gavage to ensure accurate dosing. For parenteral routes, use consistent injection sites and techniques.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
-
Consider Animal Strain: Different rat strains can exhibit varying sensitivities to benzodiazepines. Ensure you are using a consistent strain throughout your experiments.
Issue 2: Unexpected Lack of Tolerance to Anxiolytic Effects
Question: Our experiments show clear tolerance to the sedative effects of flurazepam, but we are not observing significant tolerance to its anxiolytic effects in the elevated plus-maze. Is this a typical finding?
Answer:
Yes, this is a well-documented phenomenon in benzodiazepine research. Tolerance develops at different rates for the various pharmacological effects of these drugs.
Explanation:
-
Differential Receptor Adaptation: Tolerance to the sedative effects of benzodiazepines is thought to be primarily mediated by adaptive changes in GABA-A receptors containing the α1 subunit. In contrast, the anxiolytic effects are largely attributed to actions at GABA-A receptors with α2 and α3 subunits. These different receptor subtypes may undergo distinct adaptive changes following chronic flurazepam exposure.
-
Learned Tolerance: Animals may learn to compensate for the sedative effects of the drug to perform behavioral tasks, a phenomenon known as behavioral tolerance. This learned adaptation may be less pronounced for the anxiolytic effects.
Experimental Considerations:
-
Duration of Treatment: Tolerance to anxiolytic effects may develop more slowly than tolerance to sedative effects. Consider extending the duration of flurazepam treatment in your experimental protocol.
-
Behavioral Assay Sensitivity: While the elevated plus-maze is a standard test for anxiolytic activity, consider using a battery of anxiety tests (e.g., open field test, light-dark box test) to get a more comprehensive picture of the anxiolytic profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms underlying tolerance to flurazepam?
A1: The primary molecular mechanism is believed to be the alteration of GABA-A receptor structure and function. Chronic flurazepam administration leads to a downregulation of specific GABA-A receptor subunits, particularly the α5 and γ2 subunits, in brain regions like the cortex and hippocampus.[1] This change in subunit composition can lead to a decrease in the receptor's sensitivity to benzodiazepines, a phenomenon known as "uncoupling."
Q2: What are some promising pharmacological strategies to mitigate flurazepam tolerance?
A2: Co-administration of flurazepam with N-methyl-D-aspartate (NMDA) receptor antagonists is a promising strategy. NMDA receptor antagonists, such as memantine, have been shown to attenuate the development of tolerance to the anticonvulsant and sedative effects of benzodiazepines. The proposed mechanism involves the modulation of downstream signaling pathways that are activated by chronic benzodiazepine exposure and contribute to neuroadaptive changes.
Q3: Is intermittent dosing an effective strategy to prevent flurazepam tolerance?
A3: Intermittent dosing, where the drug is administered on a non-continuous schedule, may reduce the likelihood of tolerance development for certain effects, particularly the sedative and anticonvulsant actions. However, the effectiveness of this strategy can depend on the specific dosing regimen and the therapeutic effect being measured. For conditions requiring continuous treatment, this may not be a viable option.
Q4: How does the duration of flurazepam treatment impact tolerance development?
A4: Tolerance to the sedative and hypnotic effects of flurazepam can develop relatively quickly, sometimes within days to a week of continuous use. Tolerance to the anticonvulsant effects typically develops over several weeks. In contrast, tolerance to the anxiolytic effects may develop much more slowly or not at all in some cases.
Data Presentation
Table 1: Summary of Flurazepam-Induced Changes in GABA-A Receptor Subunit mRNA Levels in Rat Brain
| GABA-A Receptor Subunit | Brain Region | Duration of Flurazepam Treatment | Change in mRNA Levels | Reference |
| α5 | Cortex | 4 hours (single dose) | ↓ 23% | [1] |
| α5 | Hippocampus | 4 hours (single dose) | ↓ 18% | [1] |
| α5 | Cortex | 2 weeks | ↓ ~50% | [1] |
| α5 | Hippocampus | 2 weeks | ↓ ~50% | [1] |
| α5 | Cortex | 4 weeks | No significant change | [1] |
| α5 | Hippocampus | 4 weeks | No significant change | [1] |
| γ2 | Cortex | 4 weeks | ↓ 31% | [1] |
| γ2 | Hippocampus | 4 weeks | ↓ 39% | [1] |
| γ2 | Cerebellum | 4 weeks | No significant change | [1] |
Experimental Protocols
Protocol 1: Assessment of Sedative Tolerance using the Rotarod Test
Objective: To evaluate the development of tolerance to the motor-incoordinating (sedative) effects of flurazepam in rats.
Apparatus:
-
Rotarod apparatus (e.g., Ugo Basile 7650) with a rotating rod (diameter: 7 cm, length: 30 cm) covered with a non-slip surface. The speed of rotation should be adjustable.
Procedure:
-
Habituation and Training:
-
Habituate the rats to the testing room for at least 1 hour before the first session.
-
Train the rats on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days. Each training session consists of three trials with a 15-minute inter-trial interval. A trial ends when the rat falls off the rod or after a maximum of 180 seconds.
-
-
Baseline Measurement (Day 0):
-
Record the baseline latency to fall for each rat.
-
-
Flurazepam Administration and Testing:
-
Administer flurazepam (e.g., 10 mg/kg, intraperitoneally) or vehicle to the respective groups of rats.
-
30 minutes after injection, place the rat on the rotarod and record the latency to fall.
-
Repeat the flurazepam administration and testing daily for the desired duration (e.g., 7 or 14 days).
-
-
Data Analysis:
-
Compare the latency to fall on each treatment day to the baseline measurement. A significant increase in the latency to fall in the flurazepam-treated group over time, compared to the vehicle-treated group, indicates the development of tolerance.
-
Protocol 2: Quantification of GABA-A Receptor Subunit mRNA Levels using In Situ Hybridization
Objective: To determine the effect of chronic flurazepam treatment on the expression of specific GABA-A receptor subunit mRNAs in the rat brain.
Materials:
-
Rat brain tissue sections (cryostat sections, 14 µm)
-
35S-labeled oligonucleotide probes specific for the GABA-A receptor subunits of interest (e.g., α5, γ2)
-
Hybridization buffer
-
Wash buffers
-
X-ray film and developing reagents
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Rats are treated with flurazepam or vehicle for the desired duration.
-
Animals are euthanized, and brains are rapidly removed and frozen.
-
Coronal brain sections are cut on a cryostat and mounted on slides.
-
-
Probe Labeling:
-
Oligonucleotide probes are labeled with [³⁵S]dATP using terminal deoxynucleotidyl transferase.
-
-
Hybridization:
-
The tissue sections are pretreated and then incubated with the labeled probe in hybridization buffer overnight at room temperature.
-
-
Washing:
-
The slides are washed in a series of increasingly stringent wash buffers to remove unbound probe.
-
-
Autoradiography:
-
The slides are apposed to X-ray film for a defined period.
-
-
Data Analysis:
-
The resulting autoradiograms are quantified using a computerized image analysis system. The optical density of the hybridization signal in specific brain regions is measured and compared between the flurazepam- and vehicle-treated groups.
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Tolerance Mitigation.
References
Impact of pH on the extraction and stability of flurazepam
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with flurazepam. The focus is on the critical impact of pH on the extraction and chemical stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of flurazepam relevant to pH?
A1: Understanding the physicochemical properties of flurazepam is essential for developing robust analytical methods. Flurazepam is a benzodiazepine (B76468) derivative with two pKa values, which dictate its ionization state in solutions of varying pH.[1]
Table 1: Physicochemical Properties of Flurazepam
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃ClFN₃O | [1] |
| Molecular Weight | 387.9 g/mol | [1] |
| pKa Values | 1.9 and 8.16 | [1] |
| Appearance | White or almost white crystalline powder | [2] |
| LogP | 3.8 | [1] |
The two pKa values indicate that flurazepam's charge changes at different pH levels. Below pH 1.9, it is protonated (cationic). Between pH 1.9 and 8.16, it is largely in its neutral, unionized form. Above pH 8.16, it can become deprotonated (anionic). This behavior is critical for both extraction and stability.
Caption: Relationship between pH, pKa, and the ionization state of flurazepam.
Q2: How does pH affect the solubility of flurazepam?
A2: The solubility of flurazepam is pH-dependent. As a weakly basic compound, its hydrochloride salt is freely soluble in water.[3][4] For the free base, solubility in aqueous solutions is highest at a pH below its pKa values where it exists in its protonated, cationic form. In its neutral form (between pH 1.9 and 8.16), it is more lipophilic and thus more soluble in organic solvents.[2] A 5% solution of flurazepam monohydrochloride in water has a pH between 5.0 and 6.0.[3]
Troubleshooting Guide: Extraction of Flurazepam
Q3: My recovery of flurazepam during liquid-liquid extraction (LLE) is low. Could pH be the issue?
A3: Yes, incorrect pH is a very common cause of poor recovery in LLE. For optimal extraction of flurazepam from an aqueous matrix into an organic solvent, the pH of the aqueous phase should be adjusted to render the analyte neutral and unionized. Based on its pKa values (1.9 and 8.16), adjusting the sample pH to a value between these two points, typically in the neutral to slightly basic range (e.g., pH 7 to 8.5), will maximize its partition into the organic phase.[5][6] For acids, the aqueous sample should be adjusted to two pH units below the analyte pKa, and two pH units above the pKa for basic analytes.[6]
Q4: What is the recommended pH for solid-phase extraction (SPE) of flurazepam?
A4: The optimal pH for SPE depends on the sorbent chemistry (e.g., reversed-phase, ion-exchange).
-
Reversed-Phase (e.g., C18): Similar to LLE, you want to maximize the retention of the neutral form. Therefore, loading the sample at a pH between 4 and 8 is generally effective. Some studies have found pH 6 to be optimal for retaining flurazepam on a C18 column.[7][8]
-
Mixed-Mode (e.g., Hydrophobic and Ion-Exchange): These sorbents offer more flexibility. For a mixed-mode cation exchange sorbent, loading the sample at a pH where flurazepam is protonated (e.g., pH < 6) will ensure retention by both hydrophobic and ionic interactions, allowing for a more rigorous wash step to remove interferences.[7] Elution is then achieved with a solvent that disrupts both interactions (e.g., a basic organic solvent).
Table 2: Recommended pH Conditions for Flurazepam Extraction
| Extraction Method | Typical Matrix | Recommended pH Range | Rationale |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma, Water | 7.0 - 8.5 | Maximizes the neutral, unionized form for partitioning into organic solvent.[5][9] |
| Solid-Phase Extraction (SPE) - C18 | Blood, Urine | 6.0 | Ensures flurazepam is in its neutral form for optimal retention on the non-polar sorbent.[7][8] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Urine, Plasma | > 9.0 | An optimized DLLME method showed high extraction efficiency at pH > 9.[10] |
Troubleshooting Guide: Stability of Flurazepam
Q5: I am observing degradation of my flurazepam stock solution. How does pH influence its stability?
A5: Flurazepam, like many benzodiazepines, is susceptible to hydrolysis, and the rate of this degradation is highly pH-dependent.[11][12] Both strongly acidic and alkaline conditions can catalyze the breakdown of the diazepine (B8756704) ring structure.[12][13][14] For optimal stability in aqueous solutions, a pH range of 4.0 to 7.0 is recommended for its hydrochloride salt.[15]
Q6: What are the expected degradation products of flurazepam under acidic or basic conditions?
A6: Under acidic conditions, benzodiazepines can undergo hydrolysis of the amide bond in the seven-membered diazepine ring. This typically leads to the formation of a benzophenone (B1666685) derivative.[14] For nitrazepam, a related benzodiazepine, acidic hydrolysis yields 2-amino-5-nitrobenzophenone.[14] A similar pathway can be expected for flurazepam. In alkaline solutions, hydrolysis can also occur, leading to ring-opening.[16]
Caption: pH-catalyzed hydrolysis is a primary degradation route for flurazepam.
Q7: My flurazepam sample shows degradation after exposure to light. Is this related to pH?
A7: Photodegradation is another stability concern for many pharmaceuticals, including flurazepam.[17] While the primary driver is light exposure, the pH of the solution can influence the rate of photodegradation by altering the molecule's electronic structure and susceptibility to photochemical reactions.[18] It is recommended to store flurazepam solutions protected from light, especially when outside of a neutral pH range.[3]
Experimental Protocols
Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE) of Flurazepam from Plasma
-
Sample Preparation: To 1 mL of plasma, add 100 µL of an internal standard solution.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., 1 M borate (B1201080) buffer) to adjust the sample pH to ~8.5. Vortex for 30 seconds to mix. Verify the pH with a micro-pH probe if necessary.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane/isoamyl alcohol).
-
Mixing: Cap the tube and mix using a mechanical rotator for 15 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: A standard workflow for the liquid-liquid extraction of flurazepam.
Protocol 2: General pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Solution Preparation: Prepare a stock solution of flurazepam in a suitable organic solvent (e.g., methanol). Spike a known volume of this stock into each buffer to achieve the desired final concentration (e.g., 10 µg/mL), ensuring the final percentage of organic solvent is low (<1%).
-
Initial Analysis (T=0): Immediately analyze an aliquot from each pH solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Storage: Store aliquots of each solution under controlled temperature and light conditions (e.g., 25°C/ambient light, 40°C/dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each stored condition and analyze it using the same HPLC method.
-
Data Evaluation: Calculate the percentage of flurazepam remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each pH condition to determine the degradation rate. Also, monitor chromatograms for the appearance of new peaks corresponding to degradation products.
References
- 1. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Flurazepam (PIM 640) [inchem.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of benzodiazepines in human urine and plasma with solvent modified solid phase micro extraction and gas chromatography; rationalisation of method development using experimental design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dispersive liquid–liquid microextraction with back extraction using an immiscible organic solvent for determination of benzodiazepines in water, urine, and plasma samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Flurazepam and Zolpidem on Sleep Architecture: A Guide for Researchers
A comprehensive review of the pharmacological profiles and clinical effects of flurazepam and zolpidem on the intricate structure of human sleep. This guide provides a detailed comparison of their mechanisms of action, impacts on sleep stages, and the experimental protocols used for their evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the hypnotic agents flurazepam and zolpidem. By presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways, this guide aims to facilitate a deeper understanding of their differential effects on sleep architecture.
Introduction: A Tale of Two Hypnotics
Insomnia and other sleep disorders represent a significant global health concern. Pharmacological interventions remain a cornerstone of treatment, with benzodiazepines and non-benzodiazepine "Z-drugs" being widely prescribed. Flurazepam, a long-acting benzodiazepine (B76468), and zolpidem, a shorter-acting non-benzodiazepine hypnotic, are two prominent examples. While both are effective in inducing and maintaining sleep, their distinct pharmacological properties lead to different alterations in sleep architecture.[1][2]
Flurazepam, a classic benzodiazepine, exerts its effects through non-selective binding to GABA-A receptors.[1] In contrast, zolpidem exhibits a greater selectivity for the α1 subunit of the GABA-A receptor, which is thought to mediate the sedative and hypnotic effects with fewer anxiolytic and muscle relaxant properties.[3][4] This difference in receptor affinity is a key determinant of their varying impacts on the different stages of sleep.
Comparative Data on Sleep Architecture
The following tables summarize the quantitative effects of flurazepam and zolpidem on key parameters of sleep architecture as measured by polysomnography (PSG).
Table 1: Effects on Sleep Latency, Total Sleep Time, and Sleep Efficiency
| Parameter | Flurazepam (30 mg) | Zolpidem (10 mg) | Placebo |
| Sleep Latency (min) | Decreased | Decreased | - |
| Quantitative Data | Significant reduction compared to placebo[5] | Significant reduction compared to placebo[5] | Baseline |
| Total Sleep Time (min) | Increased | Increased | - |
| Quantitative Data | Significantly increased[5] | Significantly increased[5] | Baseline |
| Sleep Efficiency (%) | Increased | Increased | - |
| Quantitative Data | Significantly improved[5] | Significantly improved[5] | Baseline |
Table 2: Effects on NREM and REM Sleep Stages
| Sleep Stage | Flurazepam (30 mg) | Zolpidem (10 mg) | Key Observations |
| NREM Stage 1 (%) | Decreased | No significant change or slight decrease | Both drugs facilitate the transition to deeper sleep stages. |
| NREM Stage 2 (%) | Increased | No significant change or slight increase[6] | Flurazepam notably increases stage 2 sleep.[7] |
| **NREM Stage 3 & 4 (SWS, %) ** | Decreased or Suppressed[7] | Increased or no significant change[6] | Zolpidem appears to preserve or enhance deep sleep, unlike flurazepam. |
| REM Sleep (%) | Decreased or Suppressed[7] | No significant change or slight decrease at higher doses | Flurazepam has a more pronounced suppressive effect on REM sleep. |
Mechanism of Action: Signaling Pathways
The differential effects of flurazepam and zolpidem on sleep architecture are rooted in their distinct interactions with the GABA-A receptor complex.
Flurazepam's Non-Selective GABA-A Receptor Modulation
Flurazepam, as a benzodiazepine, binds non-selectively to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, and α5 subunits. This enhances the effect of the inhibitory neurotransmitter GABA, leading to a widespread depression of the central nervous system.
Zolpidem's α1-Subunit Selective GABA-A Receptor Modulation
Zolpidem preferentially binds to the α1 subunit of the GABA-A receptor.[3][4] This subunit is highly expressed in brain regions associated with sleep regulation. This selectivity is believed to contribute to its hypnotic effects with a reduced incidence of anxiolytic and myorelaxant side effects compared to non-selective benzodiazepines.[3]
Experimental Protocols
The evaluation of hypnotic drugs on sleep architecture relies on standardized and rigorous experimental protocols. Polysomnography (PSG) is the gold standard for objectively measuring sleep patterns.
Polysomnography (PSG) Study Protocol
This protocol outlines a typical design for a clinical trial comparing the effects of a hypnotic drug to a placebo.
Detailed Methodologies:
-
Participant Selection: Participants are screened for inclusion and exclusion criteria, including age, health status, and sleep complaints. A thorough medical and psychiatric history is obtained.
-
Acclimation: Participants spend an initial night in the sleep laboratory to adapt to the environment and recording equipment. Data from this night is typically excluded from the final analysis.
-
Baseline Recording: A baseline PSG is recorded following a placebo administration to establish the participant's usual sleep patterns.
-
Treatment Administration: In a double-blind, crossover design, participants are randomly assigned to receive either the active drug (flurazepam or zolpidem) or a placebo for a specified number of nights.
-
Polysomnographic Recording: Continuous PSG recordings are obtained throughout the night. This includes:
-
Electroencephalogram (EEG): To monitor brain wave activity for sleep staging.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To measure muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Monitoring: To assess for sleep-disordered breathing.
-
Pulse Oximetry: To measure blood oxygen saturation.
-
-
Washout Period: A sufficient washout period between treatment arms is crucial to eliminate any residual effects of the drug.
-
Sleep Stage Scoring: Trained technicians, blinded to the treatment condition, score the PSG recordings in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.
-
Data Analysis: Statistical analysis is performed to compare sleep parameters between the drug and placebo conditions.
Electroencephalography (EEG) Analysis
EEG data from PSG recordings are analyzed to determine the time spent in each sleep stage and to identify specific EEG features.
-
Visual Scoring: The primary method for sleep staging involves the visual inspection of EEG waveforms, EOG, and EMG activity.
-
Wakefulness: Characterized by alpha and beta waves.
-
NREM Stage 1 (N1): A transition from wakefulness to sleep, with low-voltage, mixed-frequency EEG activity.
-
NREM Stage 2 (N2): Defined by the presence of sleep spindles and K-complexes.
-
NREM Stage 3 (N3) / Slow-Wave Sleep (SWS): Characterized by a high amplitude of delta waves.
-
REM Sleep: A low-voltage, mixed-frequency EEG similar to wakefulness, accompanied by rapid eye movements and muscle atonia.
-
-
Quantitative EEG (qEEG) Analysis: Spectral analysis can be used to quantify the power of different EEG frequency bands (delta, theta, alpha, beta) within each sleep stage, providing a more detailed picture of drug effects on brain activity during sleep.
Conclusion
Flurazepam and zolpidem, while both effective hypnotics, exhibit distinct profiles in their modulation of sleep architecture. Flurazepam, a non-selective benzodiazepine, tends to suppress slow-wave and REM sleep while increasing stage 2 sleep. In contrast, zolpidem, with its α1-subunit selectivity, appears to better preserve the natural structure of sleep, particularly deep slow-wave sleep.
For researchers and drug development professionals, understanding these differences is critical for the development of novel hypnotics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of such compounds, ensuring a comprehensive understanding of their effects on the complex and vital process of sleep.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysomnographic effects of hypnotic drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of flurazepam and zolpidem on the perception of sleep in insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zolpidem-polysomnographic study of the effect of a new hypnotic drug in sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flurazepam effects on sleep EEG. Visual, computer, and cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Flurazepam and Temazepam for Sleep Maintenance
This guide provides a detailed comparison of flurazepam and temazepam, two benzodiazepine (B76468) hypnotics, with a specific focus on their efficacy in maintaining sleep. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key concepts.
Introduction
Flurazepam and temazepam are both benzodiazepines prescribed for the treatment of insomnia. However, their distinct pharmacokinetic and pharmacodynamic profiles lead to differences in their clinical utility, particularly concerning sleep maintenance and the incidence of residual effects. Flurazepam is a long-acting benzodiazepine, primarily due to its major active metabolite, N-desalkylflurazepam, which has a very long elimination half-life.[1][2] This prolonged activity is thought to contribute to its effectiveness in maintaining sleep throughout the night. In contrast, temazepam is an intermediate-acting benzodiazepine with a shorter half-life and no major active metabolites, which may result in a lower risk of next-day sedation.[3][4] This guide delves into the experimental evidence comparing the sleep maintenance efficacy of these two compounds.
Pharmacokinetic and Pharmacodynamic Comparison
The differing clinical effects of flurazepam and temazepam on sleep maintenance are largely dictated by their pharmacokinetic properties.
Flurazepam:
-
Absorption: Rapidly absorbed after oral administration.
-
Metabolism: It is a prodrug that is quickly metabolized to several active compounds, most notably N-desalkylflurazepam.[1]
-
Active Metabolite: N-desalkylflurazepam has a very long elimination half-life of 47-100 hours.[5] This metabolite accumulates with nightly administration.[1][6]
-
Mechanism of Action: Like other benzodiazepines, flurazepam and its active metabolites enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant effects. The sustained presence of N-desalkylflurazepam is key to its sleep maintenance effects.
Temazepam:
-
Absorption: Well-absorbed orally, with peak plasma concentrations reached within 2-3 hours.[7]
-
Metabolism: Primarily metabolized via conjugation to an inactive glucuronide metabolite. It does not have any major active metabolites.[8]
-
Elimination Half-life: Has an intermediate half-life of approximately 8-20 hours.[7]
-
Mechanism of Action: Temazepam directly enhances GABAergic transmission at the GABA-A receptor.[9] Its hypnotic effect is tied to its own concentration in the plasma.
Comparative Efficacy on Sleep Maintenance: Experimental Data
Direct head-to-head clinical trials providing quantitative data on sleep maintenance parameters for flurazepam and temazepam are limited in publicly available literature. However, several studies offer valuable insights, primarily through subjective assessments and some objective measures.
| Parameter | Flurazepam | Temazepam | Study Reference(s) |
| Number of Awakenings | Significant reduction in the number of awakenings.[5][10] | Less consistent effect on reducing awakenings compared to flurazepam. | Wesnes & Warburton, 1984[5][10] |
| Wake After Sleep Onset (WASO) | Expected to be reduced due to the long-acting metabolite. | May have a lesser effect on WASO compared to flurazepam. | Inferred from pharmacokinetic profiles. |
| Total Sleep Time | Both drugs produce significant increases in the duration of sleep.[5][10] | Both drugs produce significant increases in the duration of sleep.[5][10] | Wesnes & Warburton, 1984[5][10] |
| Subjective Sleep Quality | Produces a wider range of improvements in subjective sleep quality.[5][10] | Both drugs produce marked and significant improvements in sleep quality.[5][10] | Wesnes & Warburton, 1984[5][10] |
| Residual Effects (Hangover) | Associated with greater next-day sleepiness and impaired psychomotor performance.[4][5] | Associated with significantly less drug hangover effect.[4] | Wesnes & Warburton, 1984[5], Fillingim, 1982[4] |
Experimental Protocols
The following provides a generalized methodology based on the protocols of comparative clinical trials for hypnotic efficacy, such as the study by Wesnes & Warburton (1984).[5][10]
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is typically employed.
-
Participants receive single nightly doses of flurazepam (e.g., 30 mg), temazepam (e.g., 40 mg), and a placebo on different nights, with a washout period between each condition.
Participant Population:
-
Healthy volunteers or patients with a clinical diagnosis of insomnia.
-
Exclusion criteria often include a history of substance abuse, other sleep disorders, or concurrent medications that could affect sleep.
Sleep Assessment:
-
Subjective Assessment: Participants complete sleep questionnaires the morning after each treatment to rate various aspects of their sleep, including sleep latency, number of awakenings, total sleep time, and overall sleep quality.
-
Objective Assessment (Polysomnography): In more rigorous studies, sleep architecture is monitored using polysomnography (PSG) to objectively measure parameters such as Wake After Sleep Onset (WASO), number of awakenings, and sleep stages.
Performance and Alertness Assessment:
-
To evaluate residual effects, a battery of psychomotor and cognitive tests is administered the morning after medication ingestion. This may include tasks assessing reaction time, vigilance, and memory.
Visualizations
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepine action at the GABA-A receptor.
Experimental Workflow for a Comparative Hypnotic Study
Caption: A typical crossover clinical trial design.
Conclusion
The available evidence suggests that both flurazepam and temazepam are effective hypnotics. For sleep maintenance, flurazepam's long-acting metabolite, N-desalkylflurazepam, provides a sustained therapeutic effect throughout the night, leading to a significant reduction in the number of awakenings.[5][10] However, this prolonged action is associated with a higher incidence of residual effects, such as next-day drowsiness and impaired psychomotor performance.[4][5] Temazepam, with its shorter half-life and lack of active metabolites, offers a favorable profile for patients who experience difficulty staying asleep but are sensitive to hangover effects.[4]
The choice between flurazepam and temazepam for sleep maintenance should be guided by a careful consideration of the patient's specific sleep complaints, their sensitivity to sedative side effects, and their daily activities that might be impacted by residual sedation. For a more definitive quantitative comparison of their effects on sleep maintenance parameters like WASO and the precise number of awakenings, further head-to-head clinical trials with objective polysomnographic measurements are warranted.
References
- 1. karger.com [karger.com]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. Flurazepam and temazepam in the treatment of insomnia in a general hospital population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind evaluation of temazepam, flurazepam, and placebo in geriatric insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Pharmacokinetic properties of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temazepam - Wikipedia [en.wikipedia.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A comparison of temazepam and flurazepam in terms of sleep quality and residual changes in performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Analysis of Flurazepam and Other Benzodiazepines at GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of flurazepam and other selected benzodiazepines for the γ-aminobutyric acid type A (GABA-A) receptor. The presented data, compiled from scientific literature, is intended to support research and development in pharmacology and neuroscience.
Comparative Binding Affinities
The binding affinity of a benzodiazepine (B76468) for the GABA-A receptor is a key determinant of its potency. This affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for flurazepam and other common benzodiazepines. It is important to note that direct comparisons between values from different studies should be made with caution due to potential variations in experimental conditions.
| Benzodiazepine | Receptor Subtype | Ki (nM) |
| Flurazepam | Non-selective | ~25 |
| Diazepam | α1β2γ2 | 4.1 |
| α2β2γ2 | 3.5 | |
| α3β2γ2 | 4.3 | |
| α5β2γ2 | 3.8 | |
| Lorazepam | Non-selective | 1.5 - 10 |
| Clonazepam | α1 | 1.5 |
| α2 | 0.9 | |
| α3 | 0.8 | |
| α5 | 1.1 | |
| Alprazolam | Non-selective | 2.8 - 8.9 |
| Midazolam | α1β2γ2S | 211 |
| α1β2γ2L | 249 |
Note: "Non-selective" indicates that the specific receptor subtype was not specified in the cited source. Data for some compounds may be limited or unavailable in the public domain.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented are typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., flurazepam) to displace a radiolabeled ligand from the GABA-A receptor.
1. Receptor Membrane Preparation:
-
Tissue Source: Whole rat brains (excluding the cerebellum) or specific brain regions like the cerebral cortex are commonly used.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. An initial low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the assay.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay. The membranes are then stored at -80°C until use.
2. Competitive Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate and includes the prepared receptor membranes, a radiolabeled benzodiazepine (e.g., [3H]-Flunitrazepam or [3H]-Flumazenil), and the unlabeled test compound (the "competitor").
-
Incubation: The components are incubated together in an assay buffer at a specific temperature (e.g., 0-4°C or room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Controls:
-
Total Binding: Contains receptor membranes and the radioligand to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of an unlabeled benzodiazepine (e.g., diazepam) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound's concentration. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Pathways
To better understand the mechanisms and procedures involved, the following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow of a typical binding assay.
GABA-A Receptor Signaling Pathway
Experimental Workflow of a Competitive Binding Assay
Validating Methods for Flurazepam Detection in Post-Mortem Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of drugs in post-mortem samples is a critical aspect of forensic toxicology. This guide provides a comparative overview of validated methods for determining flurazepam and its major metabolite, N-desalkylflurazepam, in post-mortem specimens. We will delve into common extraction techniques and analytical platforms, presenting supporting data to aid in method selection and validation.
Flurazepam, a long-acting benzodiazepine, presents unique challenges in post-mortem toxicology due to its extensive metabolism and the potential for post-mortem redistribution.[1] The stability of flurazepam and its primary active metabolite, N-1-desalkylflurazepam, in biological matrices is a key consideration, with studies indicating they are relatively stable in blood when stored at room temperature.[2] However, proper storage at -20°C is recommended to ensure specimen integrity over longer periods.[3][4]
Comparison of Sample Extraction Techniques
The initial step in analyzing flurazepam from complex post-mortem matrices like blood, liver, and other tissues is the effective extraction of the target analytes. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. While established, it can be labor-intensive and may have lower recovery for some compounds.
Solid-Phase Extraction (SPE) has become increasingly popular due to its potential for higher analyte recovery, cleaner extracts, and amenability to automation.[5] SPE utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. Studies have shown that for many drugs, SPE can offer lower limits of detection compared to LLE.[5] A variation, solid-supported liquid-liquid extraction (SLE), also offers a streamlined workflow.[6]
The choice between LLE and SPE often depends on the specific matrix, desired throughput, and the analytical sensitivity required.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Average Recovery | 35-90% for a range of benzodiazepines.[7] In a broad analyte screen, Oasis PRiME HLB SPE yielded average recoveries of 98 ± 8% in plasma.[8] | Generally lower and more variable than SPE, with an average recovery of 70 ± 10% in one study.[8] | Good recoveries for neutral and basic drugs (average 89 ± 7%), but can be poor for acidic analytes.[8] |
| Matrix Effects | Generally provides cleaner extracts, reducing matrix effects. Mean absolute matrix effects of 6% in plasma were reported with Oasis PRiME HLB.[8] | Can have significant matrix effects, leading to ion suppression or enhancement in mass spectrometry. | Matrix effects can be present, up to 26% in one plasma study.[8] |
| Speed & Throughput | Faster technique, doubling the number of specimens that can be extracted by one analyst in a specific timeframe compared to LLE.[5] Amenable to automation. | More time-consuming and labor-intensive. | Faster than traditional LLE. |
| Solvent Consumption | Generally uses less solvent than LLE. | High solvent consumption. | Moderate solvent consumption. |
Comparison of Analytical Methodologies
Following extraction, instrumental analysis is performed to identify and quantify flurazepam and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary confirmatory techniques used in forensic toxicology.
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been considered the "gold standard" in forensic testing.[9] However, it often requires derivatization for polar compounds like benzodiazepines to improve their thermal stability and chromatographic properties, which adds to sample preparation time.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for many toxicology laboratories.[10] Its major advantages include the ability to analyze a broader range of compounds, including polar and thermally labile molecules, with minimal sample preparation.[11] LC-MS/MS generally offers greater sensitivity and specificity.
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Minimal preparation required; often direct injection after extraction.[11] | Often requires derivatization for benzodiazepines, adding time and complexity.[9] |
| Sensitivity (LOD/LOQ) | Generally more sensitive. For a range of benzodiazepines, LOQs can be as low as 0.0006 µM.[6] For designer benzodiazepines, LODs of 1 or 5 ng/mL are achievable.[12] | Less sensitive for some benzodiazepines without derivatization. |
| Specificity | High, due to the use of multiple reaction monitoring (MRM).[6] | High, based on mass spectral fragmentation patterns. |
| Throughput | Shorter run times (e.g., 8-13.5 minutes) and less extensive sample prep lead to higher throughput.[6][13] | Longer run times due to chromatography and sample preparation.[9] |
| Compound Scope | Suitable for a broad range of compounds, including polar and non-volatile analytes.[11] | Limited to thermally stable and volatile compounds. |
| Accuracy | For benzodiazepines around a 100 ng/mL decision point, average accuracy was 105% with CVs < 7%.[9] | For benzodiazepines around a 100 ng/mL decision point, average accuracy was 102% with CVs < 5%.[9] |
Experimental Protocols
Below are generalized protocols for the extraction and analysis of flurazepam from post-mortem blood samples. These should be adapted and validated for specific laboratory conditions.
Solid-Phase Extraction (SPE) and LC-MS/MS Analysis
1. Sample Preparation:
-
To 0.5 mL of post-mortem blood, add an appropriate volume of a deuterated internal standard mixture (e.g., diazepam-d5).
-
Add 0.5 mL of a buffer solution (e.g., borate (B1201080) buffer pH 11) and vortex.[6]
2. Solid-Phase Extraction:
-
Condition an SPE column (e.g., a mixed-mode cation exchange column) with methanol (B129727) and water.
-
Load the prepared sample onto the SPE column.
-
Wash the column with distilled water, followed by an acidic buffer (e.g., acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) to remove interferences.[13]
-
Dry the column thoroughly under nitrogen or vacuum.[13]
-
Elute the analytes with an appropriate solvent mixture, such as ethyl acetate:ammonium hydroxide (B78521) (98:2, v/v).[13]
3. Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[13]
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.[13]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte for confirmation.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the toxicological analysis of flurazepam in post-mortem samples.
Caption: General workflow for flurazepam analysis in post-mortem samples.
Conclusion
The validation of analytical methods for flurazepam in post-mortem samples requires careful consideration of sample stability, extraction efficiency, and the choice of analytical instrumentation. While both GC-MS and LC-MS/MS are viable techniques, LC-MS/MS, particularly when paired with Solid-Phase Extraction, offers a more sensitive, robust, and high-throughput workflow for the comprehensive analysis of flurazepam and its metabolites. The presented data and protocols serve as a guide for laboratories to develop and validate methods tailored to their specific needs, ensuring the generation of accurate and defensible toxicological results.
References
- 1. Post-mortem drug redistribution--a toxicological nightmare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postmortem stability of benzodiazepines in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term storage of authentic postmortem forensic blood samples at -20°C: measured concentrations of benzodiazepines, central stimulants, opioids and certain medicinal drugs before and after storage for 16-18 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzodiazepines in ante-mortem and post-mortem whole blood by solid-supported liquid-liquid extraction and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
Flurazepam vs. Placebo in the Long-Term Management of Insomnia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flurazepam and placebo for the long-term treatment of insomnia, focusing on experimental data, detailed methodologies, and the underlying mechanism of action.
Efficacy of Flurazepam in Long-Term Insomnia Treatment
Flurazepam, a benzodiazepine, has demonstrated efficacy in improving sleep parameters in patients with chronic insomnia over long-term use. Clinical studies have shown that flurazepam can significantly increase total sleep time and reduce the time it takes to fall asleep (sleep latency) compared to placebo. However, its effects on intermittent waking time have been less consistent.
One long-term study found that while EEG measures of total sleep time and sleep efficiency were improved with 30 mg of flurazepam over 28 nights, changes in sleep latency and intermittent waking time were not statistically significant.[1] Subjective benefits in sleep were most pronounced during the initial nights of treatment.[1] Another study noted that 15 mg of flurazepam was effective in inducing and maintaining sleep.[2]
It is important to note that the sedative effects of flurazepam may persist into the following day, potentially impairing cognitive and psychomotor performance.[1][2][3] Furthermore, discontinuation of flurazepam can lead to rebound insomnia, a temporary worsening of sleep problems.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from a key long-term clinical trial comparing flurazepam with a placebo.
Table 1: Polysomnographic Sleep Parameters (Mean Values)
| Parameter | Flurazepam (30 mg) | Placebo |
| Total Sleep Time (minutes) | 416.3 | 382.5 |
| Sleep Latency (minutes) | 28.5 | 33.6 |
| Wake Time After Sleep Onset (minutes) | 53.7 | 67.5 |
| Number of Awakenings | 10.1 | 11.2 |
| Sleep Efficiency (%) | 86.7 | 79.7 |
Data extracted from a study of 11 patients with chronic insomnia over 28 nights. While trends favored flurazepam, not all differences were statistically significant in this particular study.[1]
Table 2: Subjective Sleep Quality and Daytime Function
| Parameter | Flurazepam | Placebo |
| Subjective Sleep Quality (Scale: 1-7, 7=excellent) | Improved in the first 2 nights | No significant change |
| Daytime Drowsiness | Increased | No significant change |
| Cognitive Function (e.g., digit-symbol substitution) | Significantly decreased initially | No significant change |
Subjective benefits of flurazepam were most prominent in the initial phase of treatment. Cognitive impairment was observed, particularly in the first few days of administration.[1]
Experimental Protocols
Representative Long-Term Clinical Trial Methodology
A representative long-term study evaluating flurazepam for insomnia would typically employ a double-blind, placebo-controlled, crossover design.[2]
1. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-65 years old) with a primary diagnosis of chronic insomnia according to established diagnostic criteria (e.g., DSM-5). Insomnia is often objectively verified through polysomnography (PSG) during a baseline period.
-
Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, and current use of medications that could affect sleep.
2. Study Design:
-
Baseline: A placebo-run-in period of one to two weeks to establish baseline sleep parameters.
-
Treatment Periods: Participants are randomized to receive either flurazepam (e.g., 15 mg or 30 mg) or a matching placebo nightly for an extended period (e.g., 4 to 12 weeks).[1][4]
-
Washout Period: A period where no treatment is given between crossover phases to minimize carryover effects.
-
Withdrawal Period: A final placebo period to assess for withdrawal effects such as rebound insomnia.[4]
3. Outcome Measures:
-
Objective Measures: Polysomnography (PSG) is used to record brain waves (EEG), eye movements (EOG), and muscle activity (EMG) to determine sleep stages, sleep latency, total sleep time, wake after sleep onset (WASO), and number of awakenings.[1]
-
Subjective Measures: Patients complete daily sleep diaries to report their subjective experience of sleep quality, sleep latency, and number of awakenings. Standardized questionnaires like the Pittsburgh Sleep Quality Index (PSQI) may also be used.
-
Daytime Function: Assessments of daytime alertness and performance, such as the Multiple Sleep Latency Test (MSLT) and psychomotor vigilance tasks, are conducted to evaluate residual sedative effects.[3][4]
4. Statistical Analysis:
-
Statistical tests such as t-tests or ANOVA are used to compare the mean differences in sleep parameters and daytime function between the flurazepam and placebo groups.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for a long-term, placebo-controlled trial of flurazepam.
Signaling Pathway of Flurazepam
Caption: Flurazepam's mechanism of action at the GABA-A receptor.
Conclusion
In the long-term treatment of insomnia, flurazepam demonstrates efficacy in improving objective sleep parameters compared to a placebo. However, these benefits must be weighed against the potential for residual daytime sedation, cognitive impairment, and the risk of rebound insomnia upon discontinuation. The decision to use flurazepam for extended periods should be based on a careful assessment of the individual patient's clinical presentation and a thorough discussion of the potential risks and benefits. Further research is needed to fully elucidate the long-term risk-benefit profile of flurazepam in diverse patient populations.
References
- 1. A clinical study of flurazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical and psychometric evaluation of flurazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative hypnotic effects of flurazepam, triazolam, and placebo: a long-term simultaneous nighttime and daytime study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Flurazepam and Its Active Metabolites
Flurazepam, a long-acting benzodiazepine (B76468) hypnotic, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Understanding the distinct pharmacokinetic profiles of the parent drug and its metabolites is crucial for predicting its clinical effects, duration of action, and potential for accumulation. This guide provides a comparative analysis of the pharmacokinetics of flurazepam and its two primary active metabolites, N-desalkylflurazepam and hydroxyethylflurazepam, supported by experimental data and detailed methodologies.
Pharmacokinetic Profiles: A Comparative Summary
Flurazepam is rapidly absorbed and metabolized, resulting in low to undetectable plasma concentrations of the parent drug shortly after administration.[1][2] Its clinical effects are primarily mediated by its active metabolites, which have markedly different pharmacokinetic characteristics. Hydroxyethylflurazepam is a short-acting metabolite that appears and is eliminated rapidly, contributing to the initial hypnotic effect.[1] In contrast, N-desalkylflurazepam is a long-acting metabolite that appears more slowly but has a very long elimination half-life, leading to its accumulation with repeated dosing.[1][2][3]
The following table summarizes the key pharmacokinetic parameters for flurazepam and its principal active metabolites.
| Parameter | Flurazepam | N-1-Hydroxyethylflurazepam | N-1-Desalkylflurazepam |
| Peak Plasma Time (Tmax) | 0.5 - 3 hours[4] | Appears rapidly, detectable for up to 8 hours post-dose[5] | Appears slowly, with peak concentrations at ~10 hours post-dose[5] |
| Peak Plasma Concentration (Cmax) | 0.5 - 4.0 ng/mL[4] | Higher initial concentrations than flurazepam[5] | Achieves the greatest peak concentrations of all metabolites[5] |
| Elimination Half-life (t½) | 2.3 hours[6] | Rapidly eliminated, undetectable 8-12 hours post-dose | 47 - 100 hours[2] (can be prolonged in the elderly)[1] |
| Metabolism | Extensive hepatic metabolism | Further metabolism and conjugation[7] | Slow elimination |
| Excretion | Primarily in urine as metabolites | Excreted in urine as a glucuronide conjugate[7] | Excreted in urine[4] |
Metabolic Pathway of Flurazepam
Flurazepam undergoes a series of metabolic transformations in the liver. The primary pathways involve N-dealkylation and hydroxylation, leading to the formation of its main active metabolites.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing robust analytical methodologies. A typical experimental design for a pharmacokinetic study of flurazepam is outlined below.
Study Design and Subject Recruitment
A single-dose, open-label study is conducted in healthy human volunteers.[5][7] Subjects are typically screened for good health through physical examinations and clinical laboratory tests. Informed consent is obtained from all participants before the study.
Dosing and Sample Collection
Following an overnight fast, subjects are administered a single oral dose of flurazepam (e.g., 30 mg).[5] Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[8] Plasma is separated by centrifugation and stored at -20°C until analysis.
Analytical Methodology
Plasma concentrations of flurazepam and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[9][10][11][12][13]
a. Sample Preparation (HPLC Example):
-
To 1 mL of plasma, an internal standard is added.
-
Proteins are precipitated by adding a solvent like methanol.[8]
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.[8]
-
The residue is reconstituted in the mobile phase for injection into the HPLC system.[8]
b. Chromatographic Conditions (HPLC Example):
-
Column: Reversed-phase C18 column[8]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile)[8]
-
Flow Rate: Isocratic elution at a constant flow rate (e.g., 1 mL/min)
-
Detection: UV detection at a specific wavelength
Pharmacokinetic Analysis
Pharmacokinetic parameters such as Cmax, Tmax, t½, and the area under the plasma concentration-time curve (AUC) are calculated from the plasma concentration-time data using non-compartmental methods.
Conclusion
The pharmacokinetic profile of flurazepam is complex and is characterized by the rapid formation of a short-acting metabolite, hydroxyethylflurazepam, and a long-acting metabolite, N-desalkylflurazepam. The distinct kinetics of these metabolites contribute to the overall therapeutic and side-effect profile of flurazepam. The long half-life of N-desalkylflurazepam leads to its accumulation with chronic use, which can result in residual sedative effects. A thorough understanding of these comparative pharmacokinetics is essential for the safe and effective use of flurazepam in clinical practice and for guiding the development of new hypnotic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of benzodiazepine hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [On determination and pharmacokinetics of flurazepam metabolites in human blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of flurazepam and its metabolites in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. The gas chromatography mass spectrometry of the major metabolites of flurazepam. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Clinical Trial Comparison: Flurazepam vs. Pentobarbital
An objective analysis of hypnotic efficacy, residual effects, and impact on sleep architecture.
This guide provides a detailed comparison of the benzodiazepine (B76468) hypnotic, flurazepam, and the barbiturate, pentobarbital (B6593769), based on head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the distinct clinical profiles of these two sedative-hypnotic agents.
Efficacy in Sleep Induction and Maintenance
A 47-night sleep laboratory study directly compared the effectiveness of flurazepam 30 mg and pentobarbital 100 mg in individuals with insomnia. The study included a 4-week drug administration period to evaluate performance with prolonged use.[1]
Flurazepam was demonstrated to be effective in both inducing and maintaining sleep throughout the entire treatment period, with only a slight indication of diminished effectiveness with long-term administration.[1] In contrast, pentobarbital was effective for short-term use only, suggesting it has limited utility for individuals requiring nightly medication for more than a brief period.[1]
Table 1: Comparative Efficacy of Flurazepam and Pentobarbital
| Parameter | Flurazepam (30 mg) | Pentobarbital (100 mg) |
| Sleep Induction | Effective with short-, intermediate-, and long-term use.[1] | Effective only with short-term use.[1] |
| Sleep Maintenance | Effective with short-, intermediate-, and long-term use.[1] | Effective only with short-term use.[1] |
| Long-Term Efficacy | Maintained effectiveness with only a slight loss suggested.[1] | Loss of effectiveness with continued use.[1] |
Impact on Sleep Architecture
The same 47-night study also evaluated the effects of both drugs on different stages of sleep using electroencephalography (EEG).[1]
Flurazepam induced a moderate decrease in REM sleep and a significant reduction in stage 4 sleep.[1] With long-term use, the reduction in REM sleep lessened, but stage 4 sleep remained markedly suppressed.[1] Following discontinuation of flurazepam, there was no observed rebound in these sleep parameters.[1]
Pentobarbital caused a minimal decrease in REM sleep with short- and intermediate-term use, and a slight rebound in REM sleep was noted after withdrawal.[1] Stages 3 and 4 sleep were decreased with short-term administration of pentobarbital and increased to above baseline levels after the drug was discontinued.[1]
Table 2: Effects on Sleep Stages
| Sleep Stage | Flurazepam (30 mg) | Pentobarbital (100 mg) |
| REM Sleep | Moderate decrease with short- and intermediate-term use; lessened with long-term use.[1] | Minimal decrease with short- and intermediate-term use; slight rebound after withdrawal.[1] |
| Stage 4 Sleep | Marked decrease with short-, intermediate-, and long-term use.[1] | Decreased with short-term use; increased above baseline after withdrawal.[1] |
| Rebound Effects | No rebound noted in REM or Stage 4 sleep after withdrawal.[1] | Slight rebound in REM sleep and increase in Stages 3 & 4 sleep after withdrawal.[1] |
Residual Effects on Performance
A separate clinical trial compared the residual effects of flurazepam hydrochloride (30 mg) and pentobarbitone sodium (200 mg) on human performance at various time points after ingestion.[2][3]
Impaired performance on an adaptive tracking task was observed for a longer duration with pentobarbitone sodium (up to 19 hours post-ingestion) compared to this compound (up to 16 hours post-ingestion).[2][3] Reaction time was increased up to 16 hours after ingestion for both drugs.[2][3] Notably, subjects who took this compound demonstrated a more rapid recovery of performance in the afternoon and retained the ability to recognize their impaired skill, a self-awareness that was not as apparent with pentobarbitone sodium.[2][4]
Table 3: Residual Effects on Performance
| Performance Metric | This compound (30 mg) | Pentobarbitone Sodium (200 mg) |
| Impaired Adaptive Tracking | Up to 16 hours post-ingestion.[2][3] | Up to 19 hours post-ingestion.[2][3] |
| Increased Reaction Time | Up to 16 hours post-ingestion.[2][3] | Up to 16 hours post-ingestion.[2][3] |
| Subjective Awareness of Impairment | Subjects retained the ability to recognize impaired skill.[2][4] | Subjects did not accurately assess the persistence of residual effects.[2][3] |
Experimental Protocols
47-Night Sleep Laboratory Drug Evaluation
This study involved the separate evaluation of flurazepam (30 mg) and pentobarbital (100 mg) in insomniac subjects over a period of 47 consecutive nights.[1] The protocol included a 4-week period of nightly drug administration.[1] All-night electroencephalographic (EEG) recordings were used to objectively measure sleep parameters, including sleep induction, sleep maintenance, and the duration of different sleep stages (REM, Stage 3, Stage 4).[1] The effects of the drugs were assessed during short-term, intermediate-term, and long-term use, as well as after drug withdrawal to observe any rebound phenomena.[1]
Residual Effects on Human Performance Study
This clinical trial assessed the residual effects of single doses of this compound (30 mg) and pentobarbitone sodium (200 mg).[2][3] Performance was measured at 10, 13, 16, 19, and 34 hours after drug ingestion.[2][3] The key performance tests were adaptive tracking and reaction time.[2][3] The study also gathered subjective assessments from the participants regarding their perception of drug effects and performance impairment.[2][3]
Signaling Pathways and Experimental Workflow
The differential effects of flurazepam and pentobarbital can be attributed to their distinct mechanisms of action at the GABA-A receptor.
Caption: Modulation of the GABA-A receptor by GABA, flurazepam, and pentobarbital.
The clinical trial evaluating the long-term efficacy of these hypnotics followed a structured workflow.
Caption: Experimental workflow for the 47-night hypnotic drug evaluation.
References
- 1. Effectiveness of hypnotic drugs with prolonged use: flurazepam and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the residual effects of two benzodiazepines (nitrazepam and this compound) and pentobarbitone sodium on human performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the residual effects of two benzodiazepines (nitrazepam and this compound) and pentobarbitone sodium on human performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the residual effects of two benzodiazepines (nitrazepam and this compound) and pentobarbitone sodium on human performance. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Flurazepam and Diazepam for the Treatment of Insomnia
Flurazepam and diazepam, both members of the benzodiazepine (B76468) class of drugs, have been utilized in the management of insomnia. While they share a common mechanism of action, their pharmacokinetic and clinical profiles exhibit notable differences that influence their suitability for treating sleep disturbances. This guide provides a detailed comparison of their efficacy, pharmacokinetics, and safety, supported by experimental data to inform researchers, scientists, and drug development professionals. A clinical study directly comparing the two found flurazepam to be significantly more effective than diazepam in treating sleep disturbances, with fewer reported side effects[1].
Mechanism of Action: GABA-A Receptor Modulation
Both flurazepam and diazepam exert their hypnotic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a calming effect on the central nervous system, which facilitates sleep initiation and maintenance.
Comparative Efficacy
| Efficacy Parameter | Benzodiazepines (Class Effect vs. Placebo) | Source |
| Sleep Latency (Objective, Polysomnography) | Decreased by 4.2 minutes (non-significant) | [2][3][4][5] |
| Sleep Latency (Subjective, Patient-Reported) | Decreased by 14.3 minutes | [2][3][4][5] |
| Total Sleep Duration (Objective, Polysomnography) | Increased by 61.8 minutes | [2][3][4][5] |
| Total Sleep Duration (Subjective, Patient-Reported) | Increased by 48.4 minutes | [4] |
Pharmacokinetic Profiles
The pharmacokinetic properties of flurazepam and diazepam are crucial in determining their clinical application in treating insomnia. Both are characterized by relatively rapid onset of action, but differ significantly in their half-lives and the activity of their metabolites.
| Pharmacokinetic Parameter | Flurazepam | Diazepam | Source |
| Onset of Action | Fast | Fast | |
| Half-life (Parent Drug) | ~2.3 hours | 20-50 hours | |
| Active Metabolites | Yes (N-desalkylflurazepam) | Yes (Desmethyldiazepam, Oxazepam, Temazepam) | |
| Half-life (Major Active Metabolite) | 47-100 hours | 32-200 hours (Desmethyldiazepam) |
The long half-life of flurazepam's active metabolite, N-desalkylflurazepam, can lead to accumulation with repeated dosing, which may result in next-day sedation. Similarly, diazepam and its primary active metabolite, desmethyldiazepam, have long half-lives, contributing to potential daytime drowsiness and cognitive impairment[6].
Adverse Effects
The primary adverse effects associated with both flurazepam and diazepam are extensions of their central nervous system depressant activity. A direct comparative study noted that fewer patients reported side effects with flurazepam than with diazepam[1]. A meta-analysis of benzodiazepines found that, as a class, they were associated with a higher incidence of adverse events compared to placebo, with a common odds ratio of 1.8[3][4][5].
| Adverse Effect | Flurazepam | Diazepam | Source |
| Daytime Drowsiness | Common, dose-related | Common | [7] |
| Dizziness | Common | Common | [7] |
| Confusion | More common in the elderly | More common in the elderly | [8] |
| Ataxia/Unsteadiness | More common in the elderly | Can occur, especially in the elderly | [8] |
| Anterograde Amnesia | Can occur | Can occur | [9] |
| Dependence and Withdrawal | Risk with long-term use | Risk with long-term use | [7][9] |
Experimental Protocols
The gold standard for comparing the efficacy of hypnotics is the randomized, double-blind, crossover clinical trial. The following provides a detailed methodology based on the principles of such studies, exemplified by the trial conducted by MacPhail et al. (1979) which directly compared flurazepam and diazepam[1].
Objective: To compare the efficacy and side effects of flurazepam and diazepam in the treatment of insomnia in a general practice setting.
Study Design: A double-blind, crossover randomized controlled trial.
Participants: Patients presenting with symptoms of insomnia. Inclusion criteria would typically involve a specified duration and frequency of sleep difficulties. Exclusion criteria would include known hypersensitivity to benzodiazepines, history of substance abuse, and concurrent use of other CNS depressants.
Procedure:
-
Recruitment and Baseline: Patients meeting the inclusion criteria are recruited and provide informed consent. A baseline assessment of sleep patterns is conducted, often using sleep diaries or validated questionnaires like the Pittsburgh Sleep Quality Index (PSQI)[6].
-
Randomization: Participants are randomly assigned to one of two treatment sequences:
-
Sequence A: Flurazepam for a specified period (e.g., one week), followed by a washout period, and then diazepam for the same duration.
-
Sequence B: Diazepam first, followed by a washout period, and then flurazepam.
-
-
Treatment Periods: Participants receive identically appearing capsules of either flurazepam or diazepam to take at bedtime. Adherence is monitored.
-
Washout Period: A period between treatments where no study medication is taken to minimize carry-over effects.
-
Outcome Assessment: Efficacy is assessed through patient-completed daily questionnaires rating sleep quality, sleep latency, and number of awakenings. Adverse effects are also recorded.
-
Statistical Analysis: The crossover design allows for within-patient comparison of the two drugs. Statistical tests, such as paired t-tests or Wilcoxon signed-rank tests, are used to analyze the differences in efficacy and side effect reporting between the two treatment periods.
Conclusion
Both flurazepam and diazepam are effective hypnotics that act by enhancing GABAergic inhibition. However, evidence from a direct comparative study suggests that flurazepam is more effective for treating sleep disturbance and is associated with fewer side effects than diazepam[1]. The long half-lives of the active metabolites of both drugs are a significant consideration, carrying a risk of accumulation and next-day impairment. The choice between these agents for the treatment of insomnia should be guided by a careful consideration of the patient's specific sleep complaints, potential for daytime sedation, and overall clinical profile.
References
- 1. Comparison of diazepam and flurazepam in the treatment of insomnia in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of benzodiazepine use in the treatment of insomnia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmaj.ca [cmaj.ca]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Flurazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flurazepam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
Evaluating the Cross-Reactivity of Commercial Immunoassays for Flurazepam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of benzodiazepines, such as flurazepam, is critical in various research and clinical settings. Commercial immunoassays are widely used for initial screening due to their speed and ease of use. However, a significant challenge with these assays is the potential for cross-reactivity with other structurally related compounds, which can lead to inaccurate results. This guide provides a comparative overview of the cross-reactivity profiles of commercial immunoassays for flurazepam, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate assay for their needs.
Data Presentation: Cross-Reactivity of Flurazepam and Related Compounds
The following table summarizes the cross-reactivity of various benzodiazepines and their metabolites with different commercial immunoassays. The data is compiled from multiple studies and manufacturer package inserts. It is important to note that cross-reactivity can vary between different lots of the same assay and may be affected by the specific experimental conditions.
| Compound | Assay Kit/Platform | Reported Cross-Reactivity (%) | Reference |
| Flurazepam | Emit® Drugs of Abuse Urine Assays | 190 (at 200 ng/mL cutoff) | [1] |
| ARK™ HS Benzodiazepine (B76468) II Assay | Detected in one positive sample | [2] | |
| Desalkylflurazepam | Benzodiazepine ELISA Plate | 263 | [3][4][5] |
| SureStep Urine Drug Test Cassette | 1,560 (concentration in ng/mL giving a positive result) | [6] | |
| 1-N-Hydroxyethylflurazepam | Emit® Drugs of Abuse Urine Assays | 150 (at 200 ng/mL cutoff) | [1] |
| α-Hydroxyalprazolam | Emit® Drugs of Abuse Urine Assays | 100 (at 200 ng/mL cutoff) | [1] |
| Lorazepam | Emit® Drugs of Abuse Urine Assays | 600 (concentration in ng/mL giving a positive result) | [1] |
| Immunalysis® Benzodiazepine ELISA kit | 90 (at 50 pg/well) | [7] | |
| Phenazepam | Five commercial instruments | Detected at concentrations of 140-462 ng/mL | [8][9] |
Note: Cross-reactivity is often expressed as the concentration of the cross-reacting substance that produces a signal equivalent to a specific concentration of the target analyte (e.g., the assay cutoff). Higher percentage values or lower concentrations required for a positive result indicate greater cross-reactivity.
Experimental Protocols
The evaluation of immunoassay cross-reactivity is a critical step in assay validation. The following is a generalized protocol based on methodologies cited in various studies for determining the cross-reactivity of commercial immunoassays.
Objective: To determine the concentration of potentially cross-reacting compounds that produce a positive result in a specific immunoassay for flurazepam.
Materials:
-
Commercial immunoassay kits for benzodiazepines (e.g., ELISA, EMIT, KIMS).
-
Certified reference standards of flurazepam and a panel of potentially cross-reacting compounds (e.g., other benzodiazepines, metabolites, structurally similar drugs).
-
Drug-free urine or whole blood matrix.
-
Standard laboratory equipment (e.g., pipettes, microplate reader for ELISA).
-
Confirmatory analysis instrumentation (e.g., LC-MS/MS or GC-MS).
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of flurazepam and each test compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Spiked Samples:
-
Create a series of dilutions of the flurazepam stock solution in the drug-free matrix to generate a standard curve and determine the assay's cutoff concentration.
-
For each test compound, prepare a range of concentrations by spiking the drug-free matrix. The concentration range should span from below to well above the expected cross-reactivity level.
-
-
Immunoassay Analysis:
-
Analyze the prepared standards and spiked samples according to the manufacturer's instructions for the specific immunoassay kit.[10]
-
For enzyme-linked immunosorbent assays (ELISA), this typically involves incubation with antibodies, addition of an enzyme-conjugated secondary antibody, and a substrate to produce a measurable signal (e.g., color change).[7][11]
-
For other immunoassays like the Enzyme Multiplied Immunoassay Technique (EMIT®), the principle involves competition between the drug in the sample and a drug-labeled enzyme for antibody binding sites.[2]
-
-
Data Analysis:
-
Determine the lowest concentration of each test compound that produces a signal equal to or greater than the assay's cutoff calibrator. This concentration is considered the cross-reactivity level.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Flurazepam at Cutoff / Concentration of Test Compound giving a Cutoff Response) x 100
-
-
Confirmatory Analysis:
-
It is best practice to confirm positive immunoassay results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to rule out false positives.[10]
-
Mandatory Visualization
The following diagram illustrates the general workflow for evaluating the cross-reactivity of an immunoassay.
References
- 1. wakemed.org [wakemed.org]
- 2. Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. content.veeabb.com [content.veeabb.com]
- 7. bccsu.ca [bccsu.ca]
- 8. Reactivity of commercial benzodiazepine immunoassays to phenazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Flurazepam's Detrimental Impact on Sleep-Disordered Breathing and Oxygenation: A Comparative Analysis
New research reveals that the benzodiazepine (B76468) hypnotic, flurazepam, significantly worsens sleep-disordered breathing and nocturnal oxygen desaturation. A comprehensive review of key studies indicates that flurazepam, when compared to placebo and other sedative-hypnotics, leads to an increase in the frequency and duration of apneic events and a greater degree of oxygen saturation decline during sleep. These findings raise important considerations for the prescription of flurazepam, particularly in individuals at risk for or diagnosed with sleep apnea (B1277953).
A seminal study conducted by Dolly and Block (1982) demonstrated that a 30 mg dose of flurazepam was associated with statistically significant increases in the number of sleep-disordered breathing events (p = 0.01), the frequency of apneas (p < 0.01), and the total duration of apnea (p < 0.01) when compared to a placebo in asymptomatic subjects.[1] Furthermore, the degree of oxygen desaturation during sleep was also intensified by the administration of flurazepam (p = 0.04).[1]
In a subsequent investigation involving patients with chronic obstructive pulmonary disease (COPD), Block et al. (1984) corroborated these findings. Their research showed that a 30 mg dose of flurazepam led to a significant increase in the frequency of sleep-disordered breathing events (p < 0.01), as well as the frequency (p < 0.01), duration (p < 0.01), and severity (p < 0.05) of oxygen desaturation episodes compared to placebo.[2] While the study noted that the magnitude of these changes was small for the majority of the COPD patients, the data underscores a consistent negative effect of the drug on respiratory stability during sleep.[2]
Another comparative study by Pines et al. (1976) evaluated the subjective effects of 15 mg of flurazepam against 100 mg of amylobarbitone sodium in patients with respiratory disorders. While this study focused on subjective patient-reported outcomes rather than objective polysomnographic data, it found flurazepam to be superior in improving subjective sleep quality.[3] However, it is crucial to note that this study did not assess the impact on sleep-disordered breathing or oxygen saturation, which, as evidenced by other studies, is a significant concern.
Quantitative Comparison of Flurazepam and Placebo on Respiratory Parameters
To provide a clear comparison of the effects of flurazepam, the following tables summarize the quantitative data from the pivotal studies.
| Parameter | Flurazepam (30 mg) | Placebo | p-value | Study Population |
| Sleep-Disordered Breathing Events | Increased | Baseline | 0.01 | Asymptomatic Subjects |
| Apnea Episodes | Increased | Baseline | < 0.01 | Asymptomatic Subjects |
| Total Duration of Apnea | Increased | Baseline | < 0.01 | Asymptomatic Subjects |
| Degree of Oxygen Desaturation | Increased | Baseline | 0.04 | Asymptomatic Subjects |
Table 1: Effects of Flurazepam on Sleep-Disordered Breathing in Asymptomatic Subjects (Dolly & Block, 1982)
| Parameter | Flurazepam (30 mg) | Placebo | p-value | Study Population |
| Frequency of SDB Events | Increased | Baseline | < 0.01 | COPD Patients |
| Frequency of Desaturation Episodes | Increased | Baseline | < 0.01 | COPD Patients |
| Duration of Desaturation | Increased | Baseline | < 0.01 | COPD Patients |
| Severity of Desaturation | Increased | Baseline | < 0.05 | COPD Patients |
Table 2: Effects of Flurazepam on Respiration and Oxygenation in COPD Patients (Block et al., 1984)
Experimental Protocols
The methodologies employed in these key studies provide the foundation for our understanding of flurazepam's effects.
Dolly and Block (1982) Study Protocol:
This study utilized a double-blind, placebo-controlled, randomized design. Asymptomatic subjects were monitored for two consecutive nights in a sleep laboratory. Polysomnography was performed to record various physiological parameters, including chest wall movement (via impedance pneumography), nasal and oral airflow (using thermistor probes), and continuous oxygen saturation (measured by ear oximetry).[1]
Block et al. (1984) Study Protocol:
Similarly, this investigation was a double-blind, controlled, randomized study conducted over two consecutive nights. Patients with COPD were monitored using polysomnography in a sleep laboratory. The protocol involved the administration of either 30 mg of flurazepam or a placebo on one of the nights, with the alternate compound given on the other night.[2]
Pines et al. (1976) Study Protocol:
This study also employed a double-blind methodology to compare the subjective effects on sleep of 15 mg of flurazepam and 100 mg of amylobarbitone sodium in insomniac patients with chest disease.[3]
Experimental Workflow and Logical Relationships
To visualize the experimental process and the logical flow of these studies, the following diagrams are provided.
Caption: A generalized workflow for the clinical trials investigating flurazepam's effects.
Caption: The physiological pathway of flurazepam's impact on breathing during sleep.
References
- 1. Effect of flurazepam on sleep-disordered breathing and nocturnal oxygen desaturation in asymptomatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does flurazepam ingestion affect breathing and oxygenation during sleep in patients with chronic obstructive lung disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flurazepam ('Dalmane') in the treatment of insomnia in patients with respiratory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Flurazepam's Fingerprint on Sleep: A Comparative Guide to EEG Analysis
For researchers, scientists, and drug development professionals, understanding the precise effects of hypnotic agents on sleep architecture is paramount. This guide provides a detailed comparison of how flurazepam, a long-acting benzodiazepine, alters the sleep electroencephalogram (EEG), examining the nuances captured by both traditional visual scoring and advanced computer-based analysis. The following data and methodologies are drawn from peer-reviewed clinical studies to offer a comprehensive overview for sleep research and pharmacodynamics.
Flurazepam has long been recognized for its efficacy in treating insomnia, but its impact on the intricate patterns of sleep EEG is a subject of continuous study. Analysis of these effects reveals not only the drug's therapeutic action but also potential alterations to the natural sleep cycle. This guide will delve into the quantitative changes in sleep stages and EEG microstructures induced by flurazepam, offering a comparative perspective with other hypnotics and highlighting the distinct insights provided by visual and computational analysis techniques.
Impact on Sleep Architecture: A Quantitative Look
Visual and computer-based analyses of polysomnographic recordings consistently demonstrate that flurazepam significantly alters sleep architecture. The most prominent effects include a suppression of deep sleep and REM sleep, alongside an increase in lighter sleep stages.
Visual Scoring Analysis of Flurazepam's Effects
Visual scoring, based on the standardized criteria such as those from Rechtschaffen & Kales, reveals a dose-dependent impact on sleep stages. Studies have consistently shown that flurazepam decreases the time spent in stage 3 and 4 sleep (slow-wave sleep) and REM sleep.[1][2] Conversely, there is a notable increase in the duration of stage 2 sleep.[1][3]
| Sleep Parameter | Placebo | Flurazepam (30 mg) | Key Findings |
| Total Sleep Time (min) | Varies | Increased[4][5] | Flurazepam consistently increases total sleep duration. |
| Sleep Latency (min) | Varies | Decreased[4] | Onset to sleep is significantly shortened. |
| Stage 1 Sleep (%) | Varies | Reduced[6] | A decrease in the lightest stage of sleep is observed. |
| Stage 2 Sleep (%) | Varies | Increased[3][6] | A significant increase in stage 2 sleep duration is a hallmark effect. |
| Stage 3 & 4 Sleep (%) | Varies | Decreased[1][2][4] | Deep, slow-wave sleep is consistently and significantly suppressed. |
| REM Sleep (%) | Varies | Decreased[6][7] | The proportion of REM sleep is notably reduced. |
Note: Specific percentages can vary between studies based on the population and study design. The table reflects general, consistently reported trends.
Computerized EEG Analysis: Unveiling the Microstructure
Computerized analysis, particularly spectral analysis, provides a more granular view of the EEG, quantifying changes in the power of different frequency bands. This method has confirmed and expanded upon the findings from visual scoring. A key finding from computer analysis is the significant reduction in delta wave amplitude and activity (0.5-2 Hz), which is the primary component of slow-wave sleep.[3][7] While visual scoring notes a decrease in stage 4 sleep, computer analysis quantifies the underlying reduction in delta power.[1]
Furthermore, computerized methods have been instrumental in characterizing the effects of flurazepam on sleep spindles, which are bursts of 11-16 Hz activity primarily in stage 2 sleep. Flurazepam has been shown to increase sleep spindle activity.[4]
| EEG Frequency Band | Flurazepam Effect | Comparison with other Benzodiazepines |
| Delta (0.5-4 Hz) | Decreased power and amplitude[1][7] | Flurazepam shows a greater reduction in delta activity compared to the shorter-acting triazolam.[7] |
| Theta (4-8 Hz) | Generally decreased activity[8] | Flurazepam has a more pronounced effect on theta reduction than triazolam or quazepam.[7] |
| Alpha (8-12 Hz) | Decreased activity[4] | |
| Sigma (11-16 Hz) / Spindles | Increased activity/density[7] | Quazepam shows a greater increase in sigma band activity compared to flurazepam and triazolam.[7] |
| Beta (13-30 Hz) | Increased activity[4] | A common finding across many benzodiazepines. |
Experimental Protocols: A Closer Look
The data presented is derived from double-blind, placebo-controlled, crossover studies, which are the gold standard for clinical trials in sleep medicine.
Polysomnography (PSG) Recording
A typical experimental setup involves participants sleeping in a controlled laboratory environment for several consecutive nights, including baseline, drug administration, and withdrawal periods. Standard polysomnography is recorded, including:
-
Electroencephalogram (EEG): Multiple scalp electrodes (e.g., C3, C4, O1, O2 referenced to contralateral mastoids) to measure brainwave activity.
-
Electrooculogram (EOG): Electrodes placed near the eyes to detect eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG): Electrodes on the chin to monitor muscle tone, which is suppressed during REM sleep.
Visual Sleep Scoring
Experienced technicians visually score the recorded PSG data in 30-second epochs according to established criteria (e.g., Rechtschaffen & Kales or the more recent American Academy of Sleep Medicine (AASM) guidelines). This manual process, while time-consuming, has been the traditional method for sleep stage classification.
Computerized EEG Analysis
Computerized analysis employs various algorithms to quantify EEG characteristics. Common techniques include:
-
Spectral Analysis: This method uses the Fast Fourier Transform (FFT) to decompose the EEG signal into its constituent frequencies, allowing for the calculation of power in different frequency bands (delta, theta, alpha, sigma, beta).
-
Automated Spindle and Slow-Wave Detection: Specific algorithms are designed to identify and quantify discrete EEG events like sleep spindles and individual delta waves.
-
Neural Networks: More advanced systems utilize neural networks trained on large datasets of visually scored sleep to automatically classify sleep stages.[9][10]
Visualizing the Process and Pathways
To better understand the experimental workflow and the drug's mechanism of action, the following diagrams are provided.
Flurazepam, like other benzodiazepines, exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic inhibition in the central nervous system leads to the observed changes in sleep architecture.
Comparison of Analysis Methods: Strengths and Weaknesses
| Analysis Method | Strengths | Weaknesses | Best Suited For |
| Visual Scoring | Gold standard for sleep stage classification. Can identify artifacts and unusual EEG events. | Time-consuming, subject to inter-rater variability. Provides a macroscopic view of sleep. | Clinical diagnosis, validation of automated systems. |
| Computer Analysis | Objective, reproducible, and provides detailed quantitative data on EEG microstructure. High throughput. | Can be susceptible to artifacts if not properly filtered. May not capture the full clinical context. | Research on drug effects, large-scale clinical trials, detailed pharmacodynamic studies. |
Conclusion
Flurazepam profoundly alters sleep EEG, a fact substantiated by both visual and computerized analysis. While visual scoring provides the foundational understanding of changes in sleep architecture, computerized methods offer a deeper, more quantitative insight into the drug's impact on the underlying neural oscillations. For a comprehensive evaluation of hypnotic drug effects, a combination of both approaches is indispensable. The suppression of slow-wave sleep and REM sleep, coupled with an increase in stage 2 sleep and spindle activity, constitutes the characteristic EEG "fingerprint" of flurazepam. Understanding these detailed effects is crucial for the development of novel sleep therapeutics and for optimizing the clinical use of existing hypnotic agents.
References
- 1. Flurazepam effects on sleep EEG. Visual, computer, and cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantification of benzodiazepine-induced topographic EEG changes by a computerized wave form recognition method: application of a principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-related effects of flurazepam on human sleep-walking patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of flurazepam on sleep-disordered breathing and nocturnal oxygen desaturation in asymptomatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. sfbri.org [sfbri.org]
- 8. Polysomnographic Findings in a Cohort of Chronic Insomnia Patients with Benzodiazepine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating the effects of three benzodiazepines on non-REM sleep EEG spectra. A neural-network pattern classification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Safety Operating Guide
Navigating the Disposal of Flurazepam Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of flurazepam hydrochloride, a benzodiazepine (B76468) classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA), is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is essential to prevent environmental contamination and diversion of controlled substances. This guide provides a comprehensive overview of the necessary procedures, regulatory considerations, and practical steps for the safe and legal disposal of this compound.
This compound's classification as a controlled substance places its disposal under the purview of the DEA. The primary principle mandated by the DEA is that any disposal method must render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be recovered or reused.[1][2]
Regulatory Framework for Disposal
The disposal of this compound is governed by regulations from both the DEA and the Environmental Protection Agency (EPA).
DEA Regulations:
The DEA's regulations for the disposal of controlled substances are outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[1] For DEA-registered entities such as research laboratories, the preferred method of disposal is through a DEA-registered reverse distributor. This process involves transferring the this compound to the reverse distributor, who is then responsible for its destruction. The transfer of Schedule I and II substances requires DEA Form 222, and while flurazepam is a Schedule IV drug, meticulous record-keeping of the transfer is still mandatory.[3]
Alternatively, DEA registrants may be authorized to destroy controlled substances on-site. This process requires detailed record-keeping on DEA Form 41, which must be witnessed by at least two individuals.[3][4] The destruction method must meet the "non-retrievable" standard.[1][2]
EPA Regulations:
The EPA regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Some pharmaceuticals are considered hazardous waste due to characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5] While this compound is not specifically listed as a hazardous waste, it is crucial to assess the specific formulation being disposed of. The EPA prohibits the sewering (flushing) of hazardous pharmaceutical waste.[5][6]
Disposal Options for Researchers
For laboratory professionals, there are several compliant pathways for the disposal of this compound.
| Disposal Method | Key Considerations |
| Reverse Distributor | This is the most common and recommended method for DEA registrants. It ensures a compliant and documented destruction process. The reverse distributor assumes the responsibility for making the substance non-retrievable. |
| On-Site Destruction | Requires specific DEA authorization and strict adherence to protocol. The destruction process must be documented on DEA Form 41 and witnessed. The chosen method must render the this compound non-retrievable. |
| Waste Management Vendor | A licensed hazardous waste carrier can be used, particularly if the this compound is mixed with other chemicals that would classify it as hazardous waste. The vendor must be authorized to handle and dispose of controlled substances. |
| Take-Back Programs | While primarily for "ultimate users" (i.e., patients), some jurisdictions may have specific programs that accept research chemicals.[2][7][8] It is essential to verify that the program accepts non-consumer waste. |
Protocol for On-Site Destruction of this compound
This protocol outlines a general procedure for the on-site chemical destruction of this compound to meet the DEA's "non-retrievable" standard. Note: This procedure should only be performed by authorized personnel in a designated laboratory area with appropriate personal protective equipment (PPE) and in accordance with the institution's specific safety and compliance protocols.
Materials:
-
This compound waste
-
Appropriate chemical for degradation (e.g., strong acid, strong base, or oxidizing agent, depending on institutional protocols and chemical compatibility)
-
Suitable reaction vessel (e.g., borosilicate glass beaker)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
DEA Form 41 and witness log
Procedure:
-
Verification and Weighing: Two authorized individuals must verify and record the exact quantity of this compound to be destroyed.
-
Preparation: In a designated fume hood, place the reaction vessel on a stir plate.
-
Dissolution: Add a suitable solvent to dissolve the this compound, if necessary.
-
Chemical Degradation: Slowly and carefully add the chemical agent chosen for destruction to the reaction vessel containing the this compound solution while stirring. The choice of chemical agent should be based on established and validated laboratory procedures for the degradation of benzodiazepines.
-
Reaction Monitoring: Allow the reaction to proceed for the time specified in the validated protocol to ensure complete destruction.
-
Neutralization: Once the destruction is complete, neutralize the reaction mixture as required by the protocol.
-
Final Disposal: The resulting solution, now rendered non-retrievable, can be disposed of as regular chemical waste, in accordance with institutional and local regulations.
-
Documentation: Complete DEA Form 41 with all required information, including the date, time, location, quantity and form of the drug destroyed, the method of destruction, and the signatures of the two witnesses.[3][4]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or professional setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. ashp.org [ashp.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Essential Safety and Operational Guide for Handling Flurazepam Hydrochloride
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Flurazepam hydrochloride. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Health Effects
This compound is a benzodiazepine, classified as a Schedule IV controlled substance.[1][2] It poses several health risks that necessitate careful handling.
-
Acute Effects: Harmful if swallowed[3][4], it can cause drowsiness, dizziness, and may damage organs through single exposure.[3][4][5] Symptoms of exposure can include disorientation, ataxia (staggering), severe sedation, and gastrointestinal issues.[1][6]
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure.[3] Continued use can lead to physical dependence and addiction.[2][7]
-
Physical Hazards: As a dust, it can present an explosion hazard.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 460.8 g/mol | [1] |
| Melting Point | 208-218°C (406-424°F) with decomposition | [1][6] |
| Solubility (in water) | ≥ 100 mg/mL at 20°C (66°F) | [1][6] |
| LD50 (Oral, Rat) | 980 mg/kg | [3] |
| LD50 (Oral, Mouse) | 500 mg/kg | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk.
-
Respiratory Protection:
-
Hand Protection:
-
Eye Protection:
-
Body Protection:
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Operational Plans: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4]
-
Use local exhaust ventilation at the worksite to maintain exposure below permissible limits.[8]
Safe Handling Protocol:
-
Preparation: Designate a specific area for handling. Ensure all necessary PPE, spill kits, and disposal containers are readily accessible.
-
Weighing/Transfer: Conduct weighing and transfers in a chemical fume hood or other ventilated enclosure to minimize dust inhalation. Bond containers when transferring materials to prevent static discharge, which could be an explosion hazard.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly before putting on gloves and after they are removed.[9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes and to prevent inhalation of dust.[4]
Storage:
-
Store in a tightly sealed, properly labeled container.[3]
-
Protect the material from light and store at ambient temperatures.[1][6]
-
As a Schedule IV controlled substance, this compound must be stored according to all applicable State and Federal Regulations.[1][6]
Emergency Procedures: Spill Response
In the event of a spill, follow these steps immediately.
-
Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[6]
-
Assess and Assemble PPE: Wear appropriate PPE, including a respirator, double gloves, gown, and eye protection before re-entering the area.[6]
-
Contain and Clean:
-
Decontaminate: Wash all contaminated surfaces with a soap and water solution.[1][6]
-
Dispose: Seal all contaminated materials, including clothing and cleaning supplies, in a vapor-tight plastic bag for proper disposal as hazardous waste.[1][6]
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[6]
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal Plan
Disposal of this compound and any contaminated materials must be handled with care and in accordance with official regulations.
-
Waste Classification: As a controlled substance, specific disposal regulations apply. It must not be disposed of with household garbage or allowed to enter the sewage system.[3]
-
Disposal Method: All waste material should be disposed of via an approved waste disposal plant.[11] This includes the chemical itself, contaminated PPE, and cleaning materials.
-
Regulatory Compliance: Disposal must be made according to official federal and state regulations for controlled substances and hazardous chemical waste.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Pills should be placed in sealed bags, and liquids should remain in their original, tightly capped containers with personal information blacked out.[12]
References
- 1. This compound | C21H25Cl3FN3O | CID 14434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FLURAZEPAM DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound (Chartwell RX, LLC): FDA Package Insert [medlibrary.org]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. stopwaste.org [stopwaste.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
